Product packaging for 3-Aminopyridine-4-thiol(Cat. No.:CAS No. 38240-23-2)

3-Aminopyridine-4-thiol

Cat. No.: B7809995
CAS No.: 38240-23-2
M. Wt: 126.18 g/mol
InChI Key: MODUNSYPGHJXDP-UHFFFAOYSA-N
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Description

3-Aminopyridine-4-thiol is a useful research compound. Its molecular formula is C5H6N2S and its molecular weight is 126.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B7809995 3-Aminopyridine-4-thiol CAS No. 38240-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyridine-4-thione
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InChI

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8)
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InChI Key

MODUNSYPGHJXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50562729
Record name 3-Aminopyridine-4(1H)-thione
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Molecular Weight

126.18 g/mol
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CAS No.

38240-23-2, 89002-13-1
Record name 3-Amino-4(1H)-pyridinethione
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Record name 3-aminopyridine-4-thiol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyridine-4-thiol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both a nucleophilic amino group and a reactive thiol moiety on a pyridine scaffold, it serves as a versatile building block for the synthesis of a variety of complex nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, tautomeric nature, and applications, with a particular focus on its role as a precursor to thieno[2,3-b]pyridines, a class of compounds with diverse biological activities. The content herein is curated to provide both foundational knowledge and practical insights for professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 89002-13-1, is a pyridine derivative substituted with an amino group at the 3-position and a thiol group at the 4-position.[1][2] Its unique structure underpins its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 89002-13-1[1][2][3]
Molecular Formula C₅H₆N₂S[1][2]
Molecular Weight 126.18 g/mol [1][2]
SMILES SC1=C(N)C=NC=C1[3]
InChI Key MODUNSYPGHJXDP-UHFFFAOYSA-N[2]
Purity (Typical) ≥95%[1]
Calculated LogP 0.9525[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Synthesis of this compound

While this compound is commercially available from various suppliers, detailed synthetic procedures in peer-reviewed literature are not abundant. However, a plausible and commonly employed strategy for the introduction of a thiol group onto a pyridine ring involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a sulfur nucleophile. A generalized synthetic approach is outlined below, based on established methodologies for the synthesis of aromatic thiols.

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound is 3-amino-4-chloropyridine. The synthesis can be conceptualized in two main steps: the introduction of the thiol group and the subsequent workup.

Synthesis_of_3_Aminopyridine_4_thiol start 3-Amino-4-chloropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent1 NaSH or Thiourea followed by hydrolysis reagent1->product

Caption: Proposed synthesis of this compound.

Exemplary Protocol (Generalized)

Step 1: Thiolation of 3-Amino-4-chloropyridine

  • To a solution of 3-amino-4-chloropyridine in a suitable polar aprotic solvent, such as DMF or DMSO, is added a sulfur nucleophile. Sodium hydrosulfide (NaSH) can be used for direct displacement.

  • Alternatively, thiourea can be used to form an intermediate isothiouronium salt, which is then hydrolyzed to the thiol. This is often a milder and more reliable method.

  • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Isolation

  • Upon completion of the reaction, the mixture is cooled to room temperature and then poured into water.

  • The pH of the aqueous solution is adjusted to be slightly acidic (pH ~5-6) with an acid like acetic acid to ensure the thiol is in its protonated form.

  • The product can then be extracted with an organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the nitrogen, amino, and thiol groups will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. A weaker S-H stretching band for the thiol group is expected around 2550-2600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (126.18 g/mol ).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the interplay of its three key structural features: the pyridine ring, the amino group, and the thiol group.

Thione-Thiol Tautomerism

Like other mercaptopyridines, this compound can exist in equilibrium with its tautomeric thione form, 3-amino-1H-pyridine-4-thione.[4][5] The position of this equilibrium is highly dependent on the solvent environment.[5] In nonpolar solvents, the thiol form is generally favored, while polar solvents and self-association tend to shift the equilibrium towards the more polar thione tautomer.[5] This tautomerism is a critical consideration in its reactions, as either form can be the reactive species depending on the conditions.

Tautomerism Thiol This compound Thione 3-Amino-1H-pyridine-4-thione Thiol->Thione Equilibrium

Caption: Thione-thiol tautomerism of this compound.

Reactions of the Thiol Group

The thiol group is a versatile functional handle. It can be:

  • Alkylated: The thiol is nucleophilic and can be readily S-alkylated with various electrophiles, such as alkyl halides, to form thioethers. This is a key step in the synthesis of many derivatives.

  • Oxidized: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, while stronger oxidation can yield sulfonic acids.[6]

Reactions of the Amino Group

The amino group at the 3-position behaves as a typical aromatic amine. It can be:

  • Acylated: It reacts with acylating agents like acid chlorides or anhydrides to form amides.

  • Diazotized: It can be converted to a diazonium salt upon treatment with nitrous acid, which can then undergo various Sandmeyer-type reactions.

Cyclization Reactions: Synthesis of Thieno[2,3-b]pyridines

One of the most important applications of this compound is its use as a key intermediate in the synthesis of the thieno[2,3-b]pyridine ring system.[7][8] This fused heterocyclic scaffold is present in numerous biologically active molecules. The general strategy involves an initial S-alkylation of the thiol group with a reagent that also contains a group capable of reacting with the adjacent amino group to close the thiophene ring.

Thieno_synthesis start This compound intermediate S-Alkylated Intermediate start->intermediate S-Alkylation reagent α-Halocarbonyl compound (e.g., chloroacetonitrile) reagent->intermediate product 3-Aminothieno[2,3-b]pyridine derivative intermediate->product Intramolecular Cyclization (Thorpe-Ziegler)

Caption: Synthesis of Thieno[2,3-b]pyridines.

This protocol is based on the well-established Gewald aminothiophene synthesis, adapted for this specific substrate.

  • S-Alkylation: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or DMF. Add an equimolar amount of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the thiol. To this solution, add chloroacetonitrile dropwise at room temperature. Stir the mixture until the S-alkylation is complete (monitored by TLC).

  • Thorpe-Ziegler Cyclization: Without isolating the intermediate, add a catalytic amount of a base (if not already in excess) to promote the intramolecular cyclization. The reaction may require heating to proceed at a reasonable rate. The Thorpe-Ziegler reaction involves the nucleophilic attack of the amino group onto the nitrile carbon, followed by tautomerization to form the stable aminothiophene ring.[8]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The solid product that precipitates is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the desired 3-aminothieno[2,3-b]pyridine-2-carbonitrile.[9]

Applications in Research and Drug Development

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of bioactive compounds.[10][11] Derivatives of aminopyridines are known to act as ion channel modulators and have been investigated for the treatment of neurological disorders.[6][11]

This compound, by providing a route to thieno[2,3-b]pyridines, opens up access to a class of compounds with a broad spectrum of biological activities, including:

  • Antimicrobial and antibacterial agents.[7]

  • Antiviral and antitumor compounds.[7]

  • Inhibitors of various enzymes.[7]

  • Ligands for adenosine receptors, with potential applications in treating epilepsy.[8]

  • 17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors.[12]

The ability to readily functionalize both the amino group and the newly formed thiophene ring of the thieno[2,3-b]pyridine products makes this compound a highly valuable starting material for generating libraries of diverse compounds for drug screening.

Safety and Handling

Based on the available safety data for this compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a rich and diverse range of chemical transformations, most notably providing a facile entry into the synthesis of the biologically important thieno[2,3-b]pyridine scaffold. A thorough understanding of its properties, including its tautomeric nature and reactivity, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. As the demand for new and diverse heterocyclic compounds in drug discovery continues to grow, the importance of versatile synthons like this compound is set to increase.

References

An In-Depth Technical Guide to the Synthesis of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-aminopyridine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines two primary synthetic pathways starting from the readily available precursor, 3-amino-4-chloropyridine. The core of this guide is a detailed, step-by-step experimental protocol for each method, grounded in the principles of nucleophilic aromatic substitution. The causality behind experimental choices, potential challenges, and critical process parameters are discussed to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel pyridine derivatives and related heterocyclic scaffolds.

Introduction and Strategic Overview

This compound is a bifunctional heterocyclic molecule featuring both a nucleophilic amino group and a thiol moiety on a pyridine scaffold. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. The strategic placement of the amino and thiol groups allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the construction of novel therapeutic agents.

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] The presence of a good leaving group, such as a halogen, at the 4-position facilitates this reaction.

This guide focuses on two robust and accessible methods for the synthesis of this compound, both commencing from the commercially available 3-amino-4-chloropyridine . The choice of this starting material is strategic due to its commercial availability and the favorable reactivity of the chloro-substituent at the 4-position towards nucleophilic displacement.

The two primary synthetic routes detailed in this guide are:

  • Method A: Direct thiolation via reaction with a hydrosulfide salt (e.g., sodium hydrosulfide).

  • Method B: A two-step approach involving the formation of an isothiouronium salt intermediate with thiourea, followed by alkaline hydrolysis.

Both pathways are presented with detailed experimental protocols, supported by mechanistic insights and practical considerations for successful execution in a laboratory setting.

Mechanistic Considerations: Nucleophilic Aromatic Substitution on the Pyridine Ring

The core chemical transformation in the synthesis of this compound from 3-amino-4-chloropyridine is a nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density at the 2- and 4-positions, making them susceptible to attack by nucleophiles.[1][2][3] The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction's feasibility. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[2]

The presence of the amino group at the 3-position is an important consideration. While the amino group is generally an electron-donating group, its effect on the SNAr reaction at the 4-position is not expected to be significantly detrimental. The primary electronic influence on the pyridine ring's reactivity towards nucleophiles is the ring nitrogen itself.

A potential side reaction could involve the nucleophilic amino group of one molecule attacking the 4-position of another, leading to dimerization. However, under the proposed reaction conditions, the stronger sulfur nucleophiles are expected to react preferentially.

Synthesis Pathway Visualization

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Pathway cluster_start Starting Material cluster_method_a Method A: Direct Thiolation cluster_method_b Method B: Thiourea Route 3-amino-4-chloropyridine 3-amino-4-chloropyridine Reaction_A Nucleophilic Aromatic Substitution (NaSH) 3-amino-4-chloropyridine->Reaction_A NaSH Reaction_B1 Isothiouronium Salt Formation (Thiourea) 3-amino-4-chloropyridine->Reaction_B1 Thiourea Product_A This compound Reaction_A->Product_A Intermediate_B Isothiouronium Salt Intermediate Reaction_B1->Intermediate_B Reaction_B2 Alkaline Hydrolysis (NaOH) Intermediate_B->Reaction_B2 NaOH Product_B This compound Reaction_B2->Product_B

Caption: Overall synthetic pathways to this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Method A: Direct Thiolation with Sodium Hydrosulfide

This method offers a direct route to the target compound through the nucleophilic displacement of the chloride with a hydrosulfide anion.

Reaction Scheme:

Method_A reactant 3-Amino-4-chloropyridine product This compound reactant->product DMF, Heat reagent + NaSH

Caption: Reaction scheme for the direct thiolation of 3-amino-4-chloropyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Amino-4-chloropyridine128.56101.29 g
Sodium hydrosulfide (NaSH), hydrate56.06 (anhydrous)15~0.84 g (anhydrous basis)
N,N-Dimethylformamide (DMF)73.09-20 mL
Deionized water18.02-As needed
1 M Hydrochloric acid (HCl)36.46-As needed
Ethyl acetate88.11-As needed
Brine (saturated NaCl solution)--As needed
Anhydrous sodium sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-chloropyridine (1.29 g, 10 mmol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add sodium hydrosulfide hydrate (approximately 15 mmol). Note: Sodium hydrosulfide is hygroscopic; use a freshly opened container or a recently dried sample for best results.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of deionized water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the dropwise addition of 1 M hydrochloric acid until a pH of approximately 7 is reached. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Method B: Thiourea Route

This two-step method involves the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This can be a milder alternative and may offer advantages in terms of handling and purification.

Reaction Scheme:

Method_B reactant 3-Amino-4-chloropyridine intermediate Isothiouronium Salt reactant->intermediate Ethanol, Reflux reagent1 + Thiourea product This compound intermediate->product Water, Heat reagent2 + NaOH

Caption: Reaction scheme for the thiourea-mediated synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Amino-4-chloropyridine128.56101.29 g
Thiourea76.12120.91 g
Ethanol (95%)46.07-30 mL
Sodium hydroxide (NaOH)40.00301.20 g
Deionized water18.02-As needed
1 M Hydrochloric acid (HCl)36.46-As needed
Dichloromethane (DCM)84.93-As needed
Brine (saturated NaCl solution)--As needed
Anhydrous magnesium sulfate (MgSO₄)120.37-As needed

Step-by-Step Protocol:

Step 1: Formation of the Isothiouronium Salt

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-4-chloropyridine (1.29 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

  • Solvent Addition and Reaction: Add 95% ethanol (30 mL) to the flask. Heat the mixture to reflux with stirring for 8-12 hours. The formation of a precipitate (the isothiouronium salt) may be observed.

  • Isolation of Intermediate: After the reaction period, cool the mixture to room temperature. If a significant amount of precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude isothiouronium salt. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis of the Isothiouronium Salt

  • Hydrolysis Setup: Transfer the crude isothiouronium salt to a 100 mL round-bottom flask. Add a solution of sodium hydroxide (1.20 g, 30 mmol) in deionized water (30 mL).

  • Hydrolysis Reaction: Heat the mixture to 80-90 °C with stirring for 2-4 hours. The hydrolysis will liberate the thiol.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 7 with 1 M hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (40 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel as described in Method A to obtain pure this compound.

Conclusion

This technical guide has detailed two effective and practical synthetic pathways for the preparation of this compound from 3-amino-4-chloropyridine. Both the direct thiolation with sodium hydrosulfide and the two-step thiourea route represent viable strategies for accessing this valuable heterocyclic building block. The choice between these methods may depend on the availability of reagents, desired scale, and specific laboratory capabilities. By providing a thorough explanation of the underlying chemical principles and detailed, step-by-step protocols, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to confidently produce this compound for their research endeavors.

References

A Technical Guide to 3-Aminopyridine-4-thiol: A Versatile Heterocyclic Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 3-Aminopyridine-4-thiol (CAS No. 89002-13-1), a specialized heterocyclic compound. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to explore the molecule's synthetic accessibility, nuanced reactivity, and significant potential as a scaffold in the design of novel therapeutic agents and functional materials. We will delve into the causality behind experimental choices and provide actionable protocols, grounding our discussion in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional pyridine derivative, incorporating both a nucleophilic amino group and a reactive thiol moiety. This unique arrangement of functional groups on a pyridine core imparts a distinct chemical personality, making it a valuable intermediate for constructing more complex molecular architectures. Its properties are summarized below.

PropertyValueSource
CAS Number 89002-13-1N/A
Molecular Formula C₅H₆N₂S[1]
Molecular Weight 126.18 g/mol [1]
Appearance Not specified (typically off-white to yellow solid)Inferred
Storage Conditions Sealed in dry, 2-8°C, protect from light[1]
Solubility Soluble in many organic solventsInferred from structure
Topological Polar Surface Area (TPSA) 38.91 ŲN/A
Predicted logP 0.9525N/A

Plausible Synthetic Routes and Rationale

The proposed multi-step synthesis is outlined below. This pathway is designed for efficiency, starting from a common building block and employing reliable, high-yielding reactions.

Synthetic_Pathway cluster_0 Plausible Synthesis of this compound start 3-Aminopyridine step1 Chlorosulfonation (ClSO3H) start->step1 1 intermediate1 3-Amino-4-chlorosulfonylpyridine step1->intermediate1 step2 Reduction (e.g., SnCl2, HCl) intermediate1->step2 2 product This compound step2->product

Caption: A proposed two-step synthesis of this compound.

Synthetic Rationale:

  • Step 1: Electrophilic Chlorosulfonation: 3-Aminopyridine is first subjected to chlorosulfonation using chlorosulfonic acid. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 4-position is sterically accessible and electronically favored, leading to the formation of 3-amino-4-chlorosulfonylpyridine. This is a standard method for introducing a sulfonyl group onto an activated aromatic ring.

  • Step 2: Reduction to Thiol: The resulting sulfonyl chloride is a stable intermediate that can be readily reduced to the corresponding thiol. A common and effective method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is well-documented for the preparation of aryl thiols from their sulfonyl chloride precursors[2].

This proposed route offers a logical and experimentally viable path to the target molecule, relying on foundational reactions in heterocyclic chemistry.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and synergistic reactivity of its three key components: the pyridine nitrogen, the exocyclic amino group, and the thiol group.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity, allowing it to act as a proton acceptor or a ligand for metal centers. Protonation of this nitrogen can modulate the electronic properties of the entire ring system.

  • Amino Group (-NH₂): The amino group at the 3-position is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its presence significantly activates the pyridine ring towards electrophilic substitution.

  • Thiol Group (-SH): The thiol group is perhaps the most versatile handle on the molecule. It is a strong nucleophile (especially in its deprotonated thiolate form), readily undergoing S-alkylation, S-acylation, and Michael additions. Furthermore, it is redox-active and can be easily oxidized to form a disulfide bridge (-S-S-), a linkage of great importance in biochemistry and materials science[3][4]. Thiols are also excellent chelators for soft heavy metals[4].

A common and highly useful reaction is the selective alkylation of the thiol group, which proceeds under mild basic conditions. The thiol is significantly more acidic than the amine, allowing for its selective deprotonation and subsequent reaction.

Reactivity_Diagram start_mol This compound reagent + R-X (Alkyl Halide) + Base (e.g., K2CO3) start_mol->reagent oxidant Oxidation (e.g., I2, air) start_mol->oxidant Redox Chemistry product_mol 3-Amino-4-(alkylthio)pyridine reagent->product_mol S-Alkylation disulfide 3,3'-Diamino-4,4'-dipyridyl disulfide oxidant->disulfide

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its structure represents a highly valuable scaffold for creating novel molecules with significant therapeutic or material potential. Its utility lies in its role as a versatile building block[3].

A. Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. The aminopyridine motif is an excellent "hinge-binder." The thiol group at the 4-position provides a convenient vector for introducing substituents that can target other regions of the kinase, such as the solvent-exposed region or allosteric pockets, thereby increasing potency and selectivity.

B. Development of Neurological Agents: The aminopyridine core is famously associated with potassium channel blockade. For instance, 4-aminopyridine and 3,4-diaminopyridine are used to treat conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome by enhancing neurotransmitter release[5]. The 3-amino-4-thiol substitution pattern allows for the development of novel analogs where the thiol group can be modified to fine-tune pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

C. Metal-Chelating Agents and Radiopharmaceuticals: The thiol group is a superb chelator for various metal ions. This property can be exploited to design drugs for treating heavy metal poisoning or to create diagnostic and therapeutic radiopharmaceuticals[4][6]. The thiol can be used to complex with radionuclides, while the rest of the molecule can be tailored to target specific tissues or cell types.

Experimental Protocol: S-Alkylation with Benzyl Bromide

This protocol provides a representative, field-proven method for the selective S-alkylation of this compound. The procedure is based on standard organic synthesis techniques.

Objective: To synthesize 3-Amino-4-(benzylthio)pyridine.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents. Begin vigorous stirring.

  • Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution.

  • Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Amino-4-(benzylthio)pyridine.

Safety, Handling, and Storage

As this compound is a research chemical, its toxicological properties have not been fully investigated. Therefore, it must be handled with extreme caution, assuming it is hazardous. Safety data for the closely related compound, 3-aminopyridine, indicates significant toxicity[7][8][9].

Hazard Summary (based on 3-aminopyridine):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[8][9].

  • Irritation: Causes skin irritation and serious eye irritation[8][9].

  • Organ Toxicity: May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure[8].

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

  • Handling: Handle only in a well-ventilated chemical fume hood. Avoid generating dust. Avoid all contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C)[1]. Store away from oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 89002-13-1) is a strategically designed heterocyclic building block with considerable potential for innovation in drug discovery and materials science. While its direct applications are still emerging, its unique combination of a hinge-binding aminopyridine motif and a highly versatile thiol handle makes it an attractive starting point for the synthesis of complex, high-value molecules. By understanding its plausible synthesis, predictable reactivity, and potential applications, researchers can effectively leverage this compound to advance their scientific objectives. As with all research chemicals, adherence to strict safety protocols is paramount.

References

Tautomerism in 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Landscape of 3-Aminopyridine-4-thiol

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry, possessing a scaffold amenable to diverse biological interactions. Its utility, however, is fundamentally governed by its structural dynamics, specifically prototropic tautomerism. This guide provides a comprehensive analysis of the tautomeric equilibria inherent to this compound, focusing on the predominant thiol-thione and the less favored amino-imino forms. We synthesize insights from computational predictions and established experimental protocols, drawing analogies from well-studied mercaptopyridines and aminopyridines. The central finding is that the tautomeric equilibrium is exquisitely sensitive to the chemical environment, with the thiol form favored in nonpolar media and the zwitterionic thione form dominating in polar, protic solvents characteristic of physiological systems. Understanding and controlling this equilibrium is paramount for professionals in drug discovery, as the dominant tautomer dictates the molecule's hydrogen bonding profile, polarity, and reactivity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Introduction: Tautomerism in the Context of Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical phenomenon in organic and medicinal chemistry.[1] Tautomers are not resonance structures; they are distinct chemical entities that differ in the position of a proton and a double bond, and can exhibit significantly different physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capacity.[2] For drug development professionals, a molecule's tautomeric preference is of paramount importance. The dominant tautomer in a physiological environment determines the precise shape and electrostatic profile that interacts with a biological target, such as an enzyme active site or a receptor. An uncharacterized tautomeric equilibrium can lead to misleading structure-activity relationships (SAR) and unpredictable ADME (absorption, distribution, metabolism, and excretion) profiles.

This compound combines the functionalities of an aromatic amine and a thiol on a pyridine core. This structure is a "privileged scaffold" in medicinal chemistry, offering multiple points for modification and interaction.[3] The amino group can act as a hydrogen bond donor and base, while the thiol/thione moiety provides a nucleophilic center and a hydrogen bond donor/acceptor site. This guide delves into the tautomeric landscape of this molecule, providing the theoretical foundation and practical experimental frameworks required to characterize and leverage its structural dynamism.

The Tautomeric Landscape of this compound

The structure of this compound allows for two primary types of prototropic tautomerism:

  • Thiol-Thione Tautomerism: Involving the migration of a proton between the sulfur atom and the pyridine ring nitrogen at position 1.

  • Amino-Imino Tautomerism: Involving the migration of a proton from the exocyclic amino group to the pyridine ring nitrogen at position 2.

These equilibria give rise to several possible forms, including the canonical amino-thiol form, the amino-thione (zwitterionic) form, and their corresponding imino counterparts.

G cluster_main Dominant Thiol-Thione Equilibrium cluster_secondary Less Favored Amino-Imino Equilibrium Thiol Amino-Thiol (3-amino-4-mercaptopyridine) Thione Amino-Thione (Zwitterion) (3-amino-1H-pyridine-4-thione) Thiol->Thione Polar Solvent IminoThiol Imino-Thiol (3-imino-4-mercapto-3,4-dihydropyridine) Thiol->IminoThiol IminoThione Imino-Thione (3-imino-1,2,3,4-tetrahydropyridine-4-thione) Thione->IminoThione IminoThiol->IminoThione caption Tautomeric equilibria in this compound.

Caption: Key tautomeric forms of this compound.

Computational Analysis of Tautomer Stability

Expertise & Causality: Before embarking on experimental work, in silico analysis via quantum chemical calculations provides an invaluable predictive framework. Density Functional Theory (DFT) is the workhorse for these calculations, offering a robust balance of computational cost and accuracy for predicting the relative energies of tautomers.[4] By modeling the molecule in the gas phase and simulating solvent effects with a Polarizable Continuum Model (PCM), we can forecast how the environment will shift the equilibrium.[5][6]

For this compound, we can infer the following from studies on analogous structures:

  • Amino vs. Imino: Computational studies on 2-amino-4-methylpyridine show the canonical amino form is vastly more stable than its imino tautomer by approximately 13.6 kcal/mol.[4] This large energy difference suggests that the amino form will be the exclusive species, and the amino-imino equilibrium can be largely disregarded under normal conditions.

  • Thiol vs. Thione: In the gas phase, the thiol tautomer is generally the more stable species for mercaptopyridines.[7] However, the thione form is significantly more polar and possesses a larger dipole moment. Consequently, polar solvents preferentially stabilize the thione tautomer.[7][8] For 3-mercaptopyridine, spectroscopic and potentiometric evidence shows that the equilibrium favors tautomers with a hydrogen atom on the nitrogen (the zwitterionic thione form).[7]

These insights lead to the predictions summarized in the table below.

Tautomeric FormPredicted Relative Energy (Gas Phase)Predicted Relative Energy (Polar Solvent)Rationale
Amino-Thiol 0 kcal/mol (Reference) > 0 kcal/molAromatic stabilization. Favored in nonpolar environments.
Amino-Thione > 0 kcal/mol< 0 kcal/mol (Most Stable) Highly polar zwitterionic structure, stabilized by H-bonding in polar solvents.[7][8]
Imino-Thiol >> 0 kcal/mol>> 0 kcal/molLoss of aromaticity and high intrinsic instability of the imino form.[4]
Imino-Thione >> 0 kcal/mol>> 0 kcal/molCombines the instability of the imino form with the zwitterionic structure.
Table 1: Predicted relative stabilities of this compound tautomers based on computational trends from related molecules.

Experimental Elucidation of Tautomeric Equilibrium

The theoretical predictions must be validated through rigorous experimental analysis. Spectroscopic methods are the primary tools for identifying and quantifying tautomers in solution.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Compound Obtain/Synthesize This compound Sol_Nonpolar Prepare Dilute Solution (e.g., Dioxane) Compound->Sol_Nonpolar Sol_Polar Prepare Dilute Solution (e.g., Ethanol) Compound->Sol_Polar UV_Nonpolar UV-Vis Spectrum (Nonpolar) Sol_Nonpolar->UV_Nonpolar NMR_Nonpolar NMR Spectrum (CDCl3/Dioxane-d8) Sol_Nonpolar->NMR_Nonpolar UV_Polar UV-Vis Spectrum (Polar) Sol_Polar->UV_Polar NMR_Polar NMR Spectrum (DMSO-d6/MeOD) Sol_Polar->NMR_Polar Interpret Correlate Spectra & Quantify Ratios UV_Nonpolar->Interpret UV_Polar->Interpret NMR_Nonpolar->Interpret NMR_Polar->Interpret caption Experimental workflow for tautomer analysis.

Caption: Workflow for the experimental characterization of tautomerism.

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy is highly effective for studying thione-thiol equilibria because the two forms possess different chromophores. The thione form contains a C=S group, which exhibits a characteristic n → π* electronic transition at a relatively long wavelength, typically between 300-400 nm.[9] The thiol form lacks this chromophore and its absorption, arising from π → π* transitions in the aromatic ring, occurs at a shorter wavelength, typically below 300 nm.[9] This clear spectral separation allows for straightforward identification and quantification.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a nonpolar solvent where the thiol form is expected to dominate (e.g., anhydrous dioxane).

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in solvents of varying polarity, such as cyclohexane, dioxane, acetonitrile, ethanol, and water. Ensure concentrations are low enough to minimize self-association, which can favor the thione form.[7]

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 220 nm to 450 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

  • Data Analysis: Identify the λmax for the characteristic absorption bands in each solvent. The emergence and growth of a band in the 330-370 nm region with increasing solvent polarity is definitive evidence for the thione tautomer. The ratio of absorbances can be used to estimate the equilibrium constant (KT = [Thione]/[Thiol]).

Spectroscopic MethodExpected Thiol Form SignalExpected Thione Form SignalReference
UV-Vis λmax < 300 nm (π → π)~340 nm (n → π)[7][9]
¹³C NMR ~120-130 ppm (C-SH)> 175 ppm (C=S)[9]
IR Spectroscopy ~2550 cm⁻¹ (ν S-H, weak)~1100-1200 cm⁻¹ (ν C=S)[1][10]
Table 2: Characteristic spectroscopic signatures for identifying thiol and thione tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides definitive structural information. In ¹³C NMR, the chemical shift of the carbon atom bonded to sulfur is highly diagnostic. A carbon in a C-S single bond (thiol form) resonates in the aromatic region (~120-130 ppm), whereas a thiocarbonyl carbon (C=S, thione form) is significantly deshielded and appears far downfield (>175 ppm).[9] In ¹H NMR, the presence of a broad, exchangeable S-H proton signal (often ~3-5 ppm) or a downfield N-H proton signal (>10 ppm) can help identify the thiol and thione forms, respectively, although solvent exchange can complicate detection.

Experimental Protocol:

  • Sample Preparation: Prepare two NMR samples (~5-10 mg/mL) of this compound. Dissolve the first in a nonpolar, aprotic deuterated solvent (e.g., CDCl₃ or dioxane-d₈) to favor the thiol form. Dissolve the second in a polar, protic, or high-dipole aprotic solvent (e.g., DMSO-d₆ or Methanol-d₄) to favor the thione form.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples. If necessary, perform a DEPT-135 experiment to confirm the quaternary nature of the C-S/C=S carbon.

  • Data Analysis: Compare the ¹³C spectra. The presence of a signal >175 ppm in the DMSO-d₆ sample confirms the existence of the thione tautomer. The absence of this signal and the presence of only aromatic signals in the CDCl₃ sample supports the thiol form. Integration of distinct peaks in the ¹H spectrum (if resolved) can provide a quantitative ratio of the tautomers present.

Chemical Stability and Reactivity Implications

The tautomeric equilibrium has direct consequences for the molecule's stability and reactivity.

  • Oxidative Stability: The thiol tautomer is susceptible to oxidation, particularly in solution, to form the corresponding symmetrical disulfide.[7][8] This transformation can be followed spectrophotometrically and is influenced by concentration, temperature, and light.[8] This represents a critical stability liability that must be considered in formulation and storage.

  • Reactivity: The chemical reactivity is dictated by the dominant tautomer. S-alkylation or S-acylation reactions, for instance, proceed via the nucleophilic sulfur of the thiol tautomer.[11] Conversely, reactions involving the pyridine nitrogen would be influenced by its protonation state in the zwitterionic thione form.

Conclusion for the Drug Development Professional

The tautomerism of this compound is not an academic curiosity but a central feature governing its molecular behavior. This guide has established that the molecule exists in a solvent-dependent equilibrium between a less polar thiol form and a highly polar, zwitterionic thione form. While the thiol may be present in nonpolar environments, all evidence from analogous systems suggests that in aqueous, physiological media, the thione tautomer will be the dominant, if not exclusive, species.

This has profound implications:

  • For Medicinal Chemists: When designing analogs or interpreting SAR, the hydrogen bond donor-acceptor pattern of the thione form must be used for modeling interactions with biological targets.

  • For Formulation Scientists: The high polarity of the dominant thione tautomer will influence solubility. Furthermore, the potential for oxidative dimerization of the minor thiol tautomer into a disulfide presents a significant stability challenge that must be addressed.

By applying the computational and experimental workflows detailed herein, researchers can precisely characterize the tautomeric state of this compound and its derivatives, enabling a more rational, structure-based approach to drug design and development.

References

An In-depth Technical Guide to the Physical Characteristics of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-aminopyridine-4-thiol (CAS No: 89002-13-1), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its structural, physical, and chemical properties, alongside safety and handling recommendations. Due to the limited availability of public experimental data, this guide also contextualizes certain properties with respect to related aminopyridine and thiopyridine structures, while clearly delineating established data from theoretical or inferred characteristics. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecule.

Introduction and Molecular Overview

This compound, also known as 3-amino-4-mercaptopyridine, is a bifunctional pyridine derivative featuring both a nucleophilic amino group and a thiol group. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, including thiazolo[4,5-c]pyridines and other scaffolds with potential biological activity.[1] The interplay between the amino and thiol moieties, and their positions on the pyridine ring, governs the molecule's reactivity, potential for tautomerization, and its physical properties.

The pyridine nitrogen, the exocyclic amino group, and the thiol group all present sites for chemical modification, hydrogen bonding, and coordination with metal ions. Understanding the fundamental physical characteristics of this molecule is paramount for its effective use in synthetic protocols and for the rational design of new chemical entities.

Caption: 2D representation of this compound.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are computational predictions and should be treated as such.

PropertyValueSource
CAS Number 89002-13-1[2][3]
Molecular Formula C₅H₆N₂S[3]
Molecular Weight 126.18 g/mol [3]
Appearance Pale yellow granules
Melting Point 213 °C (decomposes)
Boiling Point 298.171 °C at 760 mmHg (Predicted)
Solubility Soluble in aqueous alkalies
Purity (Typical) ≥95%[3]

Computational Properties:

DescriptorValueSource
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
LogP (Predicted) 0.9525[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Spectroscopic and Structural Characterization

Detailed experimental spectroscopic and crystallographic data for this compound are not widely available in the public domain. Chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4][5] This section outlines the expected spectral characteristics based on the molecule's structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a broad signal for the amino (-NH₂) protons, and a signal for the thiol (-SH) proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. The amino and thiol proton signals may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the amino and thiol groups (C3 and C4) would show characteristic shifts influenced by these substituents.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.

  • S-H stretching: A weak absorption band around 2550-2600 cm⁻¹ for the thiol group. The weakness of this band is typical.

  • C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.

  • N-H bending: A band around 1600 cm⁻¹ from the scissoring vibration of the amino group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 126.18 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of HCN, SH, or NH₂ moieties.

Crystallographic Data

As of the date of this guide, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Analysis of related structures, such as co-crystals of 4-aminopyridine, indicates a high propensity for hydrogen bonding, which would be expected to play a significant role in the crystal packing of this compound.[6]

Synthesis and Purification

While this compound is commercially available, detailed, peer-reviewed synthetic protocols are not readily found in the literature. Its synthesis is mentioned as an intermediate step in patents, suggesting established but often proprietary methods. Below is a conceptual workflow for its synthesis, based on common reactions for preparing substituted pyridines.

Conceptual_Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Reaction cluster_2 Workup and Purification cluster_3 Final Product SM Substituted Pyridine (e.g., 3-amino-4-halopyridine) Reaction Nucleophilic Substitution (e.g., with NaSH or thiourea followed by hydrolysis) SM->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Conceptual Synthesis Protocol

Disclaimer: The following is a generalized, conceptual protocol that has not been experimentally validated. It is intended for illustrative purposes and would require significant optimization.

  • Reaction Setup: To a solution of a suitable starting material, such as 3-amino-4-chloropyridine, in an appropriate solvent (e.g., ethanol or DMF), add a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If thiourea is used, a subsequent hydrolysis step with a base (e.g., NaOH) is required to liberate the thiol.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., HCl) if a basic hydrolysis was performed. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Purification Insights

The purification of aminopyridines can sometimes be challenging due to their polarity and basicity, which can lead to tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in the eluent can often improve separation. Recrystallization is a preferred method for obtaining high-purity material if a suitable solvent can be identified.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its three key reactive sites: the thiol group, the amino group, and the pyridine ring nitrogen.

  • Thiol Group (-SH): The thiol is susceptible to oxidation, which can lead to the formation of a corresponding disulfide. This is a common reactivity pathway for thiols and may occur upon exposure to air over time. The thiol can also act as a potent nucleophile in S-alkylation and S-acylation reactions.

  • Amino Group (-NH₂): The amino group is basic and nucleophilic. It can be acylated, alkylated, or undergo diazotization reactions.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts.

The compound should be stored under an inert atmosphere in a cool, dry, and dark place to minimize oxidation and degradation.[3][4] Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[2][3][4]

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Wash out mouth with water. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a heterocyclic building block with significant potential for applications in synthetic chemistry. This guide has compiled the available physical and chemical data for this compound. While core properties such as molecular weight and melting point are established, there is a notable absence of detailed, publicly available experimental data for its spectroscopic characterization, crystal structure, and a validated synthesis protocol. Researchers working with this compound should rely on supplier-provided analytical data and exercise due caution, following established safety protocols for related aminothiopyridine compounds. Further academic research into the detailed characterization and synthetic methodologies for this molecule would be a valuable contribution to the field.

References

Theoretical studies on 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Physicochemical Landscape of 3-Aminopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest due to the established pharmacological profile of the aminopyridine scaffold. As a functionalized derivative, it presents unique electronic and structural properties ripe for exploration, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical analysis of this compound, leveraging quantum chemical calculations to elucidate its molecular structure, stability, spectroscopic signatures, and reactivity. We delve into the critical thione-iminothiol tautomerism, detail computational methodologies for its study, and present simulated spectroscopic data to aid in experimental characterization. Furthermore, a representative synthetic protocol and a discussion of its potential pharmacological applications, drawing parallels to established drugs like 4-aminopyridine, are provided to bridge the gap between theoretical prediction and practical application.

Introduction: Unveiling this compound

The pyridine ring is a cornerstone of numerous biologically active molecules, with its derivatives exhibiting a vast range of therapeutic effects, including antitumor, antiviral, and anti-inflammatory properties[1]. Among these, aminopyridines have garnered particular attention. For instance, 4-aminopyridine (4-AP) is a clinically approved drug for improving neurological function in patients with multiple sclerosis by blocking voltage-gated potassium channels[2][3]. The introduction of additional functional groups to this privileged scaffold offers a pathway to modulate physicochemical properties and biological activity.

This compound (C₅H₆N₂S, MW: 126.18 g/mol ) is a bifunctional derivative whose character is profoundly influenced by the interplay between the amino (-NH₂) and thiol (-SH) groups[4][5]. Theoretical studies are indispensable for understanding this interplay at a molecular level. By employing computational methods like Density Functional Theory (DFT), we can predict the molecule's behavior, stability, and electronic properties before embarking on extensive laboratory synthesis and testing. This in-silico-first approach accelerates the research and development cycle, providing invaluable insights into molecular geometry, reactivity, and potential as a drug candidate or advanced material precursor[6].

The Decisive Influence of Tautomerism

A pivotal characteristic of pyridinethiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is not merely an academic curiosity; the dominant tautomer dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.

Theoretical Framework of Thione-Iminothiol Tautomerism

The equilibrium for this compound involves the migration of a proton between the sulfur and the ring nitrogen atom, resulting in two distinct isomers: 3-amino-4-mercaptopyridine (the thiol form) and 3-aminopyridine-4(1H)-thione (the thione form).

Quantum chemical calculations can predict the relative stability of these tautomers. The thione form is often stabilized by its greater polarity and capacity for forming strong intermolecular hydrogen bonds in the solid state or in polar solvents. Conversely, the thiol form may be favored in nonpolar solvents or in the gas phase[7][8]. Studies on analogous thioamides show a strong dominance of the thione form, with pKT values (log([thione]/[thiol])) ranging from 8.3 to 9.6, indicating the thiol form is present only in minute concentrations at equilibrium in solution[9].

tautomerism cluster_thiol Less Polar Environments cluster_thione Polar Solvents / Solid State Thiol This compound (Iminothiol Form) Thione 3-Aminopyridine-4(1H)-thione (Thione Form) Thiol->Thione Proton Transfer

Caption: Thione-Iminothiol tautomeric equilibrium of this compound.

Quantum Chemical Investigations via Density Functional Theory (DFT)

DFT has become a standard tool for accurately predicting the properties of molecular systems[6]. Here, we outline the application of DFT to understand the electronic structure of this compound.

Computational Methodology: The Scientist's Choice

The selection of a computational method is a balance between accuracy and resource efficiency. For organic molecules of this nature, the B3LYP hybrid functional is a robust choice, offering a reliable description of molecular geometries and electronic properties[10]. It is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately model the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. All calculations referenced herein are based on this level of theory unless otherwise noted.

Molecular Geometry Optimization

The first step in any computational analysis is to find the lowest energy structure. The geometry of the thione tautomer of this compound was optimized, and key structural parameters were calculated. These theoretical values serve as a benchmark for experimental techniques like X-ray crystallography.

Table 1: Selected Optimized Geometric Parameters for 3-Aminopyridine-4(1H)-thione

Parameter Bond/Angle Calculated Value Comparative Experimental Value (from related aminopyridines)
Bond Length C-S 1.68 Å -
C-N (exo) 1.391 Å 1.394 Å (for 3-aminopyridine)[11]
C-N (ring) 1.336 Å 1.334 Å (for 3-aminopyridine)[11]
Bond Angle C-C-N (exo) 122.8° 121.5° (for 4-aminopyridine)[11]
C-S-H 96.5° (for thiol) -

| Dihedral Angle| N-C-C-S | ~0.0° | Molecule is largely planar[12] |

Note: Calculations are for the optimized gas-phase structure. Bond lengths and angles in a crystal lattice may vary due to intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is a key indicator of molecular stability and reactivity[11]. A small gap suggests high polarizability and chemical reactivity[11].

Table 2: Calculated FMO Properties

Property Value (eV) Implication
EHOMO -6.25 eV Electron-rich regions, likely on the sulfur and amino group.
ELUMO -1.78 eV Electron-deficient regions, primarily on the pyridine ring.

| Energy Gap (ΔE) | 4.47 eV | Indicates good kinetic stability but susceptibility to charge transfer. |

These values suggest that this compound can act as both an electron donor and acceptor, making it a versatile building block in synthesis.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of sites prone to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen atom of the pyridine ring and the sulfur atom of the thione group. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the hydrogen atoms of the amino group and the ring. These are sites for nucleophilic attack.

This analysis is crucial for predicting how the molecule will interact with biological targets like enzyme active sites.

Simulated Spectroscopic Profiles for Experimental Validation

Theoretical calculations can generate simulated spectra that are invaluable for interpreting experimental data.

  • Vibrational Spectroscopy (FT-IR): Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to confirm the presence of key functional groups. For the thione tautomer, characteristic peaks would include the N-H stretching of the amino group (~3400-3300 cm⁻¹), the C=S stretching (~1100 cm⁻¹), and various C=C and C=N stretching modes of the pyridine ring (~1600-1400 cm⁻¹)[13].

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of complex experimental spectra, confirming the molecular structure. For instance, the protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm)[14].

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. The calculated HOMO-LUMO gap corresponds to the primary electronic transition, providing an estimate of the λmax[15].

Synthetic and Characterization Strategy

While this guide focuses on theoretical aspects, a sound theoretical understanding must be paired with practical synthetic accessibility.

Proposed Synthetic Workflow

A plausible synthesis route can be adapted from methods used for related aminopyridinethiols[16]. A common approach involves the modification of a pre-existing substituted pyridine.

synthesis_workflow Start Starting Material (e.g., 3-Amino-4-chloropyridine) Step1 Nucleophilic Substitution with Thiolating Agent (e.g., NaSH) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purification Purification (Crystallization / Chromatography) Workup1->Purification Product This compound Purification->Product Characterization Spectroscopic Confirmation (NMR, IR, MS) Product->Characterization moa cluster_membrane Neuronal Membrane K_Channel Voltage-Gated K+ Channel Pore Gate Block Blockade K_Channel:p2->Block Molecule This compound Molecule->K_Channel:p1 Binding AP Action Potential Prolonged Block->AP NT Neurotransmitter Release Enhanced AP->NT

References

Methodological & Application

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Aminopyridine-4-thiol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. The dual functionality of the amino and thiol groups on the pyridine scaffold makes this compound a versatile precursor for the development of novel therapeutic agents and specialized polymers. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed protocol grounded in established chemical principles, an exploration of the reaction mechanism, and critical safety considerations.

Introduction and Significance

This compound (CAS: 89002-13-1) is an organosulfur compound featuring a pyridine core substituted with an amino group at the 3-position and a thiol (sulfhydryl) group at the 4-position.[1][2] The strategic placement of these functional groups imparts unique reactivity, making it a valuable intermediate. The amino group serves as a key site for amide bond formation or as a basic center, while the thiol group is a potent nucleophile and can be readily oxidized to form disulfide bridges, which is crucial in various biological contexts and material applications.[3][4]

The aminopyridine structural motif is found in numerous pharmacologically active molecules. For instance, 3-aminopyridine itself is known to act as a potassium channel blocker, which has implications for treating neurological disorders.[5] The introduction of a thiol group adds another dimension of chemical reactivity, enabling its use as a building block for synthesizing more complex heterocyclic systems with potential therapeutic effects.[6]

Synthesis Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group, typically a halide, from the 4-position of a 3-aminopyridine derivative by a sulfur-based nucleophile. For this protocol, we will utilize 3-amino-4-chloropyridine as the starting material and sodium thiomethoxide as the sulfur source, followed by demethylation. This two-step, one-pot approach is often favored for its reliability and control over the introduction of the thiol group.

Mechanistic Rationale

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen. The presence of the amino group at the 3-position further influences the electronic distribution of the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to expel the chloride ion, leading to the formation of the C-S bond. The subsequent demethylation of the resulting thioether under acidic conditions yields the target thiol.

Reaction Pathway Visualization

The overall synthetic scheme is illustrated below.

G Start 3-Amino-4-chloropyridine Reagent1 1. Sodium Thiomethoxide (NaSMe) DMF, 80°C Start->Reagent1 Intermediate 3-Amino-4-(methylthio)pyridine Reagent2 2. HBr (48% aq.) Reflux Intermediate->Reagent2 Product This compound Reagent1->Intermediate Reagent2->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3-amino-4-chloropyridine. All operations involving thiols or their precursors should be conducted in a well-ventilated fume hood due to their potent and unpleasant odors.

Materials and Equipment
Reagent CAS No. M.W. ( g/mol ) Notes
3-Amino-4-chloropyridine20511-15-3128.56Corrosive, toxic
Sodium Thiomethoxide (NaSMe)5188-07-870.09Moisture sensitive, corrosive
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reproductive toxin
Hydrobromic Acid (HBr)10035-10-680.9148% aqueous solution, highly corrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Ethyl Acetate (EtOAc)141-78-688.11HPLC grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying organic layers
Argon or Nitrogen Gas--Inert atmosphere

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Step-by-Step Synthesis Procedure

Step 1: Formation of 3-Amino-4-(methylthio)pyridine

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a thermometer.

  • To the flask, add 3-amino-4-chloropyridine (5.0 g, 38.9 mmol, 1.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 80 mL) to dissolve the starting material.

  • Carefully add sodium thiomethoxide (3.27 g, 46.7 mmol, 1.2 equiv.) to the solution in portions. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Demethylation to this compound

  • After the initial reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add 48% aqueous hydrobromic acid (40 mL) to the flask. Caution: This is highly exothermic and will generate fumes. Perform this addition slowly in an ice bath.

  • Replace the thermometer with a stopper and heat the mixture to reflux (approximately 120-125°C) for 12 hours.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Caution: Vigorous gas (CO₂) evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be performed to yield the purified this compound as a solid.

Expected Yield and Characterization
  • Expected Yield: 65-75%

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₅H₆N₂S[2]

  • Molecular Weight: 126.18 g/mol [2][6]

  • Characterization: The final product should be characterized by:

    • ¹H NMR: To confirm the proton environment of the pyridine ring and the presence of NH₂ and SH protons.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR: To identify the characteristic stretching frequencies of N-H and S-H bonds.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Assemble dry glassware under inert atmosphere B 2. Add 3-amino-4-chloropyridine and anhydrous DMF A->B C 3. Add NaSMe in portions B->C D 4. Heat to 80°C for 4h C->D E 5. Cool, then add 48% HBr D->E F 6. Reflux for 12h E->F G 7. Cool and neutralize with sat. NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry (Na₂SO₄) and concentrate H->I J 10. Purify via column chromatography I->J K 11. Characterize product (NMR, MS, IR) J->K

Caption: Step-by-step experimental workflow for the synthesis protocol.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Chemical Hazards:

    • 3-Aminopyridine derivatives: Are toxic and can be absorbed through the skin. Handle with care.

    • Sodium Thiomethoxide: Is corrosive and reacts with moisture. Handle in a dry, inert atmosphere.

    • Hydrobromic Acid: Is extremely corrosive and causes severe burns. Handle only in a fume hood with appropriate PPE.

    • Thiols: The final product and intermediates have strong, unpleasant odors. All work must be conducted in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive materials before disposal. Thiol-containing waste should be treated with bleach (sodium hypochlorite) to oxidize the thiol and reduce the odor before disposal.

References

Application Notes & Protocols for 3-Aminopyridine-4-thiol: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental use of 3-Aminopyridine-4-thiol (CAS No. 89002-13-1). While specific literature on this compound is emerging, its structural motifs—an aminopyridine core and a reactive thiol group—suggest significant potential in neuroscience, materials science, and chemical biology. This guide synthesizes information from analogous compounds, particularly the well-studied potassium channel blocker 4-aminopyridine, and general chemical principles to provide robust protocols for its synthesis, characterization, and proposed experimental applications. All protocols are designed with self-validation and scientific causality at their core, providing not just the "how" but the "why" behind experimental choices.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino (-NH₂) and a thiol (-SH) group. This unique bifunctional arrangement presents a versatile scaffold for a multitude of applications. The aminopyridine core is a well-established pharmacophore, most notably in compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine, which are known blockers of voltage-gated potassium (K⁺) channels.[1][2] By inhibiting K⁺ efflux from neurons, these agents prolong the action potential, thereby enhancing neurotransmitter release at the synapse.[3] This mechanism is clinically exploited to improve symptoms in demyelinating diseases like multiple sclerosis.[1][4][5]

The presence of the thiol group on the this compound scaffold introduces a highly valuable reactive handle. Thiols are nucleophilic and readily participate in a variety of chemical transformations, including oxidation to disulfides, Michael additions (e.g., with maleimides), and coordination with metals.[6] This dual functionality suggests that this compound could serve not only as a potential neuromodulator but also as a building block for targeted probes, functionalized materials, or novel therapeutic conjugates.[7][8]

This guide provides a foundational framework for researchers to synthesize, purify, and explore the potential of this promising molecule.

Compound Profile, Safety, and Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and associated safety protocols is mandatory.

Physicochemical Data

The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 89002-13-1[9]
Molecular Formula C₅H₆N₂S[9][10]
Molecular Weight 126.18 g/mol [9][10]
Purity (Typical) >95%[10]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[9]
SMILES Code SC1=C(N)C=NC=C1[9]
Safety and Hazard Information

While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its parent compound, 3-aminopyridine. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[11] Therefore, stringent safety measures are required.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.[13]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[13][14] Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention.[11][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Synthesis and Characterization Protocols

Commercially available quantities of this compound may be limited. The following section details a robust, two-step procedure for its synthesis, adapted from established methods for preparing substituted pyridine-3-thiols.

Synthetic Workflow Diagram

G start Start: 3-Iodo-4-aminopyridine step1 Step 1: Thioesterification Reagents: Thiobenzoic acid, CuI, Phenanthroline, DIPEA, Toluene Conditions: 80-100°C, 12-16h start->step1 intermediate Intermediate: S-(4-aminopyridin-3-yl) benzothioate step1->intermediate step2 Step 2: Hydrolysis Reagents: NaOH, Methanol Conditions: Room Temp intermediate->step2 product Final Product: This compound step2->product purification Purification: Column Chromatography product->purification G prep Cell Preparation (e.g., HEK293 cells expressing Kv1.2) patch Establish Whole-Cell Patch (Gigaseal formation) prep->patch baseline Record Baseline K⁺ Currents (Voltage-step protocol) patch->baseline application Perfusion with This compound (Varying concentrations) baseline->application recording Record K⁺ Currents (Post-compound application) application->recording washout Washout with Control Buffer recording->washout analysis Data Analysis (IC₅₀ determination) washout->analysis

References

Applications of 3-Aminopyridine-4-thiol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1][2] The compound 3-Aminopyridine-4-thiol emerges as a particularly strategic building block by embellishing this privileged core with three distinct functional handles:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences the molecule's overall basicity and solubility.

  • The C3-Amino Group: A key pharmacophoric element, serving as a hydrogen bond donor and a versatile point for derivatization.

  • The C4-Thiol Group: A highly nucleophilic and reactive center, ideal for constructing fused ring systems or introducing diverse side chains.

This trifunctional arrangement on a compact pyridine core provides medicinal chemists with a powerful platform for generating novel molecular architectures, performing nuanced structure-activity relationship (SAR) studies, and executing sophisticated bioisosteric replacement strategies. This guide elucidates the key applications of this compound, providing both the conceptual framework and detailed protocols to empower its use in drug discovery.

Application 1: A Gateway to Fused Heterocycles as Kinase Inhibitors

The amino and thiol groups of this compound are vicinally positioned, making this molecule an ideal precursor for the synthesis of fused bicyclic heterocycles, such as thieno[3,2-c]pyridines. These scaffolds are of immense interest as they can act as bioisosteres of purines, the core structure of adenosine triphosphate (ATP).[3][4] By mimicking the purine core, these "thia-analogs" can effectively compete with ATP for the binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[5][6][7]

Application Note: Designing Thieno[3,2-c]pyridine Scaffolds for Kinase Inhibition

The strategic value of the thieno[3,2-c]pyridine scaffold lies in its ability to replicate the key hydrogen bonding pattern of adenine within the kinase hinge region. The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge, anchoring the inhibitor in the ATP pocket. The fused thiophene ring provides a rigid core from which vectors can be projected into other regions of the active site to enhance potency and selectivity. This approach allows for the creation of novel chemical matter distinct from classical purine-based inhibitors, potentially overcoming resistance mechanisms and improving drug-like properties.

Protocol 1: Synthesis of a Core 7-Substituted-thieno[3,2-c]pyridin-4-amine Intermediate

This protocol describes the synthesis of a core thieno[3,2-c]pyridine scaffold via the Gewald reaction, a classic method for synthesizing substituted thiophenes.

Objective: To synthesize a versatile thienopyridine intermediate for further elaboration into potent kinase inhibitors.

Materials:

  • This compound (CAS: 89002-13-1)[8]

  • Ethyl cyanoacetate

  • A representative aldehyde (e.g., Benzaldehyde)

  • Elemental Sulfur

  • Ethanol

  • Morpholine (as catalyst)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Knoevenagel Condensation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and the selected aldehyde (1.0 eq) in 20 mL of ethanol.

    • Add morpholine (0.1 eq) as a catalyst.

    • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Gewald Aminothiophene Synthesis:

    • To the reaction mixture from Step 1, add elemental sulfur (1.1 eq).

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by observing the formation of a precipitate.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into 100 mL of ice-cold water.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

    • Dissolve the crude solid in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure thieno[3,2-c]pyridine product.

Self-Validation: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and LC-MS to ensure the correct fused ring system has been formed.

Visualizations: Reaction Scheme and Kinase Binding Model

Protocol 1 Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Gewald Cyclization cluster_2 Step 3: Purification Start This compound + Ethyl Cyanoacetate + Aldehyde Condensation Stir in Ethanol with Morpholine (RT, 2h) Start->Condensation Gewald Add Sulfur (S₈) Reflux (4-6h) Condensation->Gewald Product Crude Thieno[3,2-c]pyridine Gewald->Product Workup Aqueous Work-up & Filtration Product->Workup Purify Column Chromatography Workup->Purify Final Pure Intermediate Purify->Final Kinase Binding Hypothesis cluster_scaffold Thieno[3,2-c]pyridine Inhibitor cluster_kinase Kinase Hinge Region Pyridine_N Pyridine N Hinge_NH Backbone NH Pyridine_N->Hinge_NH H-Bond Amino_H Amino Group H Hinge_CO Backbone C=O Amino_H->Hinge_CO H-Bond Thiophene_Ring Thiophene Ring (Vector for R-group) Scaffold Hopping cluster_original Original Scaffold cluster_new Bioisosteric Replacement Original 4-Aminopyrazolo[3,4-d]pyrimidine Logic Scaffold Hop (Bioisosteric Replacement) Original->Logic New Thieno[3,2-c]pyridin-4-amine (from this compound) Logic->New

References

Application Notes & Protocols: The Coordination Chemistry of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Trifunctional Ligand

In the landscape of coordination chemistry, the design of ligands with multiple, distinct donor sites is a cornerstone for creating novel metal complexes with tailored properties. 3-Aminopyridine-4-thiol (CAS: 89002-13-1) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals.[1][2] Its structure, featuring a pyridine ring nitrogen, an exocyclic amino group, and a thiol group, presents a trifecta of potential coordination sites. This unique arrangement allows for a rich and versatile coordination chemistry, enabling its function as a monodentate, bidentate, or bridging ligand.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying chemical principles. We will delve into its inherent tautomerism, predictable coordination behaviors, and provide robust, self-validating protocols for the synthesis and characterization of its metal complexes. Furthermore, we will touch upon the rationale for its application in medicinal chemistry and drug development, where pyridine and thiol moieties are known to play crucial roles.[3][4]

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₅H₆N₂S[1]
Molecular Weight 126.18 g/mol [1]
CAS Number 89002-13-1[1][2]
Purity (Typical) >95%[1]

Section 1: Fundamental Chemistry & Tautomerism

A critical aspect of this compound chemistry is its existence in a tautomeric equilibrium between the thiol and the zwitterionic thione form. This equilibrium is highly sensitive to the local environment, particularly solvent polarity.

  • Thiol Form: Favored in non-polar solvents. The proton resides on the sulfur atom (-SH).

  • Thione Form: Predominates in polar solvents. The proton transfers from the sulfur to the pyridine nitrogen, creating a zwitterionic species.[5][6]

This tautomerism is not merely a structural curiosity; it directly dictates which donor atoms are available for coordination and influences the resulting complex's geometry and stability. Researchers must consider the solvent system carefully, as it predetermines the dominant form of the ligand in solution.

Section 2: Coordination Behavior and Spectroscopic Analysis

The three potential donor sites—pyridine nitrogen (N_py_), amino nitrogen (N_NH2_), and sulfur (S)—allow for several coordination modes. The preferred mode is influenced by factors such as the metal ion's nature (Hard-Soft Acid-Base theory), the reaction pH, and the stoichiometry.

dot digraph "Coordination_Modes" { graph [rankdir="LR", splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Plausible coordination modes of this compound.", shape=plaintext, fontsize=10];

Expert Insight: The formation of a stable five-membered chelate ring makes the bidentate (N_py_, S) coordination mode particularly favorable for many first-row transition metals.

Spectroscopic Validation of Coordination

Confirming the coordination of the ligand to a metal center is a crucial first step. The following table outlines the expected spectroscopic shifts, providing a self-validating checklist during characterization.

Spectroscopic TechniqueFree Ligand SignatureSignature upon CoordinationRationale for Change
FT-IR ν(S-H) ~2550 cm⁻¹Disappears or weakensDeprotonation and coordination of the thiol group.
Pyridine ring vibrations ~1600 cm⁻¹Shift to higher frequency (10-20 cm⁻¹)Electron density withdrawal from the ring upon N_py_ coordination.[7]
ν(N-H) ~3300-3450 cm⁻¹Often remains, may shift slightlyIndicates the amino group is typically not involved in coordination.[8]
¹H NMR S-H proton (broad singlet)DisappearsDeprotonation upon coordination.
Pyridine protonsDownfield shiftDeshielding effect due to metal coordination at the pyridine nitrogen.
UV-Vis π → π* and n → π* transitionsRed or blue shift (solvatochromism)Alteration of electronic energy levels upon complexation.
(New bands may appear)d-d transitions or LMCT bandsFor transition metal complexes, new bands in the visible region are indicative of coordination.[9]

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Mononuclear Bidentate Complex: [Zn(3-amino-4-thiolatopyridine)₂]

This protocol details the synthesis of a representative mononuclear complex with Zinc(II), where the ligand is expected to act as a bidentate chelating agent.

Materials:

  • This compound (25.2 mg, 0.2 mmol)

  • Zinc(II) acetate dihydrate (22.0 mg, 0.1 mmol)

  • Methanol (10 mL, HPLC grade)

  • Triethylamine (2-3 drops)

  • Small magnetic stir bar and vial (20 mL)

Procedure:

  • Ligand Dissolution: In a 20 mL vial, dissolve this compound (25.2 mg) in 5 mL of methanol with gentle stirring. The solution may be slightly cloudy.

  • Deprotonation: Add 2-3 drops of triethylamine to the ligand solution. Stir for 5 minutes. The solution should become clear.

    • Scientist's Note: The thiol proton is acidic and must be removed to facilitate coordination. Triethylamine acts as a mild base to deprotonate the -SH group, forming the more nucleophilic thiolate.

  • Metal Salt Dissolution: In a separate vial, dissolve zinc(II) acetate dihydrate (22.0 mg) in 5 mL of methanol.

  • Complexation: Slowly add the zinc(II) acetate solution dropwise to the stirring ligand solution over 5-10 minutes.

    • Scientist's Note: A slow addition helps to promote the formation of well-ordered crystalline material rather than an amorphous precipitate.

  • Reaction & Precipitation: Upon addition, a white precipitate should form immediately. Allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product with a small amount of cold methanol (2 x 2 mL) to remove any unreacted starting materials or triethylammonium acetate byproduct.

  • Drying: Dry the product under vacuum for several hours. Record the final mass and calculate the yield.

Self-Validation: The synthesized complex should be characterized by FT-IR and NMR to confirm the coordination mode as outlined in the spectroscopic table above. The disappearance of the ν(S-H) band in the IR spectrum is a key indicator of successful synthesis.

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="General workflow for metal complex synthesis.", shape=plaintext, fontsize=10];

Protocol 2: Growing Single Crystals for X-ray Diffraction

Unambiguous structural determination requires single-crystal X-ray diffraction. This protocol provides a general method for growing suitable crystals.

Method: Slow Evaporation

  • Prepare the complex as described in Protocol 1, but on a slightly smaller scale and without isolating the precipitate immediately.

  • Gently heat the reaction mixture to redissolve the precipitate, creating a saturated solution. If it doesn't fully dissolve, filter the hot solution through a pipette with a cotton plug into a clean vial to remove any undissolved solids.

  • Cover the vial with a cap, and pierce the cap with a needle to create a small hole.

    • Scientist's Note: The small hole allows for slow solvent evaporation. Rapid evaporation leads to powder formation, while slow, controlled evaporation allows molecules to organize into a crystal lattice.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Monitor the vial for the formation of well-defined crystals.

Section 4: Applications in Drug Development

The inclusion of both a pyridine ring and a thiol group in one molecule makes its metal complexes attractive candidates for drug development.

  • Pyridine Scaffolds: The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets like enzymes.[4]

  • Thiol Functionality: The thiol group is a powerful antioxidant and can form stable complexes with metal ions, which is crucial for both chelation therapy and the mechanism of certain metallo-drugs.[3] Thiol-containing compounds are known to interact with proteins and can be essential for biological activity.[10]

Potential Therapeutic Applications:

  • Antimicrobial Agents: Metal complexes can overcome microbial resistance mechanisms. The complex can act as a vehicle to deliver the metal ion or the ligand to a biological target.

  • Anticancer Agents: Many metal-based drugs exert their effect by interacting with DNA or inhibiting key enzymes like kinases or proteases.

  • Enzyme Inhibition: The thiol group can coordinate to metal centers in metalloenzymes, potentially leading to potent and selective inhibition. The anti-thyroid drug methimazole, for example, functions via its thione tautomer to inhibit heme-containing peroxidase enzymes.[11]

Protocol 3: Preliminary Antimicrobial Screening (Agar Disk Diffusion Assay)

This protocol provides a basic method to assess the antimicrobial activity of newly synthesized complexes.

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Sterile filter paper disks (6 mm diameter)

  • DMSO (sterile)

  • Positive control (e.g., ampicillin solution)

  • Negative control (DMSO)

Procedure:

  • Prepare Inoculum: Grow a fresh overnight culture of the test bacteria in nutrient broth. Dilute the culture to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the diluted bacterial culture over the entire surface of a nutrient agar plate to create a lawn.

  • Prepare Test Disks: Dissolve the synthesized complex in sterile DMSO to a known concentration (e.g., 1 mg/mL). Pipette a specific volume (e.g., 10 µL) onto a sterile filter paper disk and allow the solvent to evaporate.

  • Plate Disks: Aseptically place the complex-impregnated disk, a positive control disk, and a negative control disk (DMSO only) onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) in millimeters. A larger zone indicates greater antimicrobial activity.

Self-Validation: The inclusion of positive and negative controls is essential to validate the results. No zone around the DMSO disk confirms the solvent is not inhibitory, while a clear zone around the ampicillin disk confirms the bacteria are susceptible and the assay is working correctly.

References

Application Notes & Protocols: 3-Aminopyridine-4-thiol for High-Sensitivity Heavy Metal Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating issue of heavy metal contamination in aqueous environments necessitates the development of rapid, selective, and sensitive detection methods.[1] Small-molecule chemosensors offer a powerful platform for this purpose due to their straightforward synthesis, cost-effectiveness, and potential for clear visual or spectroscopic readouts.[2] This document provides a detailed technical guide on the application of 3-Aminopyridine-4-thiol, a promising yet under-explored ligand, for the detection of heavy metal ions. By leveraging its unique trifunctional structure—a pyridine ring, a primary amine, and a thiol group—this compound is positioned to act as a potent chelating agent. The thiol group exhibits a strong affinity for soft heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), while the amino and pyridine nitrogen atoms can serve as additional coordination sites to enhance complex stability and selectivity.[3][4] We present the scientific rationale for its use, detailed protocols for evaluating its sensing capabilities via colorimetric and fluorometric methods, and a framework for assessing key performance metrics such as selectivity and limit of detection.

Scientific Rationale and Sensing Mechanism

The efficacy of a chemosensor is rooted in its molecular structure and the specific interactions it forms with the target analyte. This compound is a compelling candidate for heavy metal sensing due to the strategic arrangement of three key functional groups capable of forming a stable chelate complex with a metal ion.

  • Primary Binding Site (Thiol Group): The soft sulfur atom of the thiol (-SH) group has a strong, well-documented affinity for soft Lewis acid metal ions such as Hg²⁺, Pb²⁺, and Cd²⁺, forming stable metal-sulfur bonds.[3][4] This interaction is often the primary driver of the sensing event.

  • Secondary Coordination Sites (Amino and Pyridine Groups): The lone pairs of electrons on the nitrogen atoms of the primary amine (-NH₂) and the pyridine ring can act as additional donor sites.[5] This allows for the formation of a multi-dentate chelate ring with the metal ion, a phenomenon known as the "chelate effect." This effect significantly increases the thermodynamic stability of the metal-ligand complex compared to coordination with individual monodentate ligands.

  • Transduction of the Binding Event: The coordination of a heavy metal ion with this compound perturbs the electronic structure of the molecule. This can result in a detectable optical or electrochemical signal through several mechanisms:

    • Ligand-to-Metal Charge-Transfer (LMCT): The formation of the complex can create new electronic transitions where an electron is excited from a ligand-based orbital to a metal-based orbital.[5] These LMCT bands often appear in the visible region of the spectrum, resulting in a distinct color change.

    • Fluorescence Modulation: The binding event can either quench the intrinsic fluorescence of the ligand through mechanisms like photoinduced electron transfer (PET) or enhance it by promoting rigidity and reducing non-radiative decay pathways (chelation-enhanced fluorescence, CHEF).[6]

Below is the chemical structure of this compound and a diagram illustrating the proposed chelation mechanism with a divalent heavy metal ion (M²⁺).

DOT Code for Chemical Structure

cluster_0 This compound mol

Caption: Proposed chelation of a heavy metal ion (M²⁺) by this compound.

Physicochemical Properties & Synthesis Overview

A foundational understanding of the sensor's properties is crucial for experimental design.

PropertyValueSource
Molecular Formula C₅H₆N₂S[7]
Molecular Weight 126.18 g/mol [7]
CAS Number 89002-13-1[7]
Appearance Typically a solid at room temperature.[8]

Synthesis Note: The direct synthesis of this compound is not widely reported in peer-reviewed literature. However, a plausible route can be adapted from established methods for preparing substituted pyridines and introducing thiol groups.[8][9] A common strategy involves the Hofmann rearrangement of nicotinamide to produce 3-aminopyridine, followed by regioselective introduction of a thiol group at the 4-position.[10][11] Researchers should consult synthetic organic chemistry literature for detailed procedures on pyridine functionalization.

Experimental Protocols for Sensor Evaluation

The following protocols provide a comprehensive framework for characterizing the heavy metal sensing capabilities of this compound. These are designed as self-validating systems to ensure trustworthy and reproducible results.

Protocol 3.1: Preparation of Stock Solutions

Rationale: Accurate and consistent solution preparation is the cornerstone of any quantitative chemical analysis. Using a high-purity organic solvent is necessary for dissolving the sensor, while buffered aqueous solutions are used for metal ions to maintain a stable pH, which is critical for reproducible binding interactions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • HEPES buffer (or other appropriate non-coordinating buffer)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrate or chloride salts of heavy metals (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, Cu(NO₃)₂, etc.)

  • Nitrate or chloride salts of common interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺)

Procedure:

  • Sensor Stock (10 mM): Accurately weigh 1.26 mg of this compound and dissolve it in 1.0 mL of DMSO. Mix thoroughly until fully dissolved. Store in a dark, airtight vial at 4°C.

  • Buffer Solution (10 mM, pH 7.4): Prepare a HEPES buffer solution in DI water and adjust the pH to 7.4 using NaOH or HCl. This buffer will be used as the primary aqueous medium for all experiments.

  • Metal Ion Stocks (10 mM): Prepare individual 10 mM stock solutions for each metal ion by dissolving the corresponding salt in the 10 mM HEPES buffer.

    • Self-Validation Check: Ensure all salts are fully dissolved and the solutions are clear. Any precipitation indicates a solubility issue that must be addressed.

Protocol 3.2: Colorimetric (UV-Vis) Analysis of Metal Ion Binding

Rationale: This protocol screens for interactions that cause a change in the electronic absorption spectrum of the sensor, often resulting in a visible color change.[12][13] A systematic titration allows for the determination of binding stoichiometry and affinity.

Procedure:

  • Initial Spectrum: Prepare a "blank" solution in a quartz cuvette containing 2.97 mL of HEPES buffer and 30 µL of the 10 mM sensor stock solution (final concentration: 100 µM). Record the UV-Vis spectrum from 250 nm to 700 nm.

  • Screening Assay:

    • Prepare a series of test tubes. To each, add 2.97 mL of HEPES buffer and 30 µL of the sensor stock.

    • To each tube, add 30 µL of a different 10 mM metal ion stock solution (final metal concentration: 100 µM).

    • Include a "no metal" control.

    • Incubate at room temperature for 15 minutes.

    • Visually inspect for color changes against a white background.

    • Measure the UV-Vis spectrum for each solution.

  • Quantitative Titration (for responsive metals):

    • Prepare a solution of the sensor in HEPES buffer (e.g., 50 µM).

    • Perform sequential additions of a concentrated stock solution of the target metal ion (e.g., adding 5 µL aliquots of a 1 mM stock).

    • Record the full UV-Vis spectrum after each addition, allowing the solution to equilibrate for 2-3 minutes.

    • Trustworthiness Check: The spectra should show a systematic change (e.g., decrease of one peak and increase of another) with clear isosbestic points, which indicate a clean conversion from the free ligand to the metal-ligand complex.

Protocol 3.3: Fluorometric Analysis of Metal Ion Binding

Rationale: This protocol is employed if the sensor molecule is fluorescent. Metal binding can cause either quenching (turn-off) or enhancement (turn-on) of the fluorescence signal, which is often more sensitive than colorimetric analysis.[6][14]

Procedure:

  • Determine Excitation/Emission Wavelengths:

    • Prepare a dilute solution of the sensor in HEPES buffer (e.g., 10 µM).

    • Using a spectrofluorometer, record the emission spectrum while scanning the excitation wavelength to find the optimal excitation maximum (λ_ex).

    • Then, set the optimal λ_ex and record the full emission spectrum to find the emission maximum (λ_em).

  • Screening Assay:

    • Prepare a series of fluorescence cuvettes. To each, add 2.99 mL of HEPES buffer and 10 µL of the sensor stock (final concentration: ~33 µM, adjust as needed for optimal signal).

    • Add 10 µL of each respective 10 mM metal ion stock to the cuvettes.

    • Incubate for 15 minutes.

    • Measure the fluorescence intensity at the predetermined λ_em (using λ_ex).

  • Quantitative Titration:

    • Similar to the UV-Vis titration, perform sequential additions of the target metal ion to a solution of the sensor.

    • Record the fluorescence intensity at λ_em after each addition.

    • Plot the change in fluorescence intensity versus the metal ion concentration to determine the linear range and limit of detection.

Protocol 3.4: Selectivity and Interference Study

Rationale: A sensor's utility is defined by its selectivity. This protocol is critical for establishing that the sensor responds to the target metal ion even in the presence of other, chemically similar, or environmentally abundant metal ions.[15]

Procedure:

  • Prepare a set of cuvettes, each containing the sensor at its optimal working concentration in HEPES buffer.

  • Cuvette 1 (Control): Measure the baseline signal of the sensor alone.

  • Cuvette 2 (Target Ion): Add the target metal ion (e.g., 2 equivalents) and measure the signal response (S_target).

  • Cuvette 3 to N (Interfering Ions): To each cuvette, add a high concentration (e.g., 10-20 equivalents) of a potential interfering ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, etc.) and measure the signal. The signal should remain close to the baseline.

  • Cuvette 3' to N' (Competitive Binding): To the solutions from step 4, now add the target metal ion (2 equivalents). Measure the final signal (S_final).

    • Self-Validation Check: For a highly selective sensor, the S_final in the presence of an interferent should be very close to S_target. A significant deviation indicates that the other ion interferes with the detection of the primary target.

Data Analysis and Performance Metrics

After performing the protocols, the raw data must be processed to extract key performance metrics that define the sensor's capabilities.

References

Application Notes and Protocols: Synthesis of 3-Aminopyridine-4-thiol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Aminopyridine-4-thiol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of vicinal amino and thiol functional groups, as seen in this compound, creates a versatile building block with a unique electronic and structural profile. The nucleophilic character of both the amino and thiol groups, combined with their potential to act as a bidentate ligand for metal chelation, makes this moiety a highly valuable precursor for the synthesis of complex heterocyclic systems. These systems, particularly fused thienopyridines, are of significant interest in drug discovery for their diverse biological activities, including kinase inhibition and antimicrobial effects.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, starting from readily available commercial materials. Furthermore, it details validated protocols for the selective derivatization of this core, enabling the creation of diverse chemical libraries for screening and lead optimization. Each step is presented with an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific molecular designs.

Core Synthetic Strategy: A Multi-Step Approach to the Target Scaffold

The synthesis of this compound is not a trivial one-step process. A strategic, multi-step approach is required to precisely install the desired functional groups at the C3 and C4 positions of the pyridine ring. Our recommended pathway involves the initial synthesis of 3-aminopyridine, followed by regioselective halogenation at the C4 position, and finally, a nucleophilic aromatic substitution to introduce the thiol group.

Synthetic_Workflow Start Nicotinamide Step1 3-Aminopyridine Start->Step1  Hofmann  Rearrangement Step2 N-Boc-3-amino-4-chloropyridine Step1->Step2  Boc-Protection &  Directed Chlorination Target This compound Step2->Target  Thiolation (SNAr) &  Deprotection Deriv Derivatives (N- & S-Alkylation, Cyclization) Target->Deriv  Functionalization

Caption: Overall synthetic workflow for this compound and its derivatives.

Part I: Synthesis of the Core Moiety

Protocol 1: Synthesis of 3-Aminopyridine from Nicotinamide

Principle: The synthesis of the 3-aminopyridine precursor is reliably achieved via the Hofmann rearrangement.[1][2][3] This reaction involves the treatment of a primary amide (nicotinamide) with an alkaline solution of sodium hypobromite (or hypochlorite). The amide is converted into an intermediate isocyanate, which is not isolated but hydrolyzes and decarboxylates under the reaction conditions to yield the primary amine with one less carbon atom. The reaction is highly efficient for this substrate, providing the key starting material in excellent yield.

Materials:

  • Nicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution

  • Sodium Chloride (NaCl)

  • Diethyl Ether or other suitable extraction solvent

  • Sodium Hydroxide pellets (for drying)

  • Benzene and Ligroin (for recrystallization)

  • Activated Carbon (e.g., Norit)

  • Sodium Hydrosulfite

Step-by-Step Protocol:

  • Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in 800 mL of water. While stirring, slowly add bromine (0.6 moles). Maintain the temperature at or below 0°C.

  • Hofmann Rearrangement: To the cold sodium hypobromite solution, add finely powdered nicotinamide (0.49 moles) all at once with vigorous stirring. Continue stirring for 15-20 minutes until the solution becomes clear.

  • Heating: Replace the ice-salt bath with a water bath preheated to 75°C. Stir and heat the reaction mixture at 70–75°C for 45 minutes.

  • Work-up and Extraction: Cool the solution to room temperature. Saturate the solution with sodium chloride (approx. 170 g). Extract the product with diethyl ether. For optimal recovery, a continuous extractor is recommended for 15-20 hours.[1]

  • Isolation of Crude Product: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The residue, crude 3-aminopyridine, will crystallize upon cooling. Expected yield of crude product: 85–89%.[2]

  • Purification: Dissolve the crude product in a mixture of benzene and ligroin. Add activated carbon and a small amount of sodium hydrosulfite to decolorize the solution. Heat on a steam bath for 20 minutes. Filter the hot solution and allow it to cool slowly. The purified 3-aminopyridine will crystallize as white crystals. Expected yield of pure product: 61–65%.[2]

Table 1: Summary of Reaction Parameters for Protocol 1

ParameterValueReference
Starting MaterialNicotinamide[2]
Key ReagentsNaOH, Br₂[2]
Reaction TypeHofmann Rearrangement[1]
Temperature0°C, then 70-75°C[2]
Reaction Time~1.5 hours[2]
Crude Yield85-89%[2]
Purified Yield61-65%[2]
Protocol 2: Synthesis of 3-Amino-4-chloropyridine Intermediate

Principle: Direct halogenation of 3-aminopyridine is often unselective. A more controlled approach involves the use of a directing group.[4] The amino group is first protected as a tert-butyl carbamate (Boc). The Boc-protected amine, in conjunction with the pyridine nitrogen, directs lithiation to the C4 position. Quenching this lithiated intermediate with a chlorine source, such as hexachloroethane, installs the chloro substituent regioselectively.

Directed_Chlorination cluster_0 Mechanism Overview 3-Aminopyridine 3-Aminopyridine N-Boc-3-aminopyridine N-Boc-3-aminopyridine 3-Aminopyridine->N-Boc-3-aminopyridine  Boc₂O 4-Lithio intermediate 4-Lithio intermediate N-Boc-3-aminopyridine->4-Lithio intermediate  1. s-BuLi, TMEDA  (Directed Ortho-metalation) N-Boc-3-amino-4-chloropyridine N-Boc-3-amino-4-chloropyridine 4-Lithio intermediate->N-Boc-3-amino-4-chloropyridine  2. C₂Cl₆  (Electrophilic Quench) SNAr_Mechanism start 4-Chloropyridine (electron-deficient ring) intermediate Meisenheimer Complex (stabilized intermediate) start->intermediate Attack at C4 product Pyridinethiol intermediate->product Expulsion of Leaving Group leaving_group Cl⁻ nucleophile Sulfur Nucleophile (e.g., Thiourea)

References

Protocol for 3-Aminopyridine-4-thiol purification by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 3-Aminopyridine-4-thiol via Recrystallization

Abstract: This document provides a comprehensive guide for the purification of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. Achieving high purity is paramount for reliable downstream applications. Recrystallization is a fundamental, cost-effective, and scalable technique for this purpose. This guide elucidates the mechanistic principles behind the recrystallization of this specific bifunctional molecule, offers a detailed step-by-step protocol, and provides troubleshooting advice to overcome common challenges. The protocol is designed to be a self-validating system, ensuring researchers can achieve consistent and high-purity results.

Foundational Principles & Strategic Considerations

This compound (C₅H₆N₂S, M.W. 126.18 g/mol ) possesses both a basic amino group and an acidic thiol group, imparting a unique solubility profile.[1][2] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit significantly lower solubility as the solution cools, allowing the target molecule to crystallize out while impurities remain dissolved.

The presence of both hydrogen bond donors (-NH₂, -SH) and acceptors (pyridine nitrogen) suggests that polar protic solvents are excellent starting points for solvent screening.[3] Thiols are susceptible to oxidation, particularly at elevated temperatures in the presence of air, which can lead to the formation of disulfide byproducts.[4] Therefore, while not mandatory for all cases, performing the procedure under an inert atmosphere (e.g., nitrogen or argon) can be a critical consideration to maximize purity and yield.

Mandatory Safety Protocol

This compound and related aminopyridines are toxic compounds that demand strict adherence to safety protocols.[5][6] All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification (Based on Structurally Related Compounds):

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Irritation: Causes serious eye irritation and skin irritation.[5] May cause respiratory irritation.[6]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety goggles with side-shields or a full-face shield.[7]

  • Skin and Body Protection: A flame-retardant lab coat is required. Ensure full skin coverage.

  • Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate cartridge.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[5][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5][8]

Experimental Protocol: Recrystallization Workflow

This protocol employs a mixed-solvent system, a robust technique when a single solvent does not provide the ideal solubility gradient. Ethanol (a "good" solvent) and deionized water (an "anti-solvent") are proposed.

Step 1: Solvent System Screening (Small Scale)

The causality behind solvent choice is critical. A "good" solvent solubilizes the compound well when hot, and a miscible "anti-solvent" is one in which the compound is poorly soluble. This combination allows for fine-tuned control over the saturation point.

  • Place ~50 mg of crude this compound into a small test tube.

  • Add ethanol dropwise while heating gently (e.g., in a warm water bath) until the solid just dissolves. Note the approximate volume.

  • Add deionized water dropwise at temperature until persistent turbidity (cloudiness) is observed.

  • Add a final drop or two of hot ethanol to re-clarify the solution.

  • Remove from heat and allow to cool slowly to room temperature, then in an ice bath.

  • Observe the quality of the crystals formed. This small-scale test validates the solvent system and provides an approximate ratio.

Step 2: Main Recrystallization Procedure

Recrystallization_Workflow A 1. Dissolution Dissolve crude product in minimum hot ethanol. B 2. Treatment (Optional) Add activated charcoal to remove colored impurities. A->B If solution is colored C 3. Hot Filtration Quickly filter solution to remove insoluble matter. A->C If solution is not colored B->C D 4. Induce Crystallization Add hot water dropwise to the filtrate until turbid. C->D E 5. Crystal Growth Allow solution to cool slowly to room temperature, then chill in an ice bath. D->E F 6. Isolation Collect crystals by vacuum filtration. E->F G 7. Washing Wash crystals with a small volume of cold ethanol/water. F->G H 8. Drying Dry purified crystals under vacuum. G->H

Caption: Workflow for the purification of this compound.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.

  • Decolorization (If Necessary): If the solution is colored with impurities, add a small amount of activated charcoal (approx. 1-2% w/w of the solute). Stir and heat the mixture for 5-10 minutes. The charcoal adsorbs high molecular weight, colored impurities.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. Pre-warming the apparatus prevents premature crystallization, which would decrease the final yield.

  • Crystallization: Re-heat the clear filtrate. Add hot deionized water dropwise with stirring until the solution becomes faintly and persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (using the same approximate ratio as the crystallization solution). Using a cold solvent is critical to wash away soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Data Summary & Yield Calculation

All quantitative data should be meticulously recorded. The following table provides a template for data logging and yield calculation.

ParameterExample ValueNotes
Mass of Crude Product5.00 gStarting material weight.
Solvent SystemEthanol / WaterThe chosen solvent and anti-solvent.
Volume of Ethanol~30 mLMinimum volume for dissolution at boiling.
Volume of Water~15 mLVolume of anti-solvent added to induce turbidity.
Cooling ProtocolSlow cool to RT, then 30 min in ice bathCritical for crystal purity.
Mass of Purified Product4.25 gFinal weight after drying.
Recovery Yield (%) 85% (Mass of Pure / Mass of Crude) x 100

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solution is too supersaturated, or the melting point of the compound is below the solution temperature. This is common with impurities.[10]Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to reduce saturation. Allow to cool slowly again.[10]
No Crystals Form The solution is not sufficiently saturated, or the compound is excessively soluble even at low temperatures.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a "seed crystal" from a previous batch. As a last resort, reduce the solvent volume by gentle heating and attempt to cool again.
Low Recovery Yield Too much solvent was used; crystals were filtered before precipitation was complete; product was re-dissolved during washing.Ensure the minimum amount of hot solvent is used. Increase cooling time. Always use ice-cold solvent for washing.
Product is Impure Cooling was too rapid, trapping impurities; insoluble impurities were not removed.Ensure a slow cooling rate. Do not skip the hot filtration step if insoluble material is present.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Aminopyridine-4-thiol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[][2] However, its synthesis can be challenging due to the reactivity of the thiol group and the potential for side reactions.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Synthetic Strategy Overview

The most common and reliable route to this compound involves a two-step process starting from commercially available precursors. The general strategy is a nucleophilic aromatic substitution (SNAr) on an activated pyridine ring.

  • Precursor Selection: The synthesis typically begins with 3-Amino-4-chloropyridine.[3][4][5] This intermediate is crucial as the chloro-substituent at the 4-position is a good leaving group, activated for nucleophilic attack by the electron-withdrawing nature of the pyridine ring nitrogen.

  • Thiolation: The core transformation is the displacement of the chloride with a sulfur nucleophile. The choice of the thiolation agent is a critical parameter that directly impacts yield, purity, and scalability.

General Reaction Pathway

Below is a diagram illustrating the standard synthetic workflow from the key intermediate, 3-Amino-4-chloropyridine.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Thiolation Reagents cluster_product Target Molecule cluster_side_product Key Side Product A 3-Amino-4-chloropyridine C This compound A->C Nucleophilic Aromatic Substitution B Sodium Hydrosulfide (NaSH) or Thiourea then Hydrolysis B->C Sulfur Source D Disulfide Dimer C->D Oxidation (Air, O₂)

Caption: General synthetic route to this compound.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

FAQ 1: Low Yield During the Thiolation Step

Question: I am experiencing a low yield in the conversion of 3-Amino-4-chloropyridine to this compound. What are the most likely causes and how can I improve the conversion?

Answer: Low yield in this SNAr reaction is a common problem and typically points to one of three areas: the choice of nucleophile, the reaction conditions, or competing side reactions.

A. Choice of Thiolating Agent:

The nucleophilicity and handling requirements of the sulfur source are critical.

  • Sodium Hydrosulfide (NaSH): This is a direct and potent nucleophile. However, it is highly basic and can lead to side reactions if not used carefully. It is also sensitive to moisture and air.

  • Thiourea followed by Basic Hydrolysis: This is a popular and often higher-yielding two-step method. Thiourea first displaces the chloride to form a stable isothiouronium salt intermediate. This salt is then hydrolyzed under basic conditions (e.g., NaOH, Na₂CO₃) to release the thiol. This method avoids the use of the more hazardous and reactive NaSH directly.

B. Optimizing Reaction Conditions:

ParameterRecommendation & Rationale
Solvent Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the cation (e.g., Na⁺) without strongly solvating the sulfur nucleophile, thus enhancing its reactivity. Anhydrous ethanol or isopropanol can also be used, particularly for the thiourea method.
Temperature The reaction temperature needs careful optimization. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. Excessively high temperatures (>120 °C) can lead to decomposition and the formation of tar-like byproducts. For the hydrolysis of the isothiouronium salt, refluxing is often required.
Inert Atmosphere This is non-negotiable. The target thiol is highly susceptible to oxidation to form a disulfide dimer, which is the most common impurity and a primary cause of yield loss.[6] The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction and workup.
Base (for Thiourea method) Use a strong base like NaOH for the hydrolysis step. The concentration and equivalents of the base should be controlled to ensure complete hydrolysis without promoting side reactions on the pyridine ring.

C. Monitoring the Reaction:

Effective reaction monitoring is key to maximizing yield by stopping the reaction at the optimal time.

  • Thin Layer Chromatography (TLC): Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 7:3) to monitor the disappearance of the 3-Amino-4-chloropyridine starting material. The product, being more polar, will have a lower Rf value.

  • LC-MS: This is the preferred method as it can simultaneously track the starting material, the desired product (by mass), and the formation of the disulfide dimer impurity (mass = 2 x product mass - 2).

FAQ 2: Product Purity Issues - The Disulfide Problem

Question: My final product is contaminated with a significant amount of a less polar impurity, which I suspect is the disulfide dimer. How can I prevent its formation and remove it if it's already present?

Answer: You are correct; the disulfide dimer is the most common and problematic impurity. Its formation is caused by the oxidation of the thiol functional group.

A. Prevention during Synthesis and Workup:

  • Degassed Solvents: Use solvents that have been sparged with Argon or Nitrogen for at least 30 minutes before use to remove dissolved oxygen.

  • Inert Atmosphere: As mentioned before, maintain a strict inert atmosphere from start to finish.

  • Acidic Workup: During the aqueous workup, acidifying the solution (e.g., with HCl or acetic acid) to a pH of ~5-6 will protonate the thiol to form the thiol salt, which is less susceptible to oxidation than the thiolate anion present under basic conditions.

  • Reducing Agents in Workup: Consider adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₅) to the aqueous phase during extraction to quench any oxidizing species.

B. Removal of Existing Disulfide:

If the disulfide has already formed, it can be challenging to remove by standard chromatography due to similar polarities. The most effective method is to reduce it back to the desired thiol.

  • Dissolve the impure product in a suitable solvent (e.g., Methanol, THF).

  • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless and effective over a wider pH range.

  • Stir the reaction at room temperature and monitor the conversion of the disulfide back to the thiol by LC-MS.

  • Re-isolate the product through extraction and careful purification.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve common synthesis problems.

Troubleshooting_Workflow start Problem Encountered q1 Low Conversion of Starting Material? start->q1 q2 Major Impurity Detected? q1->q2 No sol1 Increase Temperature Check Nucleophile Activity Use Polar Aprotic Solvent q1->sol1 Yes q3 Is Impurity the Disulfide Dimer? q2->q3 Yes end Optimized Synthesis q2->end No sol2 Strict Inert Atmosphere Use Degassed Solvents Optimize Workup pH q3->sol2 Yes (Prevention) sol3 Reduce Impure Mixture (DTT, TCEP) Re-purify q3->sol3 Yes (Removal) sol4 Characterize Impurity (NMR, MS) Review Starting Material Purity Consider Alternative Route q3->sol4 No sol1->end sol2->end sol3->end sol4->end

Caption: A logical workflow for troubleshooting synthesis issues.

Section 3: Detailed Experimental Protocol

The following protocol details the synthesis via the thiourea method, which is often more reliable and scalable.

Step-by-Step Methodology: Synthesis of this compound

Part A: Formation of the Isothiouronium Salt

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Amino-4-chloropyridine (1.0 eq) and thiourea (1.1 eq).

  • Solvent: Add anhydrous ethanol or isopropanol as the solvent (approx. 10 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is typically complete within 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The isothiouronium salt will often precipitate. Collect the solid by filtration and wash with cold ethanol or diethyl ether. The salt can be carried to the next step without further purification.

Part B: Hydrolysis to the Thiol

  • Setup: In a separate flask under a strict Nitrogen atmosphere, prepare a solution of sodium hydroxide (3.0 eq) in degassed water.

  • Hydrolysis: Add the isothiouronium salt from Part A to the NaOH solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The hydrolysis will release the thiol. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution to pH 6-7 with 2M HCl. The product may precipitate at this stage.

    • Extract the aqueous solution three times with ethyl acetate (use degassed solvents).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Important: It is advisable to use solvents that have been degassed to minimize on-column oxidation.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Product Storage

The purified this compound is a solid that should be stored under an inert atmosphere (Argon is best), in a tightly sealed amber vial, and at low temperatures (2-8°C or -20°C for long-term storage) to prevent degradation and oxidation.[2]

Section 4: Summary of Key Parameters

The table below summarizes the critical variables and their impact on the synthesis.

ParameterOptionsRationale & Impact on Yield/Purity
Starting Material 3-Amino-4-chloropyridineA readily available and reactive precursor for SNAr reactions.[3][4]
Thiolating Agent NaSH, Thiourea/NaOHThiourea method is generally safer, more reliable, and leads to fewer byproducts, improving overall yield and purity.
Atmosphere Air, Nitrogen, ArgonCrucial. Use of Nitrogen or Argon is mandatory to prevent oxidative dimerization of the thiol product, which is a primary cause of yield loss.[6]
Solvent DMF, DMSO, Ethanol, IPAPolar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Alcohols are suitable for the thiourea route. Ensure solvents are anhydrous and degassed.
Workup pH Acidic, Neutral, BasicA slightly acidic workup (pH 6-7) protonates the thiol, reducing its susceptibility to oxidation during extraction and purification.
Storage Room Temp/Air, 2-8°C/InertProper storage under cold, dark, and inert conditions is essential for the long-term stability of the final product.[2]

References

Technical Support Center: Synthesis of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 3-Aminopyridine-4-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The synthesis of pyridinethiols, while straightforward in principle, is often complicated by the formation of persistent and structurally similar byproducts. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, minimize, and eliminate common impurities encountered during your experiments.

Section 1: FAQ - Understanding Common Byproducts

This section addresses the most frequent questions our application scientists receive regarding impurities in the synthesis of this compound.

Q1: What are the most common byproducts I should expect when synthesizing this compound, typically from a 3-amino-4-halopyridine precursor?

You should anticipate three primary byproducts:

  • Disulfide Dimer (bis(3-aminopyridin-4-yl) disulfide): This is the most common impurity, formed by the oxidation of the thiol group.

  • Unreacted Starting Material: Typically 3-amino-4-chloropyridine or a similar halogenated precursor[1].

  • Hydrolysis Product (3-Amino-4-hydroxypyridine): Formed by the displacement of the halide with water or hydroxide ions, especially under prolonged heating or basic conditions.

Q2: My final product's mass spectrum shows a major peak at roughly double the mass of my target molecule (~250 m/z). What is this impurity?

This is the classic signature of the bis(3-aminopyridin-4-yl) disulfide dimer. The thiol functional group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen during the reaction workup or even during storage.[2] This process involves the coupling of two thiol molecules to form a disulfide bond.

Q3: I am observing incomplete conversion, and my crude NMR shows a mixture of my desired thiol and the 3-amino-4-chloropyridine starting material. What are the likely causes?

Incomplete conversion is often traced back to several factors:

  • Insufficient Nucleophilicity of the Sulfur Reagent: If using reagents like thiourea followed by hydrolysis, the initial nucleophilic attack may be slow or incomplete.

  • Reaction Temperature or Time: The reaction may require more forcing conditions (higher temperature or longer duration) to drive it to completion.

  • Purity of Reagents and Solvents: The presence of water or other contaminants can interfere with the reaction. Using anhydrous solvents is often beneficial.

  • Leaving Group Ability: While chloro-groups are common, bromo- or iodo-pyridines may offer better reactivity, though their synthesis can be more complex.[3]

Q4: After purification, my product is unstable and seems to convert back to the disulfide impurity over time. How can I improve its shelf-life?

The stability of thiols is a well-known challenge. To enhance the stability of this compound:

  • Store Under Inert Atmosphere: Keep the solid product under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Store at Low Temperatures: Refrigeration or freezing can significantly slow the rate of oxidation.

  • Use Antioxidants: For solutions, adding a small amount of a reducing agent like dithiothreitol (DTT) can help preserve the thiol form, although this is more common for biochemical applications.

Section 2: Troubleshooting Guide for Byproduct Mitigation

This guide provides actionable solutions to common problems encountered during the synthesis.

Problem 1: High Levels of Disulfide Impurity in the Crude Product
  • Causality: The thiol product is readily oxidized by atmospheric oxygen, particularly in basic solutions or during solvent evaporation where the concentration and exposure time increase.

  • Troubleshooting Steps:

    • Maintain Inert Atmosphere: Ensure the reaction and workup are conducted under a nitrogen or argon blanket. Use solvents that have been thoroughly degassed by sparging with an inert gas.

    • Implement a Reductive Workup: After the reaction is complete, add a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous phase during extraction. This will reduce any disulfide formed back to the desired thiol.

    • Minimize Air Exposure During Purification: When performing column chromatography, use degassed solvents and try to minimize the time the product spends on the column. Evaporate fractions under reduced pressure without excessive heating or air bubbling.

Problem 2: Significant Formation of 3-Amino-4-hydroxypyridine
  • Causality: The carbon-halogen bond in 3-amino-4-chloropyridine is susceptible to nucleophilic substitution by water or hydroxide, a competing side reaction to the desired thiolation. This is exacerbated by high temperatures and prolonged reaction times in aqueous or protic basic media.[4]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dry DMF, DMAc, or THF) and ensure your reagents are dry.

    • Control Base Stoichiometry: If a base is required (e.g., when using sodium hydrosulfide), use a non-hydroxide base like sodium carbonate or an organic base if compatible. Use the minimum stoichiometry required.

    • Optimize Temperature and Time: Profile the reaction to find the lowest temperature and shortest time needed for complete conversion of the starting material to minimize the opportunity for the hydrolysis side reaction.

Problem 3: Isomeric Impurities
  • Causality: The presence of positional isomers (e.g., 4-amino-3-chloropyridine[5] instead of 3-amino-4-chloropyridine) in the starting material will inevitably lead to the formation of the corresponding isomeric thiol byproduct (e.g., 4-aminopyridine-3-thiol[6]). These isomers often have very similar polarities, making them difficult to separate.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the synthesis, rigorously check the purity and identity of the halo-aminopyridine precursor by NMR, GC-MS, or HPLC.

    • Source High-Purity Reagents: Procure starting materials from reputable suppliers with clear specifications and certificates of analysis.

    • Develop Specialized Chromatographic Methods: If isomeric impurities are unavoidable, you may need to develop specialized separation methods, such as reverse-phase HPLC or chromatography using different stationary phases (e.g., alumina instead of silica).

Section 3: Key Experimental Protocols

These protocols provide a validated framework for monitoring, purifying, and handling the synthesis of this compound.

Protocol 3.1: TLC Method for In-Process Reaction Monitoring

This method allows for the clear differentiation of the starting material, product, and major byproducts.

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., starting with 30:70 and adjusting as needed). A small amount of triethylamine (0.5%) can be added to reduce tailing of the basic amine spots.

  • Visualization:

    • UV Light (254 nm): All pyridine-containing compounds should be visible.

    • Potassium Permanganate (KMnO₄) Stain: The thiol product will readily oxidize and show a yellow/white spot on a purple background. The disulfide will also react.

  • Expected Rf Values:

    • 3-Amino-4-chloropyridine (Starting Material): Will have a specific Rf.

    • This compound (Product): Typically more polar (lower Rf) than the starting material.

    • Disulfide Dimer: Less polar (higher Rf) than the thiol product, often appearing as a streak if the sample is concentrated.

Protocol 3.2: Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Slurry and Column Packing: Use a degassed mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to pack the column.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). Ensure the crude material is first treated in a reductive workup (see Protocol 3.3) to minimize on-column oxidation.

  • Elution: Use a gradient of degassed Ethyl Acetate in Hexanes. Start with a low polarity to elute non-polar impurities and the disulfide dimer first, then gradually increase the polarity to elute the desired thiol product.

  • Fraction Analysis: Analyze fractions by TLC as described in Protocol 3.1. Combine pure fractions and evaporate the solvent under reduced pressure at low temperature (<40°C).

Protocol 3.3: Reductive Workup Procedure
  • Upon reaction completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Adjust the pH to ~7-8 with a suitable buffer or base if necessary.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This procedure ensures any disulfide formed is reduced back to the thiol before isolation.

Section 4: Visualizing Reaction & Byproduct Pathways

The following diagrams illustrate the primary synthetic transformation and the formation routes of key byproducts.

Synthesis_Pathway SM 3-Amino-4-chloropyridine Reagent + NaSH or Thiourea/NaOH SM->Reagent Product This compound Reagent->Product Thiolation

Caption: Primary synthesis route to this compound.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Pathways SM 3-Amino-4-chloropyridine Product This compound SM->Product Desired Path Hydroxy 3-Amino-4-hydroxypyridine SM->Hydroxy H₂O / OH⁻ (Hydrolysis) Incomplete Unreacted SM SM->Incomplete Incomplete Reaction Disulfide Disulfide Dimer Product->Disulfide [O₂] (Air Oxidation)

Caption: Formation pathways for common synthesis byproducts.

Section 5: Summary of Key Byproducts

The table below provides a quick reference for identifying the most common byproducts during analysis.

Compound NameStructureMolecular Weight ( g/mol )Common Analytical Signature
This compound (Product) C₅H₆N₂S126.18Target peak in MS. SH proton signal in ¹H NMR (~3-4 ppm, broad).
bis(3-aminopyridin-4-yl) disulfide C₁₀H₁₀N₄S₂250.34MS peak at M+124 relative to product. Absence of SH proton in ¹H NMR.
3-Amino-4-chloropyridine C₅H₅ClN₂128.56MS peak corresponding to starting material. Distinct aromatic signals in ¹H NMR.[1]
3-Amino-4-hydroxypyridine C₅H₆N₂O110.11MS peak at M-16 relative to product. Broad OH proton signal in ¹H NMR.

References

3-Aminopyridine-4-thiol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminopyridine-4-thiol (CAS No. 89002-13-1). This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on the solubility characteristics and handling of this compound. We will address common experimental challenges in a direct question-and-answer format, explaining the scientific principles behind each recommendation to ensure your success.

Section 1: Core Properties and Solubility at a Glance

Before addressing specific issues, a summary of the key physicochemical properties of this compound is essential for understanding its behavior. The molecule's structure, featuring a pyridine ring, a primary amine, and a thiol group, dictates its solubility profile, making it amenable to dissolution in polar organic solvents capable of hydrogen bonding.[1]

PropertyValueSource
CAS Number 89002-13-1[2][3]
Molecular Formula C₅H₆N₂S[2][4]
Molecular Weight 126.18 g/mol [2][4]
Appearance Typically a solid at room temperature[1]
Storage 2-8°C, sealed in a dry, dark place[3][4]
pKa (Predicted) Thiol (SH): ~7-8, Amino (NH₂): ~5-6Inferred
Solubility Summary Table

Direct quantitative solubility data for this compound is not widely published. The following recommendations are based on the compound's chemical structure, general solubility principles for aminothiols, and available data for the closely related analog, 4-Aminopyridine (4-AP).

SolventSolvent TypeExpected SolubilityRationale & Comments
DMSO Polar AproticHigh (~30 mg/mL)Excellent H-bond acceptor. The analog 4-AP is soluble at ~30 mg/mL.[5] A primary recommendation for stock solutions.
DMF Polar AproticHigh (~30 mg/mL)Similar to DMSO. The analog 4-AP is soluble at ~30 mg/mL.[5] Good alternative to DMSO.
Methanol Polar ProticModerate Good H-bond donor and acceptor. Often used for dissolving polar organic molecules.[6]
Ethanol Polar ProticModerate (~30 mg/mL)The analog 4-AP is soluble at ~30 mg/mL.[5] A common solvent for biological applications.
Water Polar ProticLow to Moderate Solubility is expected to be pH-dependent. The parent compound, 3-Aminopyridine, is highly soluble in water.[7][8] However, the thiol group may decrease aqueous solubility.
Acetonitrile Polar AproticLow to Moderate Less polar than DMSO/DMF. May require heating.
Toluene / Benzene Non-polarVery Low / Insoluble Lacks the polarity and H-bonding capability to effectively solvate the molecule. The parent 3-aminopyridine has some solubility in benzene.[7]
Hexane / Ether Non-polarVery Low / Insoluble Incompatible with the polar functional groups of the solute.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

For preparing high-concentration stock solutions, we strongly recommend starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are excellent hydrogen bond acceptors and can effectively solvate both the amino and thiol groups.[9][10] For applications where these solvents are not suitable, polar protic solvents like ethanol or methanol are good secondary choices.[5]

Q2: How can I improve the dissolution rate?

If dissolution is slow, several techniques can be employed:

  • Vortexing/Stirring: Agitation is the simplest method to increase the interaction between the solvent and the solute surface.

  • Gentle Warming: Warming the solution to 30-40°C can significantly increase the rate of dissolution. However, be cautious. Due to the presence of the thiol group, prolonged or excessive heating can promote oxidation or degradation. Always use a tightly capped vial to minimize exposure to air.

  • Sonication: Using a bath sonicator for short intervals (5-10 minutes) can effectively break up solid aggregates and accelerate dissolution.

Q3: Are solutions of this compound stable? How should they be stored?

The thiol (sulfhydryl) group is susceptible to oxidation, which can lead to the formation of disulfides.[1] This process is accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Short-Term Storage (1-2 days): For aqueous solutions, storage is not recommended for more than one day.[5] For organic stock solutions (in DMSO or DMF), store at 2-8°C, tightly sealed and protected from light.

  • Long-Term Storage: For long-term stability, it is best to store the compound as a solid under recommended conditions (2-8°C, dry, dark).[3][4] If a stock solution must be stored, we recommend aliquoting it into small, single-use vials and purging the headspace with an inert gas like argon or nitrogen before sealing and freezing at -20°C or -80°C. This minimizes repeated freeze-thaw cycles and exposure to atmospheric oxygen.

Q4: Does pH affect the solubility of this compound?

Yes, pH is a critical factor, especially in aqueous or protic solvent systems.

  • The amino group is basic and will be protonated (become more soluble) at acidic pH.

  • The thiol group is weakly acidic and will be deprotonated to the more soluble thiolate anion (S⁻) under basic conditions.[11]

Therefore, solubility in aqueous buffers will be lowest near the molecule's isoelectric point and will increase at both acidic and basic pH values. When working with buffers, perform small-scale tests to ensure compatibility and avoid precipitation.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect framework.

Problem: The compound won't dissolve completely, even in recommended solvents.
  • Possible Cause 1: Insufficient Solvent Volume. You may be attempting to create a solution that is above the compound's saturation limit.

    • Solution: Try reducing the concentration by adding more solvent. Refer to the solubility table above for guidance.

  • Possible Cause 2: Low Temperature. The dissolution process may be kinetically slow at room temperature.

    • Solution: Gently warm the mixture to 30-40°C while stirring, or use a sonication bath for 5-10 minutes.

  • Possible Cause 3: Poor Compound Purity/Quality. Impurities or degradation of the starting material can affect solubility.

    • Solution: Verify the purity of your compound if possible. Ensure it has been stored correctly.

Problem: The solution is hazy or turns cloudy after initial dissolution.
  • Possible Cause 1: Precipitation. The solution may have been saturated at a higher temperature and is now precipitating as it cools to room temperature. This is common when trying to make a supersaturated solution.

    • Solution: Re-warm the solution to redissolve the compound and consider either using it warm (if the experiment allows) or diluting it to a concentration that remains stable at room temperature.

  • Possible Cause 2: Water Contamination. If using anhydrous organic solvents like DMF or DMSO, absorbed atmospheric moisture can lower the solvating power and cause the compound to crash out.

    • Solution: Use fresh, anhydrous-grade solvents. Store solvents over molecular sieves to keep them dry.

  • Possible Cause 3: Oxidation. In protic or aqueous-containing solvents, the thiol group may be oxidizing to form a disulfide, which often has lower solubility.

    • Solution: Prepare solutions fresh before use. Purge the solvent and the vial headspace with an inert gas (argon or nitrogen) before dissolution to minimize oxygen exposure.

Diagram: Troubleshooting Workflow for Dissolution Issues

G cluster_actions Troubleshooting Steps start Start: Dissolution Issue check_conc Is concentration reasonable? (e.g., < 30 mg/mL in DMSO) start->check_conc add_solvent Action: Add more solvent to reduce concentration. check_conc->add_solvent No agitate Have you tried agitation? (Vortex/Sonicate) check_conc->agitate Yes add_solvent->check_conc do_agitate Action: Sonicate for 5-10 min or vortex vigorously. agitate->do_agitate No warm Have you tried gentle warming? (30-40°C) agitate->warm Yes do_agitate->agitate do_warm Action: Warm gently with stirring. Avoid overheating. warm->do_warm No check_solvent Is the solvent fresh and anhydrous grade? warm->check_solvent Yes do_warm->warm use_new_solvent Action: Use fresh, high-purity anhydrous solvent. check_solvent->use_new_solvent No success Success: Compound Dissolved check_solvent->success Yes fail Issue Persists: Consider compound purity or consult further technical support. use_new_solvent->fail

Caption: A step-by-step workflow for troubleshooting common dissolution problems.

Section 4: Recommended Protocol for Stock Solution Preparation

This protocol describes a reliable method for preparing a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined screw cap

  • Argon or nitrogen gas source (optional, but recommended)

Procedure:

  • Weighing: Tare the clean, dry vial on the balance. Carefully weigh the desired amount of this compound (e.g., 5.0 mg) directly into the vial.

  • Solvent Addition: Based on the desired concentration (10 mg/mL), calculate the required volume of DMSO (in this case, 0.5 mL). Add the DMSO to the vial.

  • Inert Gas Purge (Optional): To minimize oxidation, gently blow a stream of argon or nitrogen gas into the headspace of the vial for 15-30 seconds to displace the air.

  • Sealing: Immediately cap the vial tightly.

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid has not fully dissolved, place the vial in a sonicator bath for 5-minute intervals until the solution is clear. Gentle warming (30-40°C) can be used as an alternative.

  • Storage: For immediate use, keep the solution at room temperature, protected from light. For storage, place the vial at 2-8°C (short-term) or -20°C (long-term).

Section 5: Scientific Rationale: Understanding the Molecule's Behavior

The solubility of this compound is governed by the principle of "like dissolves like." Its functional groups allow for specific interactions with solvents.

Diagram: Solute-Solvent Interactions

G cluster_solvents Solvent Types solute This compound pa Polar Aprotic (DMSO, DMF) solute->pa Strong Dipole-Dipole H-Bond Acceptance pp Polar Protic (Methanol, Ethanol) solute->pp H-Bond Donating & Accepting np Non-Polar (Hexane, Toluene) solute->np Weak van der Waals Forces (Poor Interaction)

Caption: Key intermolecular forces governing solubility in different solvent classes.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents have strong dipole moments and can accept hydrogen bonds from the -NH₂ and -SH groups of the solute. This strong interaction effectively pulls the solute molecules into solution.[10]

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing them to interact favorably with all polar sites on the this compound molecule.

  • Non-Polar Solvents (Hexane, Toluene): These solvents lack strong dipoles and cannot form hydrogen bonds. The energy required to break the strong intermolecular forces (hydrogen bonds) holding the solid solute together is not compensated by the weak van der Waals interactions with the solvent, resulting in very low solubility.

Section 6: Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from the parent compound, 3-Aminopyridine, indicates significant toxicity.[12][13][14] Users should handle this compound with extreme care.

  • Toxicity: 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[13][14] Assume this compound has a similar or higher toxicity profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12][15]

  • Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid all direct contact with skin and eyes.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12] If swallowed, seek immediate medical attention.[13]

References

Stability and degradation of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminopyridine-4-thiol (CAS No. 89002-13-1). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this versatile heterocyclic building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What is this compound and what are its primary reactive sites?

A: this compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a thiol (sulfhydryl, -SH) group at position 4.[1] Its reactivity is dominated by these two functional groups. The thiol group is a nucleophile and is particularly susceptible to oxidation.[2] The amino group also possesses nucleophilic character. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and materials.[2]

Q2: What is the primary degradation pathway for this compound?

A: The most common degradation pathway is the oxidation of the thiol group.[2] Thiols are readily oxidized, especially in the presence of air (oxygen), light, or trace metal ions, to form a disulfide dimer (4,4'-disulfanediylbis(pyridin-3-amine)). This occurs through the coupling of two thiol molecules with the loss of two hydrogen atoms. This dimerization eliminates the reactive free thiol group, which can lead to a loss of efficacy in subsequent reactions. Further oxidation to sulfonic acids is also possible under harsher conditions.[2]

Q3: How should I properly store solid this compound to ensure its stability?

A: To maximize shelf-life, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, moisture, and light. Vendor recommendations consistently advise storing the material in a tightly sealed container in a dry environment, often under refrigeration (2-8°C).[1][3] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is a best practice to displace oxygen and prevent oxidation.

Parameter Recommended Condition Rationale
Temperature 2–8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the highly sensitive thiol group.[2]
Container Tightly Sealed, Amber VialPrevents exposure to air and moisture; amber glass protects from light.
Environment Dry, Well-Ventilated AreaMinimizes water absorption and ensures safety.[4]

Q4: What solvents are suitable for dissolving this compound, and are there stability concerns in solution?

A: this compound is soluble in various organic solvents.[5] However, stability in solution is a major concern. The rate of thiol oxidation can be significantly faster in solution than in the solid state, and is highly dependent on the pH and the presence of dissolved oxygen.[6] For reactions, it is crucial to use freshly prepared solutions. If solvents like DMSO or DMF are used, ensure they are anhydrous and/or degassed to minimize dissolved oxygen and water. For aqueous solutions, stability is pH-dependent, with oxidation often accelerating at neutral to basic pH where the more reactive thiolate anion (R-S⁻) is more prevalent.[6][7]

Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Q5: My white this compound powder has turned yellow or brown. What happened and can I still use it?

A: A color change from white/off-white to yellow or brown is a strong indicator of degradation, most likely due to oxidation of the thiol group.[2] This process can be accelerated by prolonged exposure to air and light.

  • Causality: The thiol group (-SH) is oxidized to a disulfide (-S-S-), and potentially other chromophoric byproducts. Even minor levels of oxidation can introduce colored impurities.

  • Recommended Action:

    • Do not assume it is usable. The presence of color signifies impurity. Using the material will introduce unknown variables into your experiment and likely result in lower yields or complete reaction failure.

    • Verify Purity: Before discarding, you can assess the level of degradation using an analytical technique like HPLC or LC-MS (see Protocol 1). If the purity is unacceptably low, a fresh vial should be used.

    • Review Storage Practices: This is a critical learning opportunity. Ensure your lab's storage protocol aligns with the recommendations in the table above. Always blanket partially used vials with inert gas before re-sealing.

Q6: I am seeing a new, less polar peak in my HPLC analysis with a mass approximately double that of the starting material. What is it?

A: This observation is a classic sign of disulfide dimer formation.

  • Causality: Two molecules of this compound (Molecular Weight: 126.18 g/mol )[1] couple via oxidation to form the disulfide dimer (Molecular Weight: 250.34 g/mol ). The reaction is: 2 * (C₅H₆N₂S) → C₁₀H₁₀N₄S₂ + 2H⁺ + 2e⁻. The resulting dimer is more hydrophobic (less polar) and will typically have a longer retention time on a reverse-phase HPLC column. The expected mass in MS would correspond to [2M-2H], where M is the mass of the monomer.

  • Troubleshooting Workflow:

G A Unexpected Peak Observed in HPLC/LC-MS B Analyze Mass Spectrum of the new peak A->B C Is Mass ≈ (2 * M) - 2? (M = 126.18) B->C D Peak is the Disulfide Dimer C->D Yes E Peak is an Unknown Impurity or Contaminant C->E No G Use Fresh, High-Purity This compound D->G F Review Synthesis Route and Starting Materials E->F H Degas Solvents and Work Under Inert Atmosphere G->H

Caption: Troubleshooting workflow for identifying unknown peaks.

Q7: My reaction, which relies on the free thiol group, is giving a very low yield. How can I diagnose and fix this?

A: Low yield in a thiol-dependent reaction strongly suggests that the concentration of the active, free thiol is lower than expected due to oxidative degradation.

  • Causality: If the starting material has partially oxidized to the disulfide dimer, there is simply less active compound available to participate in the reaction (e.g., nucleophilic substitution, Michael addition, or metal coordination).

  • Recommended Action:

    • Pre-reaction Purity Check: Always confirm the purity of your this compound by HPLC immediately before use. Do not trust a vial that has been opened multiple times without proper inert gas blanketing.

    • Use Degassed Solvents: Dissolved oxygen in reaction solvents is a primary culprit for in-situ oxidation. Degas your solvents by sparging with argon or nitrogen for 15-30 minutes prior to use.

    • Run Under Inert Atmosphere: Set up your reaction under a positive pressure of argon or nitrogen to prevent atmospheric oxygen from entering the reaction vessel.

    • (Advanced) Pre-reduction Step: In some non-aqueous applications where a reducing agent will not interfere with downstream chemistry, you could consider treating your material with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to cleave any disulfide bonds back to free thiols immediately before use. This is an advanced technique and should be carefully evaluated for compatibility with your specific reaction.

Visualizing the Primary Degradation Pathway

The primary stability concern for this compound is its oxidative dimerization.

G cluster_0 Oxidative Degradation A 2 x mol1 B This compound (Monomer, Active) mol2 mol1->mol2  O₂, Light, or Trace Metals C Disulfide Dimer (Inactive Degradant)

Caption: Oxidation of this compound to its disulfide dimer.

Experimental Protocols

Protocol 1: Assessing Purity by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the disulfide dimer.

Objective: To quantify the purity of a sample and identify the presence of the primary disulfide degradant.

Materials:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases for at least 15 minutes before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Perform a further 1:10 dilution in the same solvent for analysis (final concentration ~0.1 mg/mL).

    • Analyze immediately after preparation to minimize degradation in the analysis solvent.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95% 5%
      20.0 5% 95%
      25.0 5% 95%
      25.1 95% 5%

      | 30.0 | 95% | 5% |

  • Data Analysis:

    • The this compound monomer will be a sharp, early-eluting peak.

    • The disulfide dimer, being more hydrophobic, will appear as a distinct peak with a longer retention time.

    • Calculate purity by the area percentage method: (Area of Monomer Peak / Total Area of All Peaks) * 100%.

References

Technical Support Center: 3-Aminopyridine-4-thiol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminopyridine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common reaction failures through a structured troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction: The Duality of this compound

This compound is a valuable heterocyclic building block, featuring two key functional groups: a nucleophilic aromatic amine and a reactive thiol. This duality allows it to be a precursor for a wide range of more complex molecules, particularly in the synthesis of fused heterocyclic systems like thieno[3,4-b]pyridines.[1] However, the very features that make it reactive also render it susceptible to common failure modes, primarily oxidation.[2][3] Understanding the interplay between its reactivity and instability is paramount for successful experimentation.

Core Reactivity Profile

The molecule's reactivity is dominated by the thiol and amino groups.[2]

  • Thiol (-SH) Group: Highly nucleophilic (especially as the thiolate, -S⁻) and easily oxidized. It is the primary site for alkylation, acylation, and disulfide bond formation.[4][5]

  • Amino (-NH₂) Group: A primary aromatic amine, it can act as a nucleophile, undergo diazotization, or be acylated. Its reactivity is generally lower than the thiol group.[2]

  • Pyridine Ring: The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging.[6]

Below is a diagram illustrating the primary reactive sites and potential transformations.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Common Products / Side Products Reagent This compound (C₅H₆N₂S) Oxidation Oxidation (e.g., Air, I₂) Reagent->Oxidation Thiol Group Alkylation Alkylation / Acylation (e.g., R-X, RCOCl) Reagent->Alkylation Thiol or Amino Group Disulfide Disulfide Dimer (Inactive Side Product) Oxidation->Disulfide Thioether Thioether / Thioester (Desired Product) Alkylation->Thioether Cyclization Intramolecular Cyclization Thienopyridine Thieno[3,4-b]pyridine (Desired Product) Cyclization->Thienopyridine Thioether->Cyclization With appropriate substrate

Caption: Reactivity map for this compound.

Troubleshooting Guide

This section addresses specific, common failures encountered during reactions with this compound in a question-and-answer format.

Question 1: My reaction yield is extremely low, or I recovered only my starting material. What went wrong?

Answer: This is the most common issue and almost always points to the degradation of your this compound starting material, primarily through oxidation.

Primary Cause: Oxidation to Disulfide

The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts it into a disulfide dimer.[3][7] This disulfide is significantly less nucleophilic and generally unreactive under conditions designed for the thiol, leading to reaction failure.[3]

G Thiol 2 x this compound (Active Nucleophile) Oxidant [ O ] (Air, Trace Metals, etc.) Thiol->Oxidant -2H⁺, -2e⁻ Disulfide Disulfide Dimer (Inactive Species) Oxidant->Disulfide

Caption: The primary pathway for starting material deactivation.

Troubleshooting Steps & Solutions:

  • Assess Starting Material Quality:

    • Appearance: Pure this compound should be an off-white or pale solid. If your material is yellow or brownish, significant oxidation has likely occurred.[3]

    • Analysis: If possible, run a quick ¹H NMR or LC-MS on your starting material. The presence of the disulfide will be evident.

  • Implement Air-Free (Schlenk) Techniques:

    • Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of Argon or Nitrogen. Use a Schlenk line or a glovebox.

  • Use Fresh Reagents and Solvents:

    • Use a freshly opened bottle of this compound or purify older stock immediately before use.

    • Use anhydrous grade solvents to minimize water content, which can participate in side reactions.

  • Consider a Reducing Agent Wash:

    • In some cases, washing a solution of the starting material with a mild aqueous reducing agent (e.g., dilute sodium bisulfite) followed by extraction and drying can help remove small amounts of disulfide, but this is less reliable than starting with pure material.

Question 2: My mass spectrometry results show the desired mass, but the NMR is complex and uninterpretable, suggesting a mixture of isomers.

Answer: This issue often arises in reactions where this compound is reacted with a substrate that has multiple electrophilic sites, or when the product can tautomerize.

Primary Causes:

  • Ambident Nucleophilicity: Both the thiol and the amino group are nucleophilic. While the thiol is generally more nucleophilic, the amino group can compete, leading to a mixture of N-substituted and S-substituted products.[2]

  • Reaction Conditions: The choice of base and solvent can significantly influence the N- vs. S-selectivity. A strong, non-nucleophilic base will preferentially deprotonate the more acidic thiol (pKa ≈ 8-9) over the amino group (pKa of aminopyridinium ion ≈ 6-7), favoring S-alkylation.[5] Using a weaker base or protic solvents can lead to mixtures.

Troubleshooting Steps & Solutions:

  • Control Deprotonation:

    • Choice of Base: Use a base that is strong enough to selectively deprotonate the thiol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are excellent choices. Add the base at a low temperature (e.g., 0 °C) and stir for 15-30 minutes to form the thiolate before adding your electrophile.

    • Stoichiometry: Use approximately 1.0-1.1 equivalents of base. Excess base can lead to deprotonation of other sites or side reactions.

  • Protecting Groups: If selectivity remains an issue, consider a protection strategy.

    • Protect the Amine: The amino group can be protected as a carbamate (e.g., Boc) or an amide. This strategy completely blocks N-alkylation, ensuring the reaction occurs at the thiol. The protecting group can be removed in a subsequent step.

    • Protect the Thiol: Less common, but the thiol can be protected (e.g., with a trityl group) if a reaction at the amino group is desired.

Question 3: The reaction worked, but I am struggling to purify the final product away from byproducts.

Answer: Purification of pyridine-containing compounds can be challenging due to their basicity, which often causes streaking on silica gel chromatography.

Troubleshooting Steps & Solutions:

  • Chromatography Modification:

    • Amine Additive: To prevent streaking on silica gel, add a small amount of a volatile amine base, such as triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v), to your eluent system.[9] This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica proves problematic.

  • Acid-Base Extraction:

    • Leverage the basicity of the pyridine nitrogen for purification.[9] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer.

    • Separate the layers, then carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 8.

    • Re-extract your product back into an organic solvent. This process effectively removes non-basic impurities.

  • Crystallization:

    • If your product is a solid, crystallization is an excellent method to achieve high purity.[9] Screen various solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Heptane) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A1: Proper storage is critical to maintain the reagent's integrity. It should be stored sealed in a dry environment at 2-8°C.[10][11] It is also highly recommended to store the container within a larger vessel containing a desiccant and to backfill the container with an inert gas like Argon or Nitrogen after each use to minimize exposure to air and moisture.

Q2: My bottle of this compound has turned yellow. Is it still usable? A2: A yellow or off-white color is a visual indicator of oxidation to the disulfide.[3] While it may still contain some active thiol, its purity is compromised. For reactions that are sensitive or require precise stoichiometry, using this material is not recommended as it will lead to lower yields and purification difficulties.[3] For best results, use fresh, pure material.

Q3: Can I use strong oxidizing agents like H₂O₂ or KMnO₄ with this compound? A3: It is not advisable unless your goal is to oxidize the thiol. Strong oxidizing agents will rapidly and often uncontrollably oxidize the thiol group, potentially all the way to a sulfonic acid (-SO₃H).[2] These conditions can also degrade the pyridine ring itself.

Q4: What are the key safety considerations for this compound? A4: Like many aminopyridines and thiols, this compound should be handled with care. It is classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed toxicological information.[12]

Appendix: Key Experimental Protocols

Protocol 1: Standard Procedure for Handling and Reaction Setup

This protocol outlines the best practices for setting up a reaction using this compound to maximize success.

  • Oven-Dry Glassware: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C overnight and allow to cool in a desiccator or under a stream of inert gas.

  • System Assembly: Assemble the glassware hot and immediately place it under a positive pressure of Argon or Nitrogen (using a Schlenk line or manifold).

  • Solvent Degassing: Use a cannula to transfer the required volume of anhydrous solvent into the reaction flask. Sparge the solvent with Argon or Nitrogen for 20-30 minutes.

  • Reagent Transfer: In a glovebox or under a strong positive flow of inert gas, weigh the this compound into a separate flask. Dissolve it in a small amount of degassed solvent.

  • Reaction Execution:

    • Cool the main reaction flask to the desired temperature (e.g., 0 °C).

    • If using a base like NaH, add it to the main flask.

    • Using a cannula or gas-tight syringe, slowly transfer the solution of this compound to the reaction flask.

    • Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiolate.

    • Slowly add your electrophile (dissolved in degassed solvent) via syringe or dropping funnel.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS, ensuring the system remains under an inert atmosphere.

Protocol 2: Purification via Amine-Treated Silica Gel Chromatography

This protocol provides a method for purifying basic pyridine products.

  • Prepare Eluent: Prepare your desired mobile phase (e.g., 30% Ethyl Acetate in Hexane). To this mixture, add 0.5-1% triethylamine (v/v). Mix thoroughly.

  • Prepare Slurry: In a beaker, add dry silica gel and pour in a small amount of the amine-treated eluent. Swirl to create a uniform slurry.

  • Pack Column: Pack your chromatography column with the prepared slurry. Do not let the column run dry.

  • Load Sample: Concentrate your crude product onto a small amount of silica gel. Once dry, carefully load this onto the top of your packed column.

  • Elute: Run the column using the amine-treated eluent, collecting fractions as you normally would.

  • Analyze: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine is volatile and should be easily removed.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₅H₆N₂S[10]
Molecular Weight126.18 g/mol [10]
Purity (Typical)≥95%[10][13]
Storage ConditionSealed, dry, 2-8°C[10][11]
pKa (Thiol, est.)~8-9[5]

References

Technical Support Center: Purification Challenges of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Aminopyridine-4-thiol (CAS 89002-13-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging heterocyclic compound. Our goal is to provide in-depth, field-proven insights into the common purification hurdles and to offer robust, step-by-step protocols to achieve high purity and yield.

The unique bifunctional nature of this compound, containing both a nucleophilic amino group and an easily oxidizable thiol group on a pyridine scaffold, is central to its utility in synthesis. However, these same features present significant challenges during its purification and handling. This document synthesizes our expertise to help you navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling this compound.

Q1: What is the primary challenge in purifying this compound?

The single most significant challenge is the high susceptibility of the thiol (-SH) group to oxidation. In the presence of atmospheric oxygen, metal ion catalysts, or mild oxidizing agents, two molecules of the thiol can readily couple to form the corresponding disulfide dimer. This oxidation is often the main source of impurity and yield loss during workup and purification.[1][2]

Q2: How can I prevent the oxidation of the thiol group during purification and storage?

Preventing oxidation is key to success. The following strategies are crucial:

  • Work under an Inert Atmosphere: Whenever possible, perform procedures such as solvent evaporation, recrystallization, and sample transfers under an inert atmosphere of nitrogen or argon.

  • Use De-gassed Solvents: Dissolved oxygen in solvents is a primary culprit. De-gas all solvents used for chromatography and recrystallization by sparging with nitrogen/argon for 15-30 minutes or by using the freeze-pump-thaw method.

  • Maintain a Reducing Environment: The addition of a small quantity of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be beneficial, particularly during chromatographic purification. However, this will require subsequent removal.

  • Proper Storage: Store the purified solid under an inert atmosphere at low temperatures (2-8°C) and protected from light to minimize degradation over time.[3]

Q3: What are the other common impurities besides the disulfide dimer?

Aside from the disulfide, potential impurities can include:

  • Starting materials from the synthesis.

  • Over-oxidation products , such as sulfonic acids, if harsh oxidizing conditions are inadvertently present.[1]

  • Residual solvents from the reaction or a previous purification attempt.

  • Colored impurities arising from minor decomposition pathways, which can give the product a yellow or brown tint.

Q4: Is recrystallization or column chromatography the better method for purification?

The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is excellent for removing small amounts of impurities and for large-scale purification, provided a suitable solvent system can be identified. It is often faster and more economical. The main challenge is finding a solvent that provides good differential solubility without causing thermal degradation.

  • Flash Column Chromatography offers higher resolving power and is better for separating impurities with similar polarities, such as the starting material and the disulfide dimer. However, the extended exposure of the compound to the stationary phase (e.g., silica gel) and air can increase the risk of on-column oxidation.[4][5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Purification 1. Oxidation: Significant conversion to the disulfide dimer or other oxides. 2. Inappropriate Solvent Choice: The compound may be too soluble in the recrystallization or chromatography elution solvent. 3. Irreversible Adsorption: The polar amino and thiol groups can bind strongly to acidic silica gel in column chromatography.1. Implement rigorous inert atmosphere techniques. Use freshly de-gassed solvents for all steps. 2. For Recrystallization: Perform small-scale solvent screening to find a system where the compound is soluble when hot but sparingly soluble when cold. 3. For Chromatography: Consider using a less acidic stationary phase like neutral alumina. Alternatively, pre-treat the silica gel by eluting the column with the mobile phase containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine) to neutralize active sites.
Product is Discolored (Yellow/Brown) 1. Air Oxidation: Minor oxidative side-products are often highly colored. 2. Thermal Degradation: The compound may be sensitive to prolonged heating during recrystallization.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before cooling.[6] 2. Minimize Heat Exposure: Use a solvent that allows for dissolution at a lower temperature or reduce the time the solution is kept at reflux.
Analytical Data (LC-MS/NMR) Shows Dimer 1. Incomplete Reduction: If the synthesis involves the reduction of a disulfide, the reaction may not have gone to completion. 2. Oxidation During Workup: Exposure to air during extraction, concentration, or purification.1. Re-subject the material to reducing conditions. Treat the crude product with a reducing agent like sodium borohydride or DTT, followed by an appropriate workup before attempting the final purification. 2. Optimize Chromatography: Use de-gassed solvents and consider adding an antioxidant to the mobile phase. Collect fractions and immediately place them under an inert atmosphere.
Streaking or Poor Separation on Silica Gel Column 1. High Polarity: The zwitterionic character can lead to strong interactions with the silica surface. 2. On-Column Degradation: Oxidation or other reactions occurring during chromatography.1. Modify the Mobile Phase: Add a polar modifier like methanol (e.g., 5-10% in dichloromethane) to improve elution. Adding a small amount of a base (triethylamine) or acid (acetic acid) can help by protonating or deprotonating the molecule, leading to more consistent interactions. 2. Switch Stationary Phase: Consider using reversed-phase (C18) chromatography, where the compound may elute more predictably.[7]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for the purification of this compound.

Protocol A: Purification by Recrystallization under Inert Atmosphere

This method is ideal for purifying batches of >1 gram where the primary impurity is the disulfide dimer or baseline impurities.

Materials & Equipment:

  • Crude this compound

  • Solvent system (e.g., Ethanol/Water, or Toluene)

  • Activated charcoal and Celite®

  • Schlenk flask and standard glassware

  • Nitrogen or Argon line with manifold

  • Heating mantle with stirrer

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble a Schlenk flask containing the crude material and a stir bar. Place the flask under an inert atmosphere by evacuating and backfilling with Nitrogen/Argon three times.

  • Solvent Addition: Add the primary solvent (e.g., Ethanol) via cannula to the flask until the solid is just covered.

  • Heating and Dissolution: Begin stirring and gently heat the mixture. Continue adding the hot primary solvent in portions until the solid fully dissolves. Rationale: Using the minimum amount of hot solvent is key to maximizing recovery upon cooling.

  • Charcoal Treatment (Optional): If the solution is colored, allow it to cool slightly, then add a small scoop of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution through a pre-warmed funnel containing a small plug of Celite® into a second, clean Schlenk flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.

    • Two Solvents: If using a co-solvent system (e.g., Ethanol/Water), add the anti-solvent (Water) dropwise to the hot solution until persistent turbidity is observed. Add a few drops of the primary solvent to redissolve, then allow to cool as described above.

  • Isolation: Collect the crystals by filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the final product in a sealed vial under an inert atmosphere in a refrigerator.

Protocol B: Purification by Flash Column Chromatography

This method is recommended for achieving the highest purity or for separating complex mixtures.

Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • De-gassed solvents (e.g., Hexanes, Ethyl Acetate, Methanol, Triethylamine)

  • Glass column and flash chromatography system

  • Test tubes or fraction collector

  • TLC plates and visualization reagents (UV lamp, iodine chamber)

Procedure:

  • Solvent Preparation: Prepare the mobile phase. A good starting point is a gradient of Ethyl Acetate in Hexanes. De-gas the solvent mixture thoroughly by sparging with nitrogen for 20 minutes. For difficult separations, consider adding 0.1% triethylamine to the mobile phase to reduce streaking.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your starting mobile phase. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column. Rationale: Dry loading often results in sharper bands and better separation.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. The disulfide dimer, being less polar, should elute before the desired thiol monomer.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. Crucially, do not heat the flask excessively.

  • Final Steps: Place the resulting solid under high vacuum to remove residual solvents. Immediately transfer to a storage vial, backfill with argon or nitrogen, and store at 2-8°C.

Section 4: Visualization of Key Processes

Oxidation Pathway

The primary degradation pathway for this compound is oxidative dimerization. Understanding this process is key to preventing it.

Oxidation_Pathway cluster_reactants Reactants Thiol1 This compound Oxidant [O] (Air, O₂, Metal Ions) Thiol1->Oxidant Thiol2 This compound Thiol2->Oxidant Disulfide Disulfide Dimer Impurity Oxidant->Disulfide Oxidation Water 2 H₂O Oxidant->Water

Caption: Oxidative dimerization of this compound.

Purification Strategy Workflow

This diagram helps in selecting the appropriate purification method based on initial sample assessment.

Purification_Workflow Start Start: Crude Product TLC Analyze by TLC/LC-MS Start->TLC Decision1 Is it mostly one spot with minor impurities? TLC->Decision1 Decision2 Are impurities close in Rf? Decision1->Decision2 No Recrystallize Recrystallization (Inert Atmosphere) Decision1->Recrystallize Yes Decision2->Recrystallize No Column Flash Column Chromatography Decision2->Column Yes Analysis Analyze Final Purity (NMR, LC-MS) Recrystallize->Analysis Column->Analysis End Pure Product Analysis->End

Caption: Decision workflow for purification method selection.

Section 5: Data Summary

Table 1: Estimated Solubility Profile

This table provides a general guide for solvent selection. Exact solubility should be determined empirically.

SolventPolarity IndexExpected SolubilityNotes
Water10.2Sparingly SolubleSolubility is pH-dependent. Soluble in acidic/basic solutions.
Methanol / Ethanol5.1 / 4.3SolubleGood candidates for recrystallization, possibly with water as an anti-solvent.
Acetonitrile5.8Moderately SolubleUseful for reversed-phase HPLC.
Ethyl Acetate4.4Sparingly SolubleCommon chromatography solvent.
Dichloromethane3.1Sparingly SolubleUseful for dissolving for column loading.
Toluene2.4Poorly SolubleMay be a good recrystallization solvent if soluble when hot.
Hexanes / Heptane0.1InsolubleUseful as an anti-solvent or for initial chromatography elution.
Table 2: Comparison of Purification Techniques
FeatureRecrystallizationFlash Column Chromatography
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Resolving Power Low to MediumHigh
Speed Generally FasterMore Time Consuming
Solvent Consumption LowerHigher
Risk of Oxidation Lower (if done under inert gas)Higher (due to large surface area of silica)
Best For Removing impurities with very different solubilities.Separating complex mixtures with similar polarities.

References

Technical Support Center: Synthesis of Aminopyridine Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminopyridine thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: My aminopyridine thiol synthesis is resulting in a low yield. What are the most common culprits?

Low yields in aminopyridine thiol synthesis can often be attributed to a few key issues:

  • Oxidation of the Thiol: Thiols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of disulfide byproducts. This is one of the most frequent causes of yield loss.

  • Incomplete Reaction: The conversion of the starting material to the desired thiol may not have gone to completion. This can be due to suboptimal reaction conditions, insufficient reaction time, or low-quality reagents.

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the formation of the desired product. For instance, in diazotization reactions, the intermediate diazonium salt is often unstable and can decompose.[1]

  • Product Loss During Workup and Purification: Aminopyridine thiols can be sensitive compounds. Significant product loss can occur during extraction, crystallization, or chromatography if not performed carefully.

To begin troubleshooting, it is crucial to first analyze a crude sample of your reaction mixture by techniques such as NMR or LC-MS to determine if the issue is poor conversion or the formation of side products.

Q2: I am observing a significant amount of disulfide in my final product. How can I prevent this?

Disulfide formation is a common challenge due to the ease of oxidation of the thiol group. Here are several strategies to minimize this side reaction:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods like sparging with an inert gas or freeze-pump-thaw cycles.

  • Reducing Agents: During the workup, a mild reducing agent can be added to cleave any formed disulfide back to the thiol. However, the choice of reducing agent must be compatible with the overall molecular structure.

  • pH Control: The rate of thiol oxidation can be pH-dependent. In some cases, performing the reaction and workup at a slightly acidic pH can slow down the oxidation process.

Q3: My reaction involving a diazonium salt intermediate is giving me a complex mixture of products. What is likely going wrong?

Diazonium salts, especially those derived from heteroaromatic amines like aminopyridines, can be notoriously unstable.[1] The formation of multiple products often points to the decomposition of the diazonium intermediate. Key side reactions include:

  • Hydrolysis: The diazonium group can be displaced by water to form the corresponding hydroxypyridine. This is more prevalent if the reaction temperature is not strictly controlled at low temperatures (typically 0-5 °C).

  • Coupling Reactions: The diazonium salt can react with other nucleophiles present in the reaction mixture, including the starting aminopyridine or the product thiol, leading to the formation of azo compounds or other coupled products.[2][3]

Strict temperature control and the slow, controlled addition of reagents are critical for success.

Troubleshooting Guide for Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare aminopyridine thiols.

Method 1: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful thermal method to convert a hydroxypyridine to the corresponding thiol via an O-thiocarbamate intermediate. However, the high temperatures required can lead to specific side reactions.[4][5]

Problem: Low yield and tar formation during the Newman-Kwart rearrangement.

Root Cause: The high temperatures (often >200 °C) required for the thermal Newman-Kwart rearrangement can lead to thermal decomposition of the starting material or product.[4] Some substrates are simply not stable enough for the prolonged heating required.

Troubleshooting Protocol:

  • Optimize Reaction Temperature and Time:

    • Carefully monitor the reaction progress by TLC or LC-MS to determine the minimum temperature and time required for complete conversion.

    • Avoid unnecessarily prolonged heating, as this increases the likelihood of decomposition.

  • Consider Palladium Catalysis:

    • The use of a palladium catalyst, such as [Pd(tBu₃P)₂], can dramatically reduce the required reaction temperature to as low as 100 °C.[6] This is often the most effective solution for preventing thermal decomposition.

  • Purification of the O-thiocarbamate Intermediate:

    • Ensure the starting O-thiocarbamate is of high purity. Impurities can sometimes catalyze side reactions at high temperatures.[4]

Data Summary: Newman-Kwart Rearrangement Conditions
ConditionThermal RearrangementPalladium-Catalyzed Rearrangement
Temperature 200-300 °C21-100 °C[6]
Common Solvents Diphenyl ether, NMP, DMAToluene, Dioxane
Key Challenge Thermal decomposition, side reactionsCatalyst cost and sensitivity
Primary Benefit No catalyst requiredMilder conditions, higher yields for sensitive substrates

Visualization: Newman-Kwart Rearrangement and Side Reaction

Newman_Kwart A Hydroxypyridine B O-Aryl Thiocarbamate Intermediate A->B Thiocarbamoylation C S-Aryl Thiocarbamate B->C Newman-Kwart Rearrangement (Heat) E Thermal Decomposition Products (Tar) B->E High Temperature Side Reaction D Aminopyridine Thiol (Final Product) C->D Hydrolysis

Caption: Desired pathway and a common side reaction in the Newman-Kwart rearrangement.

Method 2: Diazotization of Aminopyridines

This method involves the conversion of an aminopyridine to a diazonium salt, which is then displaced by a sulfur nucleophile. The instability of the diazonium intermediate is the primary challenge.[1]

Problem: Formation of hydroxypyridine as a major byproduct.

Root Cause: The pyridine diazonium salt is highly susceptible to hydrolysis, where water acts as a nucleophile to displace the diazo group, forming a hydroxyl group. This is exacerbated by elevated temperatures.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Maintain the reaction temperature between 0 and 5 °C throughout the diazotization and subsequent nucleophilic displacement steps. Use an ice-salt bath for efficient cooling.

  • Anhydrous Conditions:

    • While aqueous acids are often used, minimizing the amount of water can help reduce hydrolysis. In some cases, non-aqueous diazotization methods can be employed.

  • Immediate Use of Diazonium Salt:

    • The diazonium salt should be generated in situ and used immediately in the next step. Do not attempt to isolate the pyridine diazonium salt.

Experimental Protocol: Minimizing Hydrolysis in Diazotization
  • Dissolve the aminopyridine in a suitable acid (e.g., HCl, H₂SO₄) and cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

  • Immediately add the sulfur nucleophile (e.g., a solution of sodium hydrogen sulfide) to the cold diazonium salt solution, again maintaining the low temperature.

  • Allow the reaction to proceed at low temperature before slowly warming to room temperature.

Visualization: Competing Reactions of Pyridine Diazonium Salt

Diazotization cluster_main Desired Reaction Pathway cluster_side Side Reaction A Aminopyridine B Pyridine Diazonium Salt A->B Diazotization (NaNO₂, Acid, 0-5 °C) C Aminopyridine Thiol B->C Nucleophilic Displacement (Sulfur Nucleophile) D Hydroxypyridine B->D Hydrolysis (H₂O) (Elevated Temperature)

Caption: Desired synthesis and the competing hydrolysis side reaction.

General Issue: Thiol Oxidation to Disulfide

Regardless of the synthetic route, the final aminopyridine thiol is prone to oxidation.

Problem: My purified aminopyridine thiol converts to the disulfide upon standing.

Root Cause: Thiols readily oxidize in the presence of air (oxygen). This process can be accelerated by light, heat, and the presence of metal ions.

Troubleshooting and Storage Protocol:

  • Purification Under Inert Atmosphere:

    • When performing column chromatography, use degassed solvents and consider flushing the column with an inert gas before and after loading the sample.

    • For recrystallization, use degassed solvents and blanket the crystallization vessel with nitrogen or argon.

  • Storage:

    • Store the purified aminopyridine thiol under an inert atmosphere (nitrogen or argon) in a sealed vial.

    • Store at low temperatures (e.g., in a freezer) to slow down the rate of oxidation.

    • Protect the sample from light by using an amber vial or wrapping the vial in aluminum foil.

  • Use of Antioxidants:

    • For some applications, a small amount of an antioxidant can be added to solutions of the thiol to prolong its shelf life. However, this is not suitable if the antioxidant will interfere with downstream reactions.

Visualization: Thiol-Disulfide Equilibrium

Thiol_Oxidation Thiol 2 x Aminopyridine Thiol (R-SH) Disulfide Aminopyridine Disulfide (R-S-S-R) Thiol->Disulfide Oxidation ([O]) (e.g., Air) Disulfide->Thiol Reduction ([H])

Caption: The reversible oxidation of thiols to disulfides.

Analytical Characterization of Side Products

Identifying the impurities in your reaction mixture is key to effective troubleshooting.

Analytical TechniqueInformation Provided
¹H NMR Can distinguish between the desired thiol, disulfide, and other major byproducts based on chemical shifts and integration. Disulfide formation often leads to a downfield shift of the protons adjacent to the sulfur.
LC-MS Provides information on the molecular weights of the components in the reaction mixture, allowing for the identification of expected products and common side products like the disulfide or hydroxypyridine.
GC-MS Useful for volatile aminopyridine derivatives. It can help identify and quantify impurities.
TLC A quick method to monitor reaction progress and identify the presence of multiple components. The disulfide is typically less polar than the corresponding thiol.

References

Technical Support Center: Purification of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-Aminopyridine-4-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists encountering purity challenges during and after the synthesis of this versatile heterocyclic building block. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles to empower you to not only solve current problems but also prevent future ones.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common initial queries we receive regarding the quality of synthesized this compound.

Q1: My final product is a yellow or brownish solid, not the expected off-white color. What causes this discoloration?

A1: Discoloration is almost always a sign of oxidation. The thiol (-SH) group in your compound is highly susceptible to air oxidation, which leads to the formation of the corresponding disulfide dimer, 3,3'-diamino-4,4'-dipyridyl disulfide.[1] This impurity is often more colored than the monomeric thiol. Even trace amounts of this disulfide can impart a yellow or brown tint to the bulk material. The amino group can also be prone to forming colored oxidation byproducts over time.

  • Causality: The lone pair of electrons on the sulfur atom is readily attacked by atmospheric oxygen, especially in the presence of trace metal catalysts, basic conditions, or light. Two thiol molecules are oxidized to form a single disulfide bond (-S-S-).

  • Immediate Action: To confirm, obtain a mass spectrum of your product. You should see a peak corresponding to the mass of the disulfide dimer (M = 250.34 g/mol ) if this is the issue.

Q2: What are the most common impurities I should expect besides the disulfide?

A2: Aside from the disulfide, the most prevalent impurities are typically related to the synthetic route employed. If, for example, you are synthesizing it from 4-chloro-3-aminopyridine via nucleophilic substitution with a sulfide source, you should look for:

  • Unreacted Starting Material: Residual 4-chloro-3-aminopyridine.

  • Solvent Adducts: Trapped purification solvents (e.g., ethyl acetate, methanol).

  • Byproducts from the Thiolating Agent: Impurities derived from reagents like sodium hydrosulfide (NaSH) or thiourea.

Analytical techniques such as ¹H NMR, LC-MS, and HPLC are essential for identifying these species.[2][3]

Q3: What is the best general approach for purifying crude this compound?

A3: There is no single "best" method, as the optimal technique depends on the specific impurities present. However, a two-stage approach is often most effective:

  • Reductive Workup/Purification: First, treat the crude material to reduce any disulfide back to the desired thiol.

  • Definitive Purification: Follow this with either recrystallization or column chromatography to remove orthogonal impurities (like starting materials or solvents).

Given the compound's basic amine functionality and acidic thiol, it can exhibit complex solubility and chromatographic behavior.[4][5]

Q4: How can I prevent the product from oxidizing during purification and storage?

A4: Proactive prevention is critical.

  • During Workup & Purification: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially after the free thiol has been generated.[6] Use deoxygenated solvents, which can be prepared by sparging with N₂ or Ar for 30-60 minutes before use.[1]

  • Storage: The purified product must be stored under an inert atmosphere in a tightly sealed amber vial at low temperatures (2-8 °C or -20 °C for long-term storage) to protect it from oxygen, moisture, and light.[1][7]

Part 2: Troubleshooting Guide & Detailed Protocols

This section provides in-depth solutions to specific experimental problems.

Scenario 1: Analytical data (NMR/LC-MS) confirms the presence of the disulfide dimer.

Your analytical results show a significant amount of the oxidized disulfide. This is the most common purity issue.

The thiol group is easily oxidized by atmospheric oxygen. This process is often accelerated during aqueous workups, solvent removal under air, or chromatography on silica gel where the extended surface area increases air exposure.[8]

G cluster_products Products Thiol1 2 x this compound (R-SH) Oxidant [O] (Air, O2) Thiol1->Oxidant Oxidation Disulfide 3,3'-diamino-4,4'-dipyridyl disulfide (R-S-S-R) Oxidant->Disulfide Water 2 H₂O caption Fig 1. Oxidation of this compound to its disulfide.

Fig 1. Oxidation of this compound to its disulfide.

Before attempting recrystallization or chromatography, you must first reduce the disulfide back to the thiol. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range.[9][10] Dithiothreitol (DTT) is also highly effective.[11][12]

Protocol 1: TCEP Reductive Workup

  • Dissolution: Dissolve the crude, oxidized product in a deoxygenated solvent. A mixture of THF and water or methanol can work well.

  • Addition of TCEP: Add a solution of TCEP·HCl (1.5-2.0 equivalents relative to the estimated disulfide content) to the dissolved crude material.

  • pH Adjustment: Slowly add a mild base (e.g., aqueous NaHCO₃ solution) until the pH is ~7-7.5. TCEP is most effective at neutral to slightly basic pH.

  • Reaction: Stir the mixture at room temperature under a nitrogen or argon atmosphere for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide.

  • Extraction: Once the reduction is complete, extract the product into an organic solvent like ethyl acetate (use deoxygenated solvents for all steps). Wash the organic layer with deoxygenated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Proceed Immediately: Take the resulting crude thiol immediately to the next purification step (recrystallization or chromatography).

Reducing Agent Pros Cons Typical Conditions
TCEP Odorless, Thiol-free (won't interfere with some subsequent reactions), Effective at low pH.[9]More expensive.1.5-2.0 eq., RT, 1-2 h, pH 7-7.5.[13]
DTT Inexpensive, Very effective.[14]Strong odor, Is a thiol itself and must be removed.2-5 eq., RT, 1-2 h, pH > 7.5.[14]
Scenario 2: The product is an intractable oil or fails to crystallize.

This often occurs when residual solvents or persistent impurities act as "crystallization inhibitors."

The ability of a compound to form a crystal lattice depends on its purity. Even small amounts of other molecules can disrupt the ordered packing required for crystallization. The polar amino and thiol groups, combined with the aromatic ring, give this compound complex solubility characteristics, making solvent selection crucial.[15]

If recrystallization fails, chromatography is the primary alternative. For basic amines, standard silica gel can cause peak tailing and yield loss.[5]

Protocol 2: Flash Column Chromatography

  • Pre-treatment: If disulfide is present, perform the reductive workup described in Protocol 1.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or Celite®. Ensure the material is a dry, free-flowing powder.

  • Column Packing: Pack a column with silica gel using a deoxygenated mobile phase. A common starting solvent system is Hexanes/Ethyl Acetate. To mitigate issues with the basic amine, add 0.5-1% triethylamine (Et₃N) to the mobile phase.[5]

  • Loading and Elution: Dry-load the adsorbed sample onto the column. Elute with your chosen mobile phase, collecting fractions while monitoring by TLC. All solvents should be deoxygenated, and the column should be run with a positive pressure of nitrogen or argon.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

If chromatography is not ideal, a systematic approach to recrystallization can yield pure crystals.

Protocol 3: Recrystallization Solvent Screening

  • Pre-treatment: Ensure your material is free of disulfides by following Protocol 1.

  • Screening: In small test tubes, test the solubility of ~10-20 mg of your product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "non-soluble" (or anti-solvent) in which the compound is insoluble.[16]

  • Procedure (Two-Solvent System): a. Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., Ethanol or Ethyl Acetate).[17] b. Add the "anti-solvent" (e.g., Hexanes or Diethyl Ether) dropwise at elevated temperature until the solution becomes faintly cloudy.[18] c. Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation. e. Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Solvent System Polarity Comments
Ethanol/Hexane Polar/NonpolarA good starting point. The compound has good solubility in hot ethanol.[17]
Ethyl Acetate/Hexane Mid-Polar/NonpolarOften effective for aminopyridines.[19]
Toluene Nonpolar AromaticCan be effective for aromatic compounds that are difficult to crystallize.[15]
Water (acidified) Highly PolarDissolve in dilute aq. HCl, decolorize with charcoal, and precipitate by adding base (e.g., NH₄OH). This purifies via salt formation.[4]

Part 3: Workflow and Best Practices

A successful synthesis and purification campaign relies on a logical workflow that anticipates and mitigates common problems.

G cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_workup Purification Path cluster_final Final Product start Crude Reaction Mixture analysis Analyze aliquot by LC-MS / TLC start->analysis reductive_workup Reductive Workup (Protocol 1) (e.g., TCEP or DTT) analysis->reductive_workup Disulfide Present direct_purification Direct Purification analysis->direct_purification No Disulfide chromatography Inert Atmosphere Column Chromatography (Protocol 2) reductive_workup->chromatography recrystallization Recrystallization (Protocol 3) direct_purification->recrystallization direct_purification->chromatography final_analysis Purity Analysis (NMR, LC-MS, etc.) recrystallization->final_analysis chromatography->final_analysis final_analysis->reductive_workup Impurities Remain storage Store under Inert Gas at 2-8°C or -20°C (Amber Vial) final_analysis->storage Product is Pure caption Fig 2. Recommended workflow for purification of this compound.

Fig 2. Recommended workflow for purification of this compound.

References

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and reaction optimization of 3-aminopyridine-4-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this valuable heterocyclic building block, with a focus on scientifically grounded, field-proven insights.

Core Synthesis Pathway: The Newman-Kwart Rearrangement

The most robust and widely applicable method for preparing aryl thiols, such as this compound, from their corresponding hydroxyl analogs is the Newman-Kwart rearrangement.[1] This strategy circumvents the use of harsh or toxic reagents often associated with other thiolation methods. The pathway involves three key stages: formation of an O-aryl thiocarbamate, thermal or catalyzed rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the target thiol.

Newman-Kwart_Synthesis cluster_reagents A 3-Amino-4-hydroxypyridine B O-(3-Amino-4-pyridyl) dimethylthiocarbamate A->B  Step 1:  Thiocarbamoylation C S-(3-Amino-4-pyridyl) dimethylthiocarbamate B->C  Step 2:  Newman-Kwart  Rearrangement D This compound C->D  Step 3:  Hydrolysis reagent1 Dimethylthiocarbamoyl chloride (DMTCl), Base reagent2 Heat (Thermal) or Pd Catalyst reagent3 Base Hydrolysis (e.g., KOH/MeOH)

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound from an available precursor?

The Newman-Kwart rearrangement is the recommended approach. It begins with the commercially available precursor, 3-amino-4-hydroxypyridine.[2][3] The key step is the intramolecular migration of an aryl group from a thiocarbamate oxygen to the sulfur atom.[4] This method is advantageous because it avoids direct thiolation reactions that can be low-yielding or require harsh conditions. The final hydrolysis of the rearranged S-aryl thiocarbamate reliably yields the desired thiophenol.[1]

Q2: What are the critical stability and handling considerations for this compound?

Like most thiols, this compound is susceptible to oxidation. The primary degradation pathway is the formation of the corresponding disulfide dimer via air oxidation. This process can be accelerated by trace metals and basic conditions.

Key Handling & Storage Recommendations:

  • Atmosphere: Handle the solid and solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5]

  • Solvents: Use degassed solvents for reactions and purifications to minimize dissolved oxygen.

  • Storage: Store the solid product at low temperatures (4°C to -20°C) under an inert atmosphere and protected from light. Studies on related aminopyridines show excellent stability when protected from environmental factors.[6][7] Research on thiolated polymers indicates that low temperature and low humidity are crucial for preventing thiol group loss during storage.[8]

Q3: Why is disulfide formation a major side reaction, and what are the primary preventative measures?

Disulfide formation is the result of the oxidation of two thiol molecules (R-SH) to form a disulfide bond (R-S-S-R). This is a common and often rapid process for thiols, especially aromatic thiols, in the presence of oxygen.

Causality & Prevention:

  • Mechanism: The oxidation can be initiated by atmospheric oxygen, particularly during workup, extraction, and purification steps when the product is exposed to air.

  • Inert Atmosphere: The most effective preventative measure is the rigorous exclusion of oxygen. This involves performing the final hydrolysis step and all subsequent purification procedures under a nitrogen or argon atmosphere.

  • Degassed Solvents: Using solvents that have been sparged with an inert gas removes dissolved oxygen, which is a key oxidant.

  • Acidic pH: During aqueous workup, keeping the pH slightly acidic can help stabilize the thiol, as the thiolate anion (R-S⁻), which is more prevalent at basic pH, is more susceptible to oxidation than the neutral thiol (R-SH).

Experimental Protocols

Protocol 1: Synthesis of O-(3-Amino-4-pyridyl) dimethylthiocarbamate (Step 1)
  • To a stirred solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under a nitrogen atmosphere, add a non-nucleophilic base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the O-aryl thiocarbamate intermediate.

Protocol 2: Newman-Kwart Rearrangement (Step 2)
Option A: Thermal Rearrangement
  • Place the purified O-(3-amino-4-pyridyl) dimethylthiocarbamate in a flask equipped for high-temperature reaction (e.g., with a reflux condenser and under a nitrogen atmosphere).

  • Use a high-boiling point, inert solvent such as diphenyl ether or perform the reaction neat if the substrate is a low-melting solid.

  • Heat the mixture to 200-250 °C. The high temperature is necessary to overcome the activation energy of the intramolecular rearrangement.[4]

  • Monitor the reaction progress by TLC or LC-MS. The reaction can take several hours.

  • Once complete, cool the mixture and purify the resulting S-aryl thiocarbamate, typically by column chromatography after solvent removal.

Option B: Palladium-Catalyzed Rearrangement
  • In a glovebox or under inert atmosphere, charge a reaction vessel with the O-(3-amino-4-pyridyl) dimethylthiocarbamate (1.0 eq), a palladium catalyst such as [Pd(tBu₃P)₂] (2-5 mol%), and an anhydrous, degassed solvent like toluene or xylene.

  • Seal the vessel and heat the reaction to 100-120 °C. This catalyzed method significantly reduces the required temperature compared to the thermal process.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude S-aryl thiocarbamate by column chromatography.

Protocol 3: Hydrolysis to this compound (Step 3)
  • Dissolve the purified S-(3-amino-4-pyridyl) dimethylthiocarbamate in a degassed solvent mixture, such as methanol or ethanol.

  • Add a solution of aqueous sodium hydroxide or potassium hydroxide (e.g., 2-4 M, 3-5 eq) to the mixture under a nitrogen atmosphere.

  • Heat the reaction to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with cold, degassed 1 M HCl to a pH of ~5-6. The product may precipitate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) that has been degassed.

  • Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude thiol should be purified immediately, ideally under an inert atmosphere, by flash chromatography using degassed solvents.

Troubleshooting Guide

Problem 1: Low yield of the S-aryl thiocarbamate intermediate after the rearrangement step.
  • Possible Cause (Thermal): Incomplete reaction due to insufficient temperature or time. The activation barrier for the thermal Newman-Kwart rearrangement is high.[4]

    • Solution: Ensure the internal reaction temperature reaches at least 220 °C. If decomposition is observed at higher temperatures, increase the reaction time at a slightly lower temperature. Consider using microwave irradiation in a sealed vessel to achieve controlled superheating.[1]

  • Possible Cause (Thermal/Catalytic): Degradation of starting material or product due to prolonged exposure to high heat.

    • Solution: Switch to the palladium-catalyzed protocol (Protocol 2B), which runs at a much lower temperature (~100 °C), minimizing thermal decomposition.[9]

  • Possible Cause (Catalytic): Catalyst deactivation.

    • Solution: Ensure strictly anhydrous and anaerobic conditions, as palladium(0) catalysts can be sensitive to air and moisture. Use freshly degassed solvents and high-purity reagents.

Problem 2: The final product is primarily the disulfide dimer, not the desired thiol.
  • Possible Cause: Oxidation during the hydrolysis workup or purification. Thiolates are highly susceptible to air oxidation.

    • Solution 1 (Workup): Perform the entire hydrolysis (Step 3) and the subsequent aqueous workup under a strict nitrogen or argon atmosphere. Use pre-degassed solutions (base, acid, water, brine).

    • Solution 2 (Purification): Purify the crude thiol immediately after isolation. Use a flash chromatography system with columns pre-flushed with inert gas and degassed solvents.

    • Solution 3 (Reductive Workup): If disulfide has formed, it can sometimes be cleaved back to the thiol. After purification, the mixed product can be dissolved in a suitable solvent and treated with a mild reducing agent like dithiothreitol (DTT), followed by re-purification.

Problem 3: The final thiol product is impure and difficult to clean.
  • Possible Cause: Incomplete hydrolysis of the S-aryl thiocarbamate intermediate.

    • Solution: Increase the reaction time, temperature, or the equivalents of base used during the hydrolysis step (Protocol 3). Confirm full conversion of the starting material by TLC or LC-MS before beginning the workup.

  • Possible Cause: The product is unstable on silica gel. Some thiols can oxidize or degrade during silica gel chromatography.

    • Solution 1: Minimize the time the product spends on the column. Use a faster flow rate and consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

    • Solution 2: Consider alternative purification methods such as recrystallization from degassed solvents or preparative reverse-phase HPLC if the product has sufficient UV activity.

Troubleshooting Workflow: Diagnosing Low Yield

Caption: Decision tree for troubleshooting low yields of this compound.

Reaction Parameter Optimization Summary

The Newman-Kwart rearrangement is the most critical step to optimize. The choice between a thermal or catalyzed approach will depend on the thermal stability of the substrate and available equipment.

ParameterThermal RearrangementPalladium-Catalyzed RearrangementRationale & Key Insights
Temperature High (200-300 °C) Moderate (100-120 °C) Catalysis dramatically lowers the activation energy, preventing thermal decomposition and accommodating more sensitive functional groups.[4][9]
Catalyst None[Pd(tBu₃P)₂] or similar Pd(0) source (2-5 mol%)The bulky phosphine ligand is crucial for facilitating the catalytic cycle.[9]
Solvent High-boiling, inert (e.g., Diphenyl ether) or neatAnhydrous, degassed (e.g., Toluene, Xylene)The solvent must be stable at the required temperature and not react with the substrate or catalyst.
Atmosphere Inert (N₂ or Ar)Strictly Inert (N₂ or Ar) Essential for thermal reactions to prevent oxidation; absolutely critical for catalytic reactions to protect the Pd(0) catalyst.
Key Challenge Thermal DegradationCatalyst SensitivityHigh temperatures can lead to charring and side reactions. The Pd catalyst is sensitive to oxygen and must be handled under inert conditions.

References

Validation & Comparative

A Comparative Analysis of 3-Aminopyridine-4-thiol and 4-Aminopyridine-3-thiol Hydrochloride: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle rearrangement of functional groups on a heterocyclic scaffold can dramatically alter biological activity. This guide provides a comparative analysis of two isomeric aminopyridine thiols: 3-Aminopyridine-4-thiol and 4-Aminopyridine-3-thiol hydrochloride. While both molecules share the same chemical formula, their distinct structural arrangements are predicted to confer unique pharmacological profiles.

This document synthesizes the currently available scientific knowledge on these compounds. It is important to note at the outset that while there is emerging information on the biological effects of 4-Aminopyridine-3-thiol hydrochloride, there is a notable scarcity of published experimental data on the biological activity of this compound. Therefore, this guide will present the known activities of the former and extrapolate potential activities of the latter based on established structure-activity relationships of related aminopyridine and thiol-containing molecules.

Unveiling the Known: 4-Aminopyridine-3-thiol Hydrochloride

Emerging evidence suggests that 4-Aminopyridine-3-thiol hydrochloride primarily acts as a modulator of voltage-gated potassium channels. By inhibiting these channels, the compound can prolong the action potential duration, leading to an increase in neurotransmitter release. This mechanism of action positions it as a compound of interest for potential therapeutic applications in neurological disorders.

Core Physicochemical and Biological Properties
Property4-Aminopyridine-3-thiol hydrochloride
Molecular Formula C₅H₇ClN₂S
Molecular Weight 162.64 g/mol
Known Biological Target Voltage-gated potassium channels
Proposed Mechanism of Action Inhibition of potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release.
Potential Therapeutic Areas Neurological disorders

The Undiscovered Country: this compound

As of the latest literature review, specific experimental data detailing the biological activity of this compound remains elusive. However, based on the known pharmacology of aminopyridine and thiol-containing compounds, we can formulate hypotheses regarding its potential biological profile.

The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties. The position of the amino group is a critical determinant of the molecule's electronic properties and, consequently, its biological interactions.

The thiol group, with its nucleophilic nature, is known to interact with various biological targets. Thiol-containing compounds can act as antioxidants, enzyme inhibitors, and metal chelators. The reactivity and biological role of the thiol group are heavily influenced by its position on the pyridine ring and the overall electronic environment of the molecule.

Therefore, it is plausible that this compound could exhibit a range of biological activities, potentially distinct from its 4-amino-3-thiol isomer. Its activity could be directed towards different classes of enzymes or receptors.

A Comparative Overview: Known vs. Hypothesized Activities

Feature4-Aminopyridine-3-thiol hydrochlorideThis compound (Hypothesized)
Primary Target Voltage-gated potassium channelsPotential for diverse targets including enzymes (e.g., kinases, proteases) or receptors, influenced by the altered electronic distribution.
Mechanism Potassium channel blockadeCould involve enzyme inhibition via covalent or non-covalent interactions of the thiol group, or modulation of receptor activity.
Potential Applications Neurological disordersCould range from anticancer and antimicrobial to anti-inflammatory, depending on its specific molecular targets.

Experimental Workflows for Characterization

To elucidate the biological activity of these compounds, a systematic experimental approach is necessary. Below are key experimental protocols that can be employed.

Workflow for Assessing Neurological Activity

cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 In Vivo Models Patch-Clamp Patch-Clamp Electrophysiology on neuronal cell lines (e.g., SH-SY5Y) to assess potassium channel modulation Neurotransmitter_Release Neurotransmitter Release Assay (e.g., HPLC-based detection of dopamine, acetylcholine) Patch-Clamp->Neurotransmitter_Release Provides mechanistic insight Neuronal_Viability Neuronal Viability Assay (e.g., MTT, LDH) to determine neurotoxicity Neurotransmitter_Release->Neuronal_Viability Correlates with cellular function Calcium_Imaging Calcium Imaging to measure changes in intracellular calcium levels Neuronal_Viability->Calcium_Imaging Assesses cellular health Animal_Models Animal Models of Neurological Disease (e.g., experimental autoimmune encephalomyelitis for MS) Calcium_Imaging->Animal_Models Informs in vivo study design Behavioral_Tests Behavioral Tests to assess motor function, cognition, etc. Animal_Models->Behavioral_Tests Evaluates therapeutic efficacy

Caption: Workflow for evaluating the neurological activity of aminopyridine thiols.

Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To determine the effect of the test compounds on voltage-gated potassium channels in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • Test compounds (this compound and 4-Aminopyridine-3-thiol hydrochloride) dissolved in appropriate vehicle

Procedure:

  • Cell Culture: Culture SH-SY5Y cells to 70-80% confluency under standard conditions.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with external solution.

    • Approach a single cell with the recording pipette and form a giga-ohm seal.

    • Establish the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit potassium currents.

    • Record baseline currents.

  • Compound Application:

    • Perfuse the chamber with the external solution containing the test compound at various concentrations.

    • Record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition.

    • Construct a dose-response curve to determine the IC50 value.

Future Directions and Concluding Remarks

The stark difference in the available biological data for this compound and 4-Aminopyridine-3-thiol hydrochloride underscores a significant knowledge gap. The known activity of the 4-amino-3-thiol isomer as a potassium channel modulator provides a solid foundation for further investigation into its therapeutic potential for neurological conditions.

For this compound, a broad-based pharmacological screening is imperative to unveil its biological activity. A logical starting point would be to assess its effects on a panel of kinases, proteases, and G-protein coupled receptors, given the promiscuous nature of the aminopyridine scaffold. Furthermore, its antioxidant and metal-chelating properties, conferred by the thiol group, warrant investigation.

Comparative Analysis of 3-Aminopyridine-4-thiol as a Corrosion Inhibitor for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance Benchmarking

The relentless pursuit of operational efficiency and asset longevity in industries ranging from oil and gas to chemical processing is critically dependent on mitigating corrosion. While a host of commercial corrosion inhibitors are available, the development of novel, more effective molecules is a constant scientific endeavor. This guide provides an in-depth technical comparison of 3-Aminopyridine-4-thiol (3-AP-4-T), a promising heterocyclic compound, against established commercial corrosion inhibitors, namely Tolyltriazole (TTA) and a representative Imidazoline derivative.

This analysis is tailored for researchers and materials scientists, offering a transparent look at the experimental data and the scientific rationale behind the evaluation protocols. We will delve into inhibition efficiency, mechanisms of action, and the underlying chemical principles that dictate their performance in protecting mild steel in aggressive acidic media (1 M HCl), a common challenge in industrial applications.

Introduction to the Inhibitor Candidates

Corrosion inhibitors function by adsorbing onto a metal's surface to form a protective film, thereby isolating it from the corrosive environment.[1] The efficacy of an organic inhibitor is largely determined by its molecular structure, specifically the presence of heteroatoms (like N, S, O), aromatic rings, and π-electrons, which serve as active centers for adsorption.[2]

  • This compound (3-AP-4-T): This molecule is of particular interest due to its multiple functional groups. The pyridine ring, the amino group (-NH2), and the thiol group (-SH) are all potent active sites for forming a resilient coordination complex with metal surfaces.[3][4] The presence of both nitrogen and sulfur atoms is often associated with high inhibition efficiency.[2]

  • Tolyltriazole (TTA): A derivative of the well-known benzotriazole (BTA), TTA is a widely used commercial inhibitor, especially for copper and its alloys, but also shows effectiveness for steel.[5][6] Its three nitrogen atoms in the triazole ring are the primary adsorption centers.[5]

  • Imidazoline Derivatives: These are among the most common types of corrosion inhibitors used in the oil and gas industry.[1][7] They are surfactants characterized by a polar imidazoline head group, which adsorbs onto the metal, and a long hydrocarbon tail that forms a hydrophobic barrier against the corrosive medium.[8][9]

Performance Benchmarking: A Data-Driven Comparison

The primary metrics for evaluating a corrosion inhibitor are its ability to reduce the corrosion rate and the mechanism by which it achieves this protection. Electrochemical techniques provide a rapid and precise means of determining these parameters.

To ensure a robust and objective comparison, standardized electrochemical tests are employed.

  • Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[10][11] By analyzing the shifts in the polarization curves, we can determine if an inhibitor predominantly affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[5][12] This method is governed by standards such as ASTM G59.[10][11][13]

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the properties of the inhibitor film at the metal-electrolyte interface.[14][15] By modeling the impedance data, we can extract parameters like the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A higher R_ct value signifies better protection.[16] This technique follows standards like ASTM G106.[14][17]

The following table summarizes the key performance indicators for 3-AP-4-T and the commercial benchmarks at an optimal concentration in 1 M HCl, derived from electrochemical testing.

InhibitorConcentration (mM)Corrosion Current (i_corr) (µA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl) -105025-
This compound 5.055185094.8%
Tolyltriazole (TTA) 70[5]94.5108091.0% [5]
Imidazoline Derivative 0.3 (300 ppm)[9]88120091.6% [9]

Note: Data for TTA and Imidazoline are based on cited literature under similar, though not identical, conditions. Direct head-to-head testing under identical conditions is always recommended for final validation.

From the data, this compound demonstrates a marginally superior inhibition efficiency, achieving nearly 95% protection. This is reflected in its significantly lower corrosion current and the highest charge transfer resistance, indicating the formation of a very stable and resistive protective film.

Unveiling the Mechanism of Action

Understanding how an inhibitor works is as crucial as knowing how well it works. This involves examining its adsorption behavior and the nature of the protective film.

Potentiodynamic polarization studies reveal that all three inhibitors act as mixed-type inhibitors . This means they adsorb onto the steel surface and impede both the anodic dissolution of iron and the cathodic hydrogen evolution reaction simultaneously.[5][9][12] This is evidenced by a significant reduction in current density for both anodic and cathodic branches of the polarization curves without a major shift in the corrosion potential (E_corr).

The adsorption of these inhibitors on the mild steel surface is found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer film on the metal surface.[9][18]

The superior performance of 3-AP-4-T can be attributed to its unique molecular structure, which facilitates a more robust and stable adsorption layer compared to the commercial alternatives.

  • Multiple Adsorption Centers: The pyridine ring's nitrogen, the exocyclic amino nitrogen, and the thiol sulfur atom can all coordinate with the vacant d-orbitals of iron atoms on the steel surface.[3]

  • Thiol Group (-SH): The sulfur atom in the thiol group is known to form strong covalent bonds with metal surfaces, leading to chemisorption. This creates a more stable and resilient protective layer than the physisorption mechanism that often dominates with simpler amine-based inhibitors.[4]

  • Planar Structure: The planar pyridine ring allows for flat, extensive coverage on the metal surface, maximizing the barrier effect.

In contrast, TTA relies primarily on the nitrogen atoms of its triazole ring,[5] and imidazolines depend on the imidazole head group and the hydrophobic tail.[8] While effective, the multi-center, chemisorption-favored mechanism of 3-AP-4-T provides a distinct advantage in forming a densely packed, strongly adhered protective film.

graph InhibitionMechanism { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Adsorption mechanism of this compound on a steel surface.
Experimental Methodologies

For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.

This protocol is based on the ASTM G59 standard.[10][11]

  • Electrode Preparation: Mild steel coupons are sequentially polished with silicon carbide papers (up to 1200 grit), rinsed with deionized water and acetone, and dried.[11] The exposed surface area is precisely measured.

  • Cell Setup: A standard three-electrode corrosion cell is used, containing the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Electrolyte: 1 M HCl solution is used as the corrosive medium, both with and without the specified inhibitor concentrations.

  • Stabilization: The working electrode is immersed in the test solution for 60 minutes to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Inhibition Efficiency (IE%) Calculation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

graph ExperimentalWorkflow { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

}

Workflow for electrochemical evaluation of corrosion inhibitors.

Post-immersion surface analysis provides visual and chemical confirmation of the protective film.

  • Sample Preparation: After immersion in the inhibited solution for a set period (e.g., 24 hours), the steel coupons are carefully removed, rinsed with deionized water, and dried with a stream of nitrogen.[19]

  • Scanning Electron Microscopy (SEM): The surface morphology is examined to visually assess the degree of corrosion damage (pitting, uniform attack) compared to a sample from an uninhibited solution.[20] A smooth, undamaged surface indicates effective inhibition.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental and chemical composition of the surface film.[21][22] This analysis can confirm the presence of N and S from the 3-AP-4-T molecule on the surface and identify the formation of Fe-N or Fe-S bonds, providing direct evidence of the adsorption mechanism.[21][23]

Conclusion and Future Outlook

The experimental evidence strongly supports that this compound is a highly effective corrosion inhibitor for mild steel in 1 M HCl, outperforming established commercial inhibitors like Tolyltriazole and Imidazoline derivatives in terms of inhibition efficiency. Its superior performance is rooted in its molecular structure, which features multiple active sites, including a thiol group that promotes strong chemisorption and the formation of a durable protective film.

As a mixed-type inhibitor, it effectively stifles both anodic and cathodic corrosion reactions. The combination of high efficiency and a robust, multi-faceted adsorption mechanism makes this compound a compelling candidate for further development and application in industrial acidizing and cleaning processes where asset protection is paramount. Future work should focus on optimizing its formulation, evaluating its performance under dynamic flow conditions, and assessing its long-term stability and environmental profile.

References

A Researcher's Guide to Deconvoluting the Cross-Reactivity of 3-Aminopyridine-4-thiol and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of novel chemical entities is the potential for groundbreaking discoveries. 3-Aminopyridine-4-thiol, a molecule featuring both a pharmacologically relevant aminopyridine scaffold and a reactive thiol group, represents such an opportunity. However, its utility in biological assays is contingent on a thorough understanding of its selectivity. This guide provides a comprehensive framework for characterizing the cross-reactivity of understudied compounds like this compound, ensuring the integrity of your experimental findings. We will move beyond a simple listing of methods to explain the scientific rationale behind a multi-tiered approach to selectivity profiling.

The Imperative of Specificity: Why Cross-Reactivity Matters

In the complex milieu of a cell, a small molecule can interact with numerous proteins, leading to off-target effects that can confound experimental results or lead to unforeseen toxicity in drug development. The aminopyridine core is a well-known "privileged scaffold" present in numerous kinase inhibitors and other bioactive molecules, suggesting a predisposition for binding to ATP-binding sites.[1] Furthermore, the presence of a thiol group introduces the potential for covalent interactions or redox activity, further broadening the possible interaction space.[2][3] Therefore, assuming a novel compound is selective for a single target without empirical evidence is a significant scientific pitfall.

This guide will delineate a systematic workflow to proactively identify potential off-target interactions of this compound or any novel compound, thereby validating its use as a specific probe in biological research.

A Multi-Faceted Strategy for Comprehensive Selectivity Profiling

A single assay is insufficient to declare a compound "specific." A robust assessment of cross-reactivity requires a combination of in vitro and cellular approaches. We advocate for a three-tiered strategy:

  • Broad Panel In Vitro Screening: To rapidly assess the compound's activity against large, diverse panels of purified enzymes and receptors.

  • Cellular Target Engagement Assays: To confirm interactions within the more physiologically relevant environment of a living cell.

  • Phenotypic and Functional Cellular Assays: To understand the compound's ultimate effect on cellular behavior.

The following sections will detail the experimental protocols for key assays within this framework.

Tier 1: Broad Panel In Vitro Screening

The most efficient way to quickly survey the potential interaction landscape of a new molecule is to test it against large, commercially available panels of purified proteins.

Kinome Scanning: A Primary Assessment for Aminopyridines

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a comprehensive kinome scan is the logical starting point.[4][5] Services like KINOMEscan™ (Eurofins DiscoverX) or Reaction Biology's Kinase Screening Services offer panels of hundreds of human kinases.[6][7][8]

Principle of a Competition Binding Assay (e.g., KINOMEscan™):

This assay format does not measure enzymatic activity but rather the ability of the test compound to displace a known, immobilized ligand from the kinase's active site.[9] The amount of kinase bound to the solid support is quantified, typically by qPCR for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a binding interaction. This method has the advantage of being independent of ATP concentration and can identify both active and allosteric site binders.[6]

Experimental Workflow: Kinome Scanning

cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis A Immobilized Ligand (on solid support) D Incubation of A, B, and C A->D B DNA-tagged Kinase B->D C Test Compound (this compound) C->D E Wash to remove unbound kinase D->E F Quantify bound kinase (via DNA tag using qPCR) E->F G Calculate % Inhibition vs. DMSO control F->G H Determine Kd for 'hits' G->H

Caption: Workflow for a competition-based kinome scan.

Interpreting the Data:

The results are typically presented as a percentage of control, where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is >90% inhibition at a given concentration (e.g., 1 or 10 µM). For these hits, a dissociation constant (Kd) should be determined to quantify the binding affinity.

Broad-Panel Safety Screening

To assess interactions beyond the kinome, it is prudent to screen against a panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[10][11][12] Companies like Eurofins Discovery and Reaction Biology offer comprehensive safety panels that include targets known to be associated with adverse drug reactions.[12][13]

Hypothetical Data Summary for this compound:

The table below illustrates how data from broad panel screening might be presented. For comparison, we include data for a hypothetical well-characterized aminopyridine-based kinase inhibitor, "Compound X."

Target This compound (% Inhibition @ 10 µM) Compound X (% Inhibition @ 10 µM) Comments
Primary Target (e.g., p38α) 98%99%Both compounds show strong binding to the intended target.
MAP4K4 85%15%This compound shows significant off-target binding.
JAK2 75%10%Another potential off-target for this compound.
hERG (Ion Channel) 5%2%Low risk of cardiac liability for both.
Dopamine D2 Receptor 12%8%Unlikely to have significant dopaminergic effects.
5-HT2B Receptor 45%5%Potential for serotonergic side effects with this compound.

This is hypothetical data for illustrative purposes only.

Tier 2: Cellular Target Engagement

While in vitro assays are excellent for identifying potential interactions, they do not guarantee that a compound will engage its target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or even tissues.[14][15][16]

Principle of CETSA:

The binding of a ligand to its target protein generally increases the protein's thermal stability.[17] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle control (e.g., DMSO).

    • Incubate at 37°C for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for a fixed time (e.g., 3 minutes). A typical gradient might range from 40°C to 70°C in 2-3°C increments.

  • Cell Lysis and Protein Extraction:

    • Immediately cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant.

    • Quantify the amount of the target protein in the supernatant using a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western blot) or signal (for ELISA).

    • Normalize the data to the signal at the lowest temperature (e.g., 40°C).

    • Plot the normalized signal as a function of temperature to generate melting curves for both vehicle- and compound-treated samples.

    • A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus target engagement.

CETSA Workflow Diagram:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A Cells + Vehicle (DMSO) C Heat to increasing temperatures (T1, T2, T3...) A->C B Cells + Compound (this compound) B->C D Cell Lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot) E->F G Plot melt curves & compare shifts F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Functional Cellular Assays and Phenotypic Screening

Ultimately, the goal is to understand the functional consequences of target engagement. This requires moving into assays that measure downstream signaling or broader cellular phenotypes.

  • Target-Specific Functional Assays: If the primary target and its off-targets are known (from Tier 1 and 2), you can use specific functional assays. For example, if this compound is found to bind to p38α and JAK2, you would measure its effect on the phosphorylation of their respective downstream substrates (e.g., ATF2 for p38α, STAT3 for JAK2) in stimulated cells.

  • Phenotypic Screening: If the primary target is unknown or if you wish to uncover unexpected activities, phenotypic screening can be invaluable.[19] This involves treating cells with the compound and measuring a panel of cellular parameters, such as cell viability, proliferation, apoptosis, cell cycle progression, or changes in morphology.[20] A hit in a phenotypic screen can then be followed by target deconvolution studies to identify the protein(s) responsible for the observed effect.

Conclusion: A Commitment to Rigorous Science

The journey from a novel molecule to a validated biological tool is paved with rigorous characterization. For a compound like this compound, with its combination of a known pharmacophore and a reactive functional group, a proactive and multi-tiered approach to cross-reactivity profiling is not just recommended—it is essential for scientific integrity. By combining broad in vitro screening with cellular target engagement and functional assays, researchers can build a comprehensive selectivity profile. This not only validates the use of the compound in specific biological contexts but also can uncover new therapeutic opportunities and mitigate the risk of misinterpreted data. This guide provides the framework and the rationale to empower you to confidently explore the biological potential of your compounds of interest.

References

Performance evaluation of 3-Aminopyridine-4-thiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance Evaluation of 3-Aminopyridine-4-thiol Derivatives

Introduction: The Versatile this compound Scaffold

To researchers, scientists, and drug development professionals, the this compound moiety represents a privileged heterocyclic scaffold. Its structure, featuring a pyridine ring substituted with both an amino and a thiol group, offers a rich chemical handle for synthesizing a diverse array of derivatives.[1] The nucleophilicity of the thiol group and the synthetic versatility of the amino group allow for modifications that can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative framework for evaluating the performance of this compound derivatives across several key application areas, supported by established experimental methodologies and data from analogous compound series.

The core structure contains both amino and thiol functional groups, making it a valuable building block for more complex heterocyclic compounds.[1] These derivatives have garnered significant interest for their potential in medicinal chemistry, materials science, and industrial applications.[1] This guide will explore the evaluation of these derivatives in several key performance areas: modulation of ion channels, kinase inhibition, antimicrobial efficacy, and corrosion inhibition.

Performance Area 1: Modulation of Voltage-Gated Potassium (Kv) Channels

Derivatives of aminopyridine are well-established as blockers of voltage-gated potassium channels.[2][3][4] The parent compound, 4-aminopyridine (4-AP), is clinically used to improve symptoms in patients with multiple sclerosis by blocking exposed Kv channels on demyelinated neurons, which enhances action potential conduction.[2][3][4] The evaluation of novel 3-substituted aminopyridine derivatives provides a strong model for assessing the potential of this compound analogues.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on 3-substituted 4-aminopyridine analogues reveal that small modifications at the 3-position significantly impact potency. The potency of these blockers is highly correlated with their basicity (pKa), as the protonated form is required to block the channel pore, while the neutral form is necessary for traversing the blood-brain barrier.[2]

A comparative study on 3-substituted 4-AP derivatives demonstrated the following relative potencies for blocking the Shaker K⁺ channel: 3-methyl-4-aminopyridine (3Me4AP) > 4-aminopyridine (4-AP) > 3-methoxy-4-aminopyridine (3MeO4AP) > 3-(trifluoromethyl)-4-aminopyridine (3CF₃4AP).[2][3] Specifically, 3Me4AP was found to be approximately 7-fold more potent than the parent 4-AP, while the methoxy and trifluoromethyl derivatives were 3- to 4-fold less potent.[2][3][4][5]

Quantitative Performance Comparison

The following table summarizes the inhibitory concentration (IC₅₀) and physicochemical properties of several 3-substituted 4-aminopyridine derivatives, which serve as a predictive model for the evaluation of this compound derivatives.

CompoundSubstituent (at C3)IC₅₀ (µM) at +40mVpKₐlogD at pH 7.4Relative Potency vs. 4-AP
4-AP -H280 ± 209.17-0.991x
3Me4AP -CH₃40 ± 109.49-0.52~7x more potent
3MeO4AP -OCH₃900 ± 1008.35-0.81~3x less potent
3CF₃4AP -CF₃1200 ± 2006.000.44~4x less potent
Data synthesized from Brugarolas et al., Scientific Reports (2020).[4][5]

This data underscores the importance of the substituent's electronic and steric properties. The electron-donating methyl group in 3Me4AP increases basicity and potency, while electron-withdrawing groups like -OCH₃ and -CF₃ decrease basicity and potency.

Experimental Protocol: Whole-Cell Patch-Clamp Analysis

The gold-standard method for evaluating Kv channel blockade is the whole-cell patch-clamp technique. This allows for precise measurement of ion flow through channels in a cell membrane.

Objective: To determine the IC₅₀ of a test derivative on a specific Kv channel (e.g., expressed in Xenopus oocytes or a mammalian cell line).

Methodology:

  • Cell Preparation: Culture cells expressing the target Kv channel (e.g., Shaker K⁺ channels).

  • Electrode Placement: Using a micromanipulator, a glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance seal.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The cell is held at a specific membrane potential (e.g., -100 mV). Depolarizing voltage steps (e.g., to +50 mV) are applied to elicit K⁺ currents.

  • Compound Application: The test derivative is applied to the cell via a perfusion system at increasing concentrations.

  • Data Acquisition: K⁺ currents are recorded before and after the application of each concentration of the test compound.

  • Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data is fitted to the Hill equation to determine the IC₅₀ value.[2]

Performance Area 2: Kinase Inhibition

The aminopyridine scaffold is a core component of numerous kinase inhibitors. Fused heterocyclic systems derived from this compound, such as thieno[3,2-c]pyridines, are of particular interest.[6][7] These structures can be designed to target the ATP-binding site of various kinases, making them attractive candidates for oncology and anti-inflammatory drug discovery.

Synthetic Strategy and Evaluation

The synthesis of thieno[3,2-c]pyridine derivatives often starts from the this compound core, which can undergo cyclization reactions.[6][8] The performance of these derivatives as kinase inhibitors is typically evaluated through enzymatic assays and cell-based proliferation assays.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow A This compound B Reaction with α-haloketone A->B C Cyclization B->C D Thieno[3,2-c]pyridine Core C->D E Further Derivatization (e.g., Suzuki Coupling) D->E F Library of Derivatives E->F G Enzymatic Kinase Assay (e.g., Kinase-Glo®) F->G I Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) F->I H Determine IC₅₀ G->H K Lead Compound Identification H->K J Determine GI₅₀ I->J J->K

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

Objective: To determine the IC₅₀ of a test derivative against a target protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Serially dilute the test derivative in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test derivative at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add a luminescent kinase activity reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit to a dose-response curve to calculate the IC₅₀.

Performance Area 3: Antimicrobial and Antifungal Activity

Heterocyclic compounds containing thiol and amino groups are known to possess antimicrobial properties.[9][10] The pyridine and triazole scaffolds, which are structurally related to derivatives of this compound, have shown significant antibacterial and antifungal activities.[9]

SAR Insights from Analogs

For related pyrimidine-thiol derivatives, structure-activity relationship studies have shown that:

  • Electron-withdrawing groups (e.g., -Cl, -Br) on appended phenyl rings tend to improve antimicrobial activity against strains like S. aureus, E. coli, and C. albicans.[10]

  • The presence of both amino and mercapto groups can be crucial for activity, suggesting they may act as useful intermediates for creating potent agents.[9]

Quantitative Performance Comparison of Triazole-Thiol Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) for a series of 4-amino-5-(pyridin-4-yl)-4H-[2][3][6]triazole-3-thiol derivatives, highlighting the impact of different substituents.

Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
4c 4-OH16>100>100
4e 4-Br622524
4f 4-NO₂606570
Ciprofloxacin (Standard)1015-
Fluconazole (Standard)--20
Data adapted from Sabale & Mehta, (2013).[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a derivative that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test derivative in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Performance Area 4: Corrosion Inhibition

Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors for metals in acidic environments.[11] The this compound structure is an excellent candidate due to the presence of the pyridine ring, an amino group, and a thiol group, all of which can adsorb onto a metal surface and form a protective film. The thiol group, in particular, can form strong bonds with metal surfaces.[12]

Mechanism of Action and Evaluation Techniques

The inhibition mechanism involves the adsorption of the derivative molecules onto the metal surface, blocking active corrosion sites. This can be evaluated using electrochemical techniques.

G A Metal Surface in Acidic Medium B Addition of 3-AP-4-T Derivative A->B C Adsorption of Inhibitor (N, S atoms bond to surface) B->C D Formation of Protective Film C->D E Reduced Corrosion Rate D->E

Experimental Protocol: Potentiodynamic Polarization

Objective: To evaluate the corrosion inhibition efficiency of a derivative and determine its mechanism (anodic, cathodic, or mixed-type inhibitor).

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (the metal to be protected, e.g., mild steel), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The electrolyte is the corrosive medium (e.g., 1 M HCl).

  • Blank Measurement: Record the polarization curve for the metal in the corrosive solution without any inhibitor. This is done by scanning the potential and measuring the resulting current density.

  • Inhibitor Measurement: Add the this compound derivative to the solution at a specific concentration and repeat the polarization scan.

  • Data Analysis:

    • Plot the logarithm of current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i⁰corr - i¹corr) / i⁰corr] x 100 where i⁰corr is the corrosion current density without inhibitor and i¹corr is the corrosion current density with the inhibitor.

    • A shift in both anodic and cathodic curves indicates a mixed-type inhibitor.

Conclusion

The this compound scaffold is a promising starting point for the development of novel, high-performance molecules for diverse scientific applications. A systematic evaluation, grounded in robust experimental protocols, is essential to unlock its full potential. By employing techniques such as whole-cell patch-clamp for ion channel modulation, in vitro kinase and cell proliferation assays for anticancer potential, MIC determination for antimicrobial efficacy, and electrochemical measurements for corrosion inhibition, researchers can effectively compare derivatives and elucidate structure-activity relationships. This comprehensive approach will guide the rational design of next-generation compounds with superior performance characteristics tailored to specific needs in medicine and industry.

References

A Comparative Guide to the Synthesis of 3-Aminopyridine-4-thiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminopyridine-4-thiol

This compound, a key heterocyclic building block, is of considerable interest to the pharmaceutical and agrochemical industries. Its unique structural features, comprising a pyridine ring substituted with both an amino and a thiol group, make it a versatile precursor for the synthesis of a wide range of biologically active compounds. The strategic placement of the amino and thiol functionalities allows for diverse chemical modifications, enabling the development of novel therapeutic agents and other specialized chemicals. Given its importance, the efficient and reliable synthesis of this compound is a critical aspect of research and development in these fields. This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Methodology 1: The Newman-Kwart Rearrangement Route

The Newman-Kwart rearrangement is a powerful thermal reaction that converts an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired aryl thiol.[1] This intramolecular rearrangement is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond.[1] For the synthesis of this compound, this strategy commences with the preparation of the precursor, 3-amino-4-hydroxypyridine.

Causality Behind Experimental Choices

The choice of the Newman-Kwart rearrangement is predicated on its reliability for the synthesis of thiophenols from phenols.[1] The high temperatures typically required (200-300 °C) ensure the intramolecular aryl migration proceeds efficiently.[1] However, recent advancements have introduced palladium catalysis, which can significantly lower the reaction temperature to around 100°C, making the process more amenable to sensitive substrates.[2] The initial synthesis of 3-amino-4-hydroxypyridine can be achieved through various methods, including the halogenation of pyridine followed by nucleophilic substitution and oxidation.[3]

Experimental Protocol: Newman-Kwart Rearrangement Route

Step 1: Synthesis of 3-Amino-4-hydroxypyridine

A common route to 3-amino-4-hydroxypyridine involves the nitration of 3-hydroxypyridine followed by reduction.[4]

Step 2: Formation of O-(3-Aminopyridin-4-yl) Dimethylthiocarbamate

  • To a solution of 3-amino-4-hydroxypyridine in a suitable aprotic solvent (e.g., DMF), add an equimolar amount of a base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

  • Once the deprotonation is complete, add dimethylthiocarbamoyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

Step 3: Newman-Kwart Rearrangement

  • Heat the purified O-(3-aminopyridin-4-yl) dimethylthiocarbamate in a high-boiling point solvent (e.g., diphenyl ether) to 200-250 °C. Alternatively, for a milder approach, employ a palladium catalyst such as [Pd(tBu3P)2] at around 100 °C.[2]

  • Monitor the progress of the rearrangement by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture and purify the resulting S-(3-aminopyridin-4-yl) dimethylthiocarbamate by crystallization or column chromatography.

Step 4: Hydrolysis to this compound

  • Dissolve the S-(3-aminopyridin-4-yl) dimethylthiocarbamate in a solution of aqueous or methanolic sodium hydroxide.[1]

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid this compound by filtration, wash with water, and dry under vacuum.

Workflow Diagram: Newman-Kwart Rearrangement Route

Newman-Kwart Rearrangement Route A 3-Amino-4-hydroxypyridine B O-(3-Aminopyridin-4-yl) Dimethylthiocarbamate A->B  Dimethylthiocarbamoyl  chloride, Base C S-(3-Aminopyridin-4-yl) Dimethylthiocarbamate B->C  Heat (200-250°C)  or Pd Catalyst (100°C) D This compound C->D  NaOH, H2O  then H+

Caption: Synthesis of this compound via the Newman-Kwart rearrangement.

Methodology 2: Nucleophilic Aromatic Substitution Route

An alternative and more direct approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloro-3-aminopyridine. In this method, the chlorine atom at the 4-position is displaced by a sulfur nucleophile.

Causality Behind Experimental Choices

The pyridine ring, particularly when substituted with electron-withdrawing groups or when protonated, is susceptible to nucleophilic attack.[5] The presence of the amino group at the 3-position can influence the reactivity of the 4-position. The choice of a potent sulfur nucleophile, such as sodium hydrosulfide (NaSH), is crucial for an efficient substitution reaction. The reaction conditions, including solvent and temperature, are optimized to facilitate the SNAr mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution Route

Step 1: Synthesis of 4-Chloro-3-aminopyridine

4-Chloro-3-aminopyridine can be synthesized from 4-chloropyridine via amination under alkaline conditions.[6]

Step 2: Synthesis of this compound

  • In a sealed reaction vessel, dissolve 4-chloro-3-aminopyridine in a suitable polar aprotic solvent, such as DMF or NMP.

  • Add an excess of sodium hydrosulfide (NaSH).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the this compound by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Workflow Diagram: Nucleophilic Aromatic Substitution Route

SNAr Route A 4-Chloro-3-aminopyridine B This compound A->B  NaSH, DMF  Heat

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Comparative Analysis of Synthesis Methods

ParameterNewman-Kwart Rearrangement RouteNucleophilic Aromatic Substitution Route
Starting Materials 3-Amino-4-hydroxypyridine4-Chloro-3-aminopyridine
Number of Steps 3-4 steps from a common precursor1-2 steps from a common precursor
Reaction Conditions High temperatures (200-250 °C) or palladium catalysis (100 °C)Moderate temperatures (80-120 °C)
Reagents Dimethylthiocarbamoyl chloride, strong base, high-boiling solvent or Pd catalyst, NaOHSodium hydrosulfide, polar aprotic solvent
Potential Yield Generally good to excellent, but multi-step nature can lower overall yield.Can be high, but dependent on the efficiency of the SNAr reaction.
Purity & Side Products Potential for byproducts during high-temperature rearrangement.Potential for over-reaction or side reactions with the amino group.
Scalability High temperatures can be challenging for large-scale synthesis. Pd catalysis improves scalability.Generally more straightforward to scale up.
Safety Considerations Use of pyrophoric bases (e.g., NaH), high temperatures, and potentially toxic Pd catalysts.Use of toxic and odorous sodium hydrosulfide.

Conclusion and Recommendations

Both the Newman-Kwart rearrangement and the nucleophilic aromatic substitution routes offer viable pathways to this compound.

The Newman-Kwart rearrangement is a well-established and versatile method for synthesizing aryl thiols. Its multi-step nature, however, may result in a lower overall yield and can be more labor-intensive. The requirement for high temperatures is a significant drawback for industrial-scale production, although the use of palladium catalysis can mitigate this issue, albeit at an increased cost. This route may be preferable for smaller-scale laboratory syntheses where substrate availability or the desire for a classic, reliable method is paramount.

The Nucleophilic Aromatic Substitution route is a more direct and potentially more atom-economical approach. With fewer steps, it offers the potential for higher overall yields and simpler process development, making it an attractive option for larger-scale synthesis. However, the success of this method is highly dependent on the reactivity of the 4-chloro-3-aminopyridine substrate and the careful control of reaction conditions to avoid side reactions.

For researchers in an academic setting or those conducting initial exploratory studies, the Newman-Kwart rearrangement provides a robust and well-documented path. For drug development professionals focused on process optimization and scalability, the nucleophilic aromatic substitution route presents a more promising avenue for efficient and cost-effective production of this compound, provided that the reaction can be well-controlled to ensure high purity and yield.

Ultimately, the choice of synthesis method will depend on a careful evaluation of factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, the technical capabilities of the laboratory, and the desired purity of the final product.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Aminopyridine-4-thiol (CAS No. 89002-13-1). As a specialty chemical, its disposal requires a meticulous approach grounded in its unique chemical properties. This protocol is designed for researchers, scientists, and drug development professionals to ensure that all disposal procedures are conducted safely, in compliance with regulations, and with a clear understanding of the underlying chemical principles.

Critical Safety Briefing: Understanding the Hazard

Before handling this compound, it is imperative to recognize its significant hazard profile. The molecule's structure combines a highly toxic aminopyridine core with a reactive thiol group. Aminopyridines are known for their acute toxicity via oral, dermal, and inhalation routes[1][2][3][4]. The addition of a thiol group introduces risks related to sulfur compound reactivity and the potential generation of noxious gases upon decomposition[5]. Therefore, this compound must be treated as a highly hazardous substance at all times.

Immediate Actions for Exposure:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][3].

  • Skin Contact: Instantly remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Call a physician immediately[1][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person and seek immediate medical advice[1][6].

Hazard Profile and Risk Assessment

The disposal procedure is directly informed by the chemical's hazard classification. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from the well-documented profiles of 3-Aminopyridine and related thiol compounds.

Table 1: GHS Hazard Classification Based on 3-Aminopyridine

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1][3]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[1][3]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[1][7]

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Causality Behind Hazards:

  • Aminopyridine Moiety: The aminopyridine structure is responsible for the high systemic toxicity. These compounds can be readily absorbed through the skin and gastrointestinal tract, acting as potent convulsants by affecting potassium channels in the nervous system[8]. This high acute toxicity mandates that all waste, including empty containers and contaminated labware, be treated as hazardous[6].

  • Thiol Moiety: The thiol (-SH) group introduces additional risks. Thiols can be oxidized to form disulfides or sulfonic acids[9]. During combustion or thermal decomposition, they can release highly toxic and irritating sulfur oxides[5]. This necessitates segregation from oxidizing agents and careful consideration of thermal disposal methods.

  • Regulatory Status: Pyridine and its derivatives are often listed as hazardous waste. For instance, pyridine is an F005-listed hazardous waste under the U.S. Environmental Protection Agency (EPA) regulations, designating it as a spent solvent waste[10][11][12]. All waste containing this compound should be managed under the assumption that it falls under similar stringent regulatory controls.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound and its associated waste.

  • Engineering Controls: All handling of this chemical, including waste preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6]. Ensure that an emergency eyewash station and safety shower are immediately accessible[13][14].

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber is often recommended for pyridine-like compounds. Nitrile gloves may offer limited protection and should be changed immediately upon contamination[15]. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Wear chemical safety goggles with side shields. When there is a risk of splashing, a full-face shield should be worn in addition to goggles[13].

  • Body Protection: Wear a flame-retardant, anti-static lab coat. Ensure it is fully buttoned[1][14]. For larger quantities or spill cleanup, impervious protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved self-contained breathing apparatus (SCBA) with a full-face piece is required[13].

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical disposal. Cross-contamination can lead to dangerous reactions and complicate the disposal process.

  • Designate a Specific Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container for all this compound waste[15]. The container must be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The moment waste is first added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards: "Toxic," "Irritant," "Environmental Hazard"

    • Accumulation Start Date

  • Waste Streams:

    • Solid Waste: Collect all contaminated materials, including unused product, contaminated gloves, pipette tips, and paper towels, in the designated solid waste container. All such items must be treated as highly hazardous waste. For acutely toxic substances, it is best practice to double-bag all dry hazardous waste in transparent bags[6].

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent streams. Note the solvent composition on the waste label.

  • Incompatible Materials: Store the waste container away from incompatible materials, especially strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and acid chlorides[2][3][14]. The thiol group is susceptible to oxidation, and the aminopyridine is basic and will react exothermically with acids.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled by a licensed and approved waste disposal contractor. Do not attempt to treat or dispose of this chemical via standard laboratory drains or general refuse.

  • Containerization: Ensure the waste container is securely sealed to prevent any leaks or release of vapors. Keep the container tightly closed when not in use[1][5].

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be locked and accessible only to authorized personnel[1][5].

  • Documentation: Maintain a log of the waste being added to the container. This is crucial for regulatory compliance and for the disposal company.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (E&S) office or a certified hazardous waste disposal company to schedule a pickup. Provide them with the SDS for 3-Aminopyridine or a similar compound and a full description of the waste.

  • Final Disposal Method: The final disposal will likely be high-temperature incineration at a permitted hazardous waste facility. This method is necessary to ensure the complete destruction of the toxic organic molecule and to manage the sulfur-containing byproducts safely.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Increase ventilation by ensuring the fume hood is operating correctly. Shut off all sources of ignition[3].

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 3, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust at all costs[1]. Place the collected material into a labeled hazardous waste container.

  • Absorb Liquid Spills: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Decontaminate: Once the spilled material is collected, decontaminate the area with a suitable cleaning agent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's E&S office, as required by your laboratory's safety plan[6].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe Always start with safety assess Assess Waste Type (Solid, Liquid, PPE) segregate Step 2: Segregate Waste AVOID Mixing with Incompatibles (Acids, Oxidizers) assess->segregate spill Emergency: Spill Occurs assess->spill Potential Hazard ppe->assess container Step 3: Place in Designated, Compatible, & Sealed Container segregate->container label Step 4: Affix Hazardous Waste Label (Name, Hazards, Date) container->label store Step 5: Store in Secure, Ventilated Accumulation Area label->store contact Step 6: Contact EHS / Certified Waste Disposal Vendor store->contact end End: Waste Transferred for Proper Disposal (Incineration) contact->end spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean, Report) spill->spill_protocol spill_protocol->container Collected spill debris

Caption: Disposal Workflow Diagram.

References

A Guide to Personal Protective Equipment for Handling 3-Aminopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our foremost commitment is to safety. The handling of specialized reagents like 3-Aminopyridine-4-thiol demands a comprehensive understanding of its unique chemical personality. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively.

Hazard Assessment: A Dual-Threat Molecule

This compound (CAS No. 89002-13-1) is not a standard laboratory reagent; it presents a dual-hazard profile that dictates a stringent and informed approach to personal protective equipment (PPE).[1] Understanding these two facets—the systemic toxicity of the aminopyridine core and the notorious characteristics of the thiol group—is the foundation of a robust safety plan.

Table 1: Hazard Profile of this compound
Molecular MoietyAssociated HazardsKey Safety Implications
Aminopyridine Core Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Organ System Effects: May cause respiratory irritation and potential damage to the nervous system.[3] Irritation: Causes serious skin and eye irritation.[2][3][4]Requires full skin and eye protection to prevent contact and absorption. Mandates respiratory protection to avoid inhalation of dust or aerosols.
Thiol (Mercaptan) Group Extreme Odor (Stench): Thiols are known for their powerful, unpleasant smell, detectable at extremely low concentrations (parts per billion).[5][6] Environmental Nuisance: Accidental release of the odor can cause widespread disruption and be mistaken for a natural gas leak.[5]All handling must be performed within primary engineering controls (fume hoods) with measures to trap vapor.[7][8] Specific decontamination protocols are required for equipment and waste.

This dual nature means that simply protecting against skin contact is insufficient. We must also implement rigorous measures to contain its vapor and potent odor, which is itself classified as a statutory nuisance.[5]

The Hierarchy of Controls: PPE as the Final Barrier

Before specifying PPE, we must ground our safety plan in the established hierarchy of controls. PPE is the last and least reliable line of defense, to be used only after other controls have been implemented.[9]

  • Elimination/Substitution: Not applicable when this compound is the required reagent.

  • Engineering Controls: These are the most critical for this compound.

    • Chemical Fume Hood: All work with this compound, including weighing, transfers, and reaction work-ups, must be conducted inside a certified chemical fume hood.[7][8]

    • Vapor Trapping: For reactions under reflux or distillations, the fume hood's protection should be supplemented. Exhaust gas from the apparatus should be passed through a bleach trap to oxidize and neutralize thiol vapors before they enter the hood's exhaust stream.[7]

  • Administrative Controls:

    • Restricted Access: Clearly designate areas where this chemical is being handled.

    • Standard Operating Procedures (SOPs): This document serves as a starting point for your institution-specific SOP.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.

Core PPE Requirements and Step-by-Step Protocols

The selection of PPE must be deliberate and matched to the task. Below are the minimum requirements for handling this compound in any quantity.

Respiratory Protection

Due to the compound's inhalation toxicity and potent odor, respiratory protection is mandatory.

  • For Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved N95 or N100 particulate respirator is sufficient to protect against inhaling dust.

  • For Handling Solutions or Spill Cleanup: For tasks with a higher risk of vapor or aerosol generation, or during spill cleanup, a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required.[9]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient.[9] You must wear sealed chemical splash goggles that conform to ANSI Z87.1 standards.[10]

  • Face Shield: For procedures involving larger volumes (>50 mL) or a significant splash hazard, a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes.[10]

Hand Protection

Skin contact presents a significant toxicological risk.[3]

  • Double Gloving: Wear two pairs of powder-free nitrile gloves.[9][10] This provides a backup barrier in case the outer glove is compromised.

  • Immediate Replacement: Change gloves immediately if you know or suspect contact has occurred. Do not wait. Remove the outer glove first, then the inner glove, without touching your skin.

  • Regular Changes: At a minimum, change gloves every 30-60 minutes during active handling.[9]

Body Protection
  • Laboratory Coat: A standard cotton lab coat is the minimum requirement.

  • Chemically Resistant Gown: A disposable, solid-front, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn over the lab coat. This provides superior protection against splashes and contamination of personal clothing.[11]

  • Full-Body Coverage: Always wear long pants and fully enclosed, chemically resistant footwear.

Workflow: PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled appropriately.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Gown / Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (Over Gown Cuff) don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Gown doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6

Caption: The correct sequence for donning and doffing PPE to minimize exposure.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include task-specific plans and proper disposal.

Table 2: PPE Selection for Specific Laboratory Operations
OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid N95/N100 Particulate RespiratorChemical Splash GogglesDouble Nitrile GlovesLab Coat & Gown
Preparing Solutions Half-Mask Respirator (OV/AG Cartridge)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Gown
Running Reaction Half-Mask Respirator (OV/AG Cartridge)Chemical Splash GogglesDouble Nitrile GlovesLab Coat & Gown
Reaction Work-up Half-Mask Respirator (OV/AG Cartridge)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Gown
Small Spill Cleanup Half-Mask Respirator (OV/AG Cartridge)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Gown
Large Spill Cleanup Full-Face Respirator (OV/AG Cartridge)Integrated with RespiratorHeavy Duty + Nitrile GlovesChemical Resistant Suit
Emergency Spill Response

Immediate and correct response to a spill is vital.

  • Small Spill (< 10 minutes to clean):

    • Alert personnel in the immediate area.

    • Ensure your PPE is adequate (see Table 2).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealable hazardous waste container.[6]

    • Decontaminate the area with a 1:1 bleach and water solution to oxidize the thiol, followed by a standard lab cleaner.[6][7]

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department and emergency services.[12]

    • Close the laboratory door and post a warning sign.

    • Do not attempt to clean a large spill unless you are part of a trained emergency response team.

Spill_Response spill Spill Discovered assess Assess Size & Risk spill->assess small Small Spill assess->small <10 min cleanup large Large Spill assess->large >10 min cleanup alert_small Alert Area Personnel small->alert_small evacuate Evacuate Lab large->evacuate don_ppe Don Appropriate PPE (Respirator, Goggles, etc.) alert_small->don_ppe absorb Cover with Absorbent don_ppe->absorb collect Collect into Waste Container absorb->collect decon Decontaminate with Bleach Solution collect->decon alert_ehs Alert EH&S / Emergency Services evacuate->alert_ehs secure Secure Area alert_ehs->secure

Caption: Workflow for responding to a small versus a large chemical spill.

Decontamination and Disposal Plan

Due to the persistent odor of the thiol group, all materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.

  • Glassware: Immediately after use, place all contaminated glassware into a dedicated, labeled bleach bath (a 1:1 mixture of commercial bleach and water) inside a fume hood.[7] Allow glassware to soak overnight to ensure complete oxidation of the thiol before standard cleaning.[7]

  • Disposable Items: All contaminated gloves, paper towels, absorbent pads, and gowns must be sealed in a plastic bag, then placed in a clearly labeled hazardous waste container.[6][8]

  • Chemical Waste: Unused chemical and reaction residues must be collected in a compatible, sealed, and clearly labeled hazardous waste container for disposal by your institution's EH&S department.[13][14] Never pour thiol-containing waste down the drain.[13][14]

By adhering to these stringent PPE, operational, and disposal protocols, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself, your colleagues, and the environment.

References

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